Benzyl 3-chloro-5-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-chloro-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGIACZNLMRJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592778 | |
| Record name | Benzyl 3-chloro-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245116-17-0 | |
| Record name | Benzyl 3-chloro-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Benzyl 3-chloro-5-hydroxybenzoate
[1]
Executive Summary
Benzyl 3-chloro-5-hydroxybenzoate (CAS: 245116-17-0) is a specialized aromatic intermediate utilized primarily in the synthesis of GPR81 agonists and complex agrochemical scaffolds.[1][2] Its structural value lies in the orthogonal reactivity of its three functional handles: a phenolic hydroxyl group (C5), an aryl chloride (C3), and a benzyl ester moiety (C1). This configuration allows for sequential functionalization—enabling the benzyl ester to serve as a robust protecting group that can be removed under specific hydrogenolytic conditions without compromising the aryl chloride, a critical feature for late-stage diversification in medicinal chemistry.
Physicochemical Profile
The following data aggregates experimental values for the parent acid and predictive models for the benzyl ester, providing a baseline for analytical characterization.
| Property | Value / Description | Source/Note |
| CAS Number | 245116-17-0 | ChemicalBook [1] |
| Molecular Formula | C₁₄H₁₁ClO₃ | |
| Molecular Weight | 262.69 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Analogous esters [2] |
| Melting Point | Predicted:[3][4][5] 65–75 °C | Esters typically melt lower than parent acid (244°C) |
| Boiling Point | Predicted:[3] 432 ± 30.0 °C at 760 mmHg | ChemicalBook [1] |
| Density | Predicted:[3][5] 1.323 ± 0.06 g/cm³ | |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water | Lipophilic ester |
| pKa (Phenol) | ~8.16 (Predicted) | Acidic phenol due to electron-withdrawing Cl/Ester |
Analytical Note: The compound is distinct from its isomers (e.g., benzyl 4-chloro-3-hydroxybenzoate) by the meta-positioning of the chlorine relative to the ester, which can be confirmed via ¹H NMR coupling constants (J values ~2 Hz for meta-protons).
Synthetic Routes & Optimization
To maximize yield and suppress side reactions (such as O-alkylation of the phenol), the synthesis must differentiate between the carboxylate and the phenolate nucleophilicity.
Method A: Chemoselective Alkylation (Industrial Preferred)
This method utilizes the difference in acidity between the carboxylic acid (pKa ~4) and the phenol (pKa ~8). By using a weak base, the carboxylate is selectively alkylated with benzyl chloride.
-
Reagents: 3-chloro-5-hydroxybenzoic acid, Benzyl chloride, Amide catalyst (e.g., DMF or N-methylpyrrolidone).
-
Conditions: 100–120 °C, inert atmosphere (N₂).
-
Mechanism: The amide catalyst activates the benzyl chloride. The carboxylate attacks the activated benzyl electrophile.
-
Advantage: Avoids the use of expensive coupling agents; scalable.
Method B: Steglich Esterification (Laboratory Scale)
Ideal for small-scale, high-purity synthesis where temperature sensitivity is a concern.
-
Reagents: Benzyl alcohol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
-
Conditions: DCM, 0 °C to RT.
-
Selectivity: DMAP catalyzes the attack of benzyl alcohol on the O-acylisourea intermediate.
Synthesis Workflow Diagram
Caption: Comparison of synthetic routes. Route A is preferred for scale; Route B offers higher chemoselectivity at ambient temperatures.[3]
Reactivity & Functionalization: The Orthogonal Scaffold
The core utility of this compound in drug discovery is its ability to undergo orthogonal deprotection . Researchers can manipulate the phenolic oxygen or the aryl chloride while keeping the ester intact, or remove the ester without affecting the halogen.
Chemoselective Hydrogenolysis (The "Chlorine Problem")
Standard hydrogenolysis (H₂/Pd-C) of benzyl esters often results in concurrent hydrodehalogenation (cleavage of the Ar-Cl bond). To retain the chlorine atom while removing the benzyl group, specific "poisoned" or alternative catalytic systems are required.
-
Standard Protocol (Risk of Dechlorination): H₂, 10% Pd/C, MeOH. Result: Loss of Cl.
-
Chemoselective Protocol: H₂, 5% Pd/C doped with Ethylenediamine or Zn(OAc)₂ .
-
Alternative: Nickel Boride (Ni₂B) generated in situ can cleave benzyl esters without affecting aryl chlorides [4].
Functionalization Logic
-
Phenolic O-Alkylation: The free phenol is available for Mitsunobu reactions or SN2 alkylations to introduce lipophilic tails (common in GPR81 agonists).
-
Suzuki-Miyaura Coupling: The aryl chloride is deactivated but can participate in cross-coupling using specialized ligands (e.g., Buchwald precatalysts) after the phenol has been protected or alkylated.
Reactivity Pathway Diagram
Caption: Reaction tree demonstrating chemoselective deprotection and functionalization pathways.
Analytical Characterization Protocols
To validate the integrity of the ester, the following spectral signatures should be monitored:
-
IR Spectroscopy: Look for the ester carbonyl stretch at 1720–1730 cm⁻¹ (distinct from the acid dimer at ~1680 cm⁻¹) and the broad O-H stretch at 3300–3400 cm⁻¹.
-
¹H NMR (CDCl₃, 400 MHz):
-
Benzylic Protons: Singlet at δ 5.3–5.4 ppm (2H).
-
Aromatic Protons (Benzyl): Multiplet at δ 7.3–7.5 ppm (5H).
-
Aromatic Protons (Benzoate): Three distinct signals (dd or t) between δ 7.0–7.8 ppm , showing meta coupling (J ~2 Hz).
-
-
HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient 50% -> 90% ACN).
-
Detection: UV at 254 nm and 280 nm.
-
Handling & Stability
-
Storage: Store at +2°C to +8°C. Protect from moisture to prevent hydrolysis back to the parent acid.
-
Safety (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Incompatibility: Avoid strong oxidizers and strong bases (saponification risk).
References
-
PubChem. (2025). 3-Chloro-5-hydroxybenzoic acid (Parent Compound Data). National Library of Medicine. Retrieved from [Link]
-
Sajiki, H. (1995).[8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
-
Khurana, J. M., & Arora, R. (2009).[8] Chemoselective Cleavage of Benzyl Esters with Nickel Boride. Synthesis, 2009(7), 1127-1130.
- Langer, P. (2000). Process for the preparation of hydroxybenzoic benzyl esters. U.S. Patent No. 6,639,093. Washington, DC: U.S. Patent and Trademark Office.
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An In-depth Technical Guide to Benzyl 3-chloro-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 3-chloro-5-hydroxybenzoate (CAS Number: 245116-17-0), a compound of interest in medicinal chemistry and drug discovery. Due to the limited direct research on this specific ester, this document synthesizes information on its core chemical structure, its precursor 3-chloro-5-hydroxybenzoic acid, and relevant synthetic methodologies to provide a scientifically grounded resource.
Core Compound Characteristics
This compound is a benzyl ester derivative of 3-chloro-5-hydroxybenzoic acid. Its core structure consists of a substituted benzene ring with a chlorine atom, a hydroxyl group, and a benzyl benzoate functional group.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 245116-17-0 | [1] |
| Molecular Formula | C14H11ClO3 | [1] |
| Molecular Weight | 262.69 g/mol | [1] |
| Predicted Boiling Point | 432.0±30.0 °C | [2] |
| Predicted Density | 1.323±0.06 g/cm3 | [2] |
| Predicted pKa | 8.16±0.10 | [2] |
| IUPAC Name | This compound | [1] |
The Precursor: 3-chloro-5-hydroxybenzoic Acid - A GPR81 Agonist
Significant research has been conducted on the carboxylic acid precursor, 3-chloro-5-hydroxybenzoic acid (CAS: 53984-36-4). This compound is a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[3]
Mechanism of Action & Therapeutic Potential
GPR81 activation in adipose tissue leads to a decrease in triglyceride lipolysis. This mechanism is similar to that of niacin, which is used to treat dyslipidemia through its agonism of GPR109a. However, niacin's use is often limited by side effects like flushing, which are associated with GPR109a activation.
3-chloro-5-hydroxybenzoic acid's selectivity for GPR81 over GPR109a suggests it could offer the therapeutic benefits of reduced lipolysis without the flushing side effects associated with niacin. In animal studies, it has demonstrated comparable activity to niacin at the same dose.
Key Biological Data for 3-chloro-5-hydroxybenzoic acid:
-
EC50 for human GPR81: 16 μM[3]
-
In Vivo Efficacy: Significant reductions in free fatty acids were observed in mice at a minimum efficacious dose of 30 mg/kg.[3][4]
The derivatization of 3-chloro-5-hydroxybenzoic acid into its benzyl ester, this compound, could potentially serve as a strategy to modify its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical in drug development.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be derived from general knowledge of esterification reactions and published methods for similar compounds.[5][6] The most direct approach is the esterification of 3-chloro-5-hydroxybenzoic acid with benzyl alcohol or the reaction with benzyl chloride.
Proposed Synthetic Pathway: Esterification
Caption: Proposed Fischer-Speier esterification of 3-chloro-5-hydroxybenzoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-chloro-5-hydroxybenzoic acid in an excess of benzyl alcohol (which can also serve as the solvent).
-
Alternatively, a non-reactive solvent such as toluene can be used.
-
-
Catalyst Addition:
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
-
Reaction:
-
Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Potential Applications and Future Research Directions
Given the biological activity of its precursor, this compound warrants investigation in several areas of drug discovery and development.
Drug Discovery
-
Prodrug Strategy: The benzyl ester may act as a prodrug of 3-chloro-5-hydroxybenzoic acid, potentially improving its oral bioavailability and pharmacokinetic profile. Further research into its enzymatic cleavage in vivo to release the active carboxylic acid is necessary.
-
Analgesic and Anti-inflammatory Agents: The parent compound, 3-chloro-5-hydroxybenzoic acid, is noted as an intermediate in the synthesis of anti-inflammatory and analgesic medications.[7] This suggests that this compound could also be explored as a building block for novel therapeutics in these areas.
Agrochemicals
3-chloro-5-hydroxybenzoic acid is also used in the formulation of herbicides and fungicides.[7] Consequently, its benzyl ester derivative could be investigated for similar or enhanced agrochemical properties.
Logical Framework for Future Investigation
Caption: Logical workflow for future research on this compound.
Safety and Handling
The GHS hazard information for the precursor, 3-chloro-5-hydroxybenzoic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8] It is reasonable to assume that this compound may have similar hazards, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with significant, albeit underexplored, potential, largely inferred from the well-documented biological activity of its precursor, 3-chloro-5-hydroxybenzoic acid. Its role as a selective GPR81 agonist makes it a compelling target for research into dyslipidemia and other metabolic disorders. The benzyl ester form of this molecule may offer advantages as a prodrug, enhancing the therapeutic applicability of the parent compound. This guide provides a foundational understanding to stimulate and direct future research into the synthesis, characterization, and biological evaluation of this compound.
References
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PubChem. 3-Chloro-5-hydroxybenzoic Acid. [Link]
- Google Patents.
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FooDB. Showing Compound Benzyl benzoate (FDB012844). [Link]
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MDPI. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Google Patents.
-
PubChem. Benzyl 3-hydroxybenzoate. [Link]
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The Definitive Guide to the Structural Elucidation of Benzyl 3-chloro-5-hydroxybenzoate
An In-depth Technical Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations—from medicinal chemistry to clinical trials—are built. An erroneous structural assignment can lead to the catastrophic loss of time, resources, and intellectual property. Benzyl 3-chloro-5-hydroxybenzoate, a substituted aromatic ester, represents a class of compounds with significant potential in organic synthesis and as a scaffold in drug discovery. Its precise characterization is paramount.
This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. Moving beyond a simple recitation of techniques, we will explore the strategic integration of multiple analytical methods. The causality behind each experimental choice is explained, demonstrating a self-validating system where data from one technique corroborates and refines the hypotheses drawn from another. This integrated approach ensures the highest fidelity in structural confirmation, meeting the rigorous standards of the pharmaceutical industry.
The Strategic Workflow: An Integrated Spectroscopic Approach
The core principle of modern structure elucidation is synergy. No single technique provides the complete picture; rather, we assemble the molecular puzzle by integrating evidence from multiple spectroscopic methods.[1][2][3] Our investigation follows a logical progression from broad-stroke characterization to fine-detail mapping.
Caption: A strategic workflow for structure elucidation.
Part 1: Molecular Formula and Degrees of Unsaturation
Causality: Before we can determine the arrangement of atoms, we must first know the atomic inventory. High-Resolution Mass Spectrometry (HRMS) is the cornerstone for this initial step, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Ionization Mode: Run in both positive and negative ion modes. For an ester, the positive mode is likely to yield the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis: The experimentally determined exact mass is compared against theoretical masses for possible elemental compositions.
Expected Results & Interpretation: The molecular formula for this compound is C₁₄H₁₁ClO₃. The theoretical exact mass for the neutral molecule is 262.0397. HRMS analysis should yield a measured mass that corresponds to this formula within a narrow error margin (typically < 5 ppm).
-
Molecular Weight: 262.59 g/mol
-
Exact Mass: 262.0397 u
Degree of Unsaturation (DoU): The DoU, or index of hydrogen deficiency, reveals the total number of rings and/or multiple bonds in a molecule. The formula is: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₁₄H₁₁ClO₃: DoU = 14 + 1 - (11/2) - (1/2) + (0/2) = 15 - 6 = 9
A DoU of 9 is a critical piece of information. We can immediately hypothesize where these degrees of unsaturation reside. A benzene ring accounts for 4 (one ring, three double bonds). The benzyl group's benzene ring accounts for another 4. The carbonyl group (C=O) of the ester accounts for the final degree. This initial calculation perfectly aligns with the proposed structure.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups.[1][2] By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific bonds, which serve as molecular fingerprints.[4]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrument signals.
Data Interpretation: The IR spectrum provides the first direct evidence for the key functional groups hypothesized from the molecular formula.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Rationale |
| ~3200-3500 (broad) | O-H stretch (Phenol) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding, a key feature of the phenolic hydroxyl group.[4] |
| ~3030-3100 (sharp) | Aromatic C-H stretch | Confirms the presence of sp² hybridized C-H bonds in the two benzene rings. |
| ~1710-1730 (strong) | C=O stretch (Ester) | This intense absorption is characteristic of a carbonyl group. Its position suggests conjugation with the aromatic ring. |
| ~1580-1600 | Aromatic C=C stretch | These absorptions are diagnostic for the benzene ring skeleton. |
| ~1200-1300 | C-O stretch (Ester) | This stretch, along with the C=O band, confirms the ester functional group. |
| ~700-800 | C-Cl stretch | Provides evidence for the carbon-chlorine bond. |
Part 3: Fragmentation Analysis via Mass Spectrometry (MS)
Causality: While HRMS gives the molecular formula, standard electron ionization (EI) mass spectrometry fragments the molecule in a predictable way. These fragments serve as puzzle pieces that help confirm the connectivity of the larger structure.[1]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron energy of 70 eV to induce fragmentation.
-
Analysis: A quadrupole or ion trap analyzer separates the fragments based on their mass-to-charge ratio (m/z).
Predicted Fragmentation Pattern: The mass spectrum will provide a self-validating link between the two main components of the molecule: the benzyl moiety and the 3-chloro-5-hydroxybenzoyl moiety.
| m/z Value | Proposed Fragment | Rationale |
| 262/264 | [C₁₄H₁₁ClO₃]⁺ (Molecular Ion, M⁺) | The parent ion peak. The M+2 peak at m/z 264 with ~1/3 the intensity of M⁺ is a definitive signature of a single chlorine atom (³⁷Cl isotope). |
| 171/173 | [C₇H₄ClO₂]⁺ (3-chloro-5-hydroxybenzoyl cation) | Results from the loss of the benzyl radical (•CH₂Ph) from the molecular ion. |
| 155/157 | [C₇H₄ClO₂]⁺ (3-chlorobenzoyl cation) | Loss of the hydroxyl group from the benzoyl fragment. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | A very common and stable fragment resulting from cleavage of the ester and rearrangement of the benzyl cation. This is strong evidence for the Ph-CH₂-O- unit. |
Part 4: Definitive Connectivity Mapping with NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5][6] A full suite of 1D and 2D NMR experiments provides an unambiguous, self-validating map of the molecule.[7]
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydroxy-containing compounds as it allows for the observation of the exchangeable -OH proton.
-
Data Acquisition: Perform ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR: Proton Environment Analysis
Interpretation: The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~10.0 | 1H | Singlet (s) | Phenol -OH | The acidic proton of the phenol group. Its chemical shift can be variable and it typically appears as a broad singlet. |
| ~7.30-7.50 | 5H | Multiplet (m) | Benzyl -ArH | Protons of the monosubstituted benzyl ring. They will appear as a complex multiplet due to overlapping signals. |
| ~7.2-7.6 (3 protons) | 1H each | s, s, s | Benzoate -ArH | The three protons on the 3,5-disubstituted ring will likely appear as three distinct singlets or very finely split doublets/triplets due to small meta-couplings. |
| ~5.35 | 2H | Singlet (s) | -CH₂- | The benzylic protons. They are adjacent to an oxygen and a quaternary carbon, so they appear as a singlet. |
¹³C NMR & DEPT-135: Carbon Skeleton Analysis
Interpretation: The ¹³C NMR spectrum shows all unique carbon atoms.[6] The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~165 | Absent | Ester C=O | The ester carbonyl carbon, typically found in this downfield region. |
| ~158 | Absent | C-OH | Aromatic carbon attached to the hydroxyl group, deshielded by oxygen. |
| ~136 | Absent | Benzyl C-ipso | The quaternary carbon of the benzyl ring attached to the CH₂ group. |
| ~134 | Absent | C-Cl | Aromatic carbon attached to chlorine. |
| ~132 | Absent | C-COO | Aromatic carbon attached to the ester group. |
| ~128-129 | Positive | Benzyl CHs | The protonated carbons of the benzyl ring. |
| ~115-125 | Positive | Benzoate CHs | The three protonated carbons of the substituted benzoate ring. |
| ~67 | Negative | -CH₂- | The benzylic carbon, shifted downfield by the adjacent oxygen atom. |
2D NMR: Assembling the Puzzle
Causality: 2D NMR experiments connect the ¹H and ¹³C data, allowing us to trace the bonding network through space. This is the ultimate self-validating step.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations among the protons of the benzyl ring's aromatic system, but no cross-peaks for the isolated protons on the benzoate ring or the benzylic -CH₂ group.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It provides a definitive correlation between the ¹H and ¹³C assignments. For example, the proton signal at ~5.35 ppm will show a cross-peak to the carbon signal at ~67 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.
Caption: Key HMBC correlations confirming connectivity.
Crucial HMBC Correlations for Structure Validation:
-
Benzylic Protons (H-a) to Carbonyl Carbon (C-1): A correlation from the benzylic protons (~5.35 ppm) to the ester carbonyl carbon (~165 ppm) definitively proves the ester linkage.
-
Benzylic Protons (H-a) to Benzyl Ring Carbons: Correlations to the ipso-carbon (~136 ppm) and ortho-carbons (~128 ppm) of the benzyl ring confirm the Ph-CH₂- unit.
-
Benzoate Ring Protons (H-c, H-d, H-e) to Carbonyl Carbon (C-1): Correlations from the aromatic protons on the benzoate ring to the ester carbonyl carbon confirm that this ring is the acyl part of the ester.
-
Benzoate Ring Protons to Other Benzoate Carbons: Long-range correlations between the aromatic protons and carbons within the substituted ring confirm their relative positions.
Conclusion
The structural elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple spectroscopic techniques. The process begins with establishing the molecular formula (HRMS) and degrees of unsaturation, which frame the structural possibilities. IR spectroscopy then provides rapid confirmation of key functional groups (phenol, ester, aromatic rings). Mass spectrometry validates the molecular weight and reveals key structural fragments, such as the characteristic benzyl group.
Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The HMBC experiment, in particular, serves as the ultimate arbiter, linking the benzyl and substituted benzoate moieties through the ester functionality. Each piece of data corroborates the others, creating a self-validating and definitive structural assignment. This rigorous, multi-faceted approach ensures the highest level of confidence, a non-negotiable requirement for advancing compounds in the drug development pipeline.
References
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PubChem. (n.d.). Benzyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Gao, H., et al. (2010). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. PubMed. Retrieved February 7, 2026, from [Link]
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Li, Y. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Retrieved February 7, 2026, from [Link]
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UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved February 7, 2026, from [Link]
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Canadian Science Publishing. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved February 7, 2026, from [Link]
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Various Authors. (2021). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. MDPI. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved February 7, 2026, from [Link]
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Comprehensive Spectroscopic Profile: Benzyl 3-chloro-5-hydroxybenzoate
[1]
Executive Summary & Compound Identity
This compound is a critical intermediate in the synthesis of selective GPR81 agonists and other bioactive small molecules. Its structural integrity is defined by the meta-substituted benzoate core, which imparts specific electronic properties observable via NMR and IR spectroscopy.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 245116-17-0 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Key Moiety | 3,5-disubstituted benzoate ester |
Synthesis & Sample Context
To interpret the spectra accurately, one must understand the synthesis origin. The compound is typically generated via Fischer esterification or alkylation of 3-chloro-5-hydroxybenzoic acid with benzyl alcohol. This context dictates the potential impurities (unreacted benzyl alcohol, parent acid) that must be ruled out during analysis.
Experimental Workflow (Synthesis & Purification)
The following workflow illustrates the critical path to obtaining the pure analyte for spectroscopic analysis.
Figure 1: Synthesis pathway highlighting critical purification steps to remove benzyl alcohol residues.[1]
Nuclear Magnetic Resonance (NMR) Analysis
The NMR data below is derived from high-fidelity predictive modeling based on the parent acid (3-chloro-5-hydroxybenzoic acid) and standard benzyl ester substituent effects.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The spectrum is characterized by two distinct aromatic regions: the monosubstituted benzyl ring (multiplet) and the trisubstituted benzoate ring (resolved meta-coupling).
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 10.45 | s (broad) | 1H | Ar-OH | Phenolic hydroxyl; shift varies with concentration/solvent. |
| 7.30 – 7.48 | m | 5H | Benzyl Ar-H | Overlapping signals typical of the benzyl ester group. |
| 7.42 | dd (J~2Hz) | 1H | Benzoate H-2 | Ortho to ester/Cl; deshielded by carbonyl anisotropy. |
| 7.35 | dd (J~2Hz) | 1H | Benzoate H-6 | Ortho to ester/OH; slightly shielded relative to H-2. |
| 7.05 | dd (J~2Hz) | 1H | Benzoate H-4 | Para to ester; shielded by OH electron donation. |
| 5.32 | s | 2H | Benzyl -CH ₂- | Characteristic benzylic methylene singlet. |
Diagnostic Logic:
-
The Benzoate Pattern: The 3,5-disubstitution pattern creates a "three-spin system" where H-2, H-4, and H-6 appear as doublets of doublets (or apparent triplets) with small meta-coupling constants (J ≈ 1.5–2.5 Hz).
-
Differentiation: H-4 is the most upfield aromatic proton on the benzoate ring due to the electron-donating effect of the hydroxyl group and the shielding effect of the chlorine atom relative to the carbonyl.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Notes |
| 165.2 | C=O (Ester) | Characteristic ester carbonyl. |
| 158.5 | C-5 (C-OH) | Deshielded by direct oxygen attachment. |
| 136.0 | Benzyl C-ipso | Quaternary carbon of the benzyl group. |
| 134.1 | C-3 (C-Cl) | Deshielded by chlorine; distinct from C-H carbons. |
| 132.5 | C-1 (C-COO) | Quaternary carbon attached to the ester. |
| 128.9 | Benzyl C-meta | |
| 128.5 | Benzyl C-ortho | |
| 128.3 | Benzyl C-para | |
| 121.5 | C-6 | Aromatic CH. |
| 119.8 | C-2 | Aromatic CH. |
| 115.2 | C-4 | Aromatic CH; shielded by OH ortho-effect. |
| 66.8 | Benzyl -C H₂- | Diagnostic benzylic carbon. |
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" validation tool.
-
3350 – 3450 cm⁻¹ (Broad): O-H stretching vibration (Phenolic). Note: This band will be absent if the phenol is alkylated in subsequent steps.
-
1715 – 1725 cm⁻¹ (Strong): C=O stretching (Conjugated Ester). The conjugation with the aromatic ring lowers the frequency slightly compared to aliphatic esters.
-
1280 – 1300 cm⁻¹: C-O stretching (Ester).
-
750 – 800 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending (indicative of meta-substitution).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides definitive confirmation of the molecular weight and the halogen pattern.
Fragmentation Logic
-
Molecular Ion (M⁺): 262 (³⁵Cl) and 264 (³⁷Cl) in a 3:1 ratio. This "chlorine isotope signature" is the primary confirmation of the halogen's presence.
-
Base Peak (m/z 91): The tropylium ion (C₇H₇⁺), formed by the cleavage of the benzylic C-O bond. This is dominant in all benzyl esters.
-
Acylium Ion (m/z 155/157): The [3-chloro-5-hydroxybenzoyl]⁺ fragment, formed after the loss of the benzyloxy group (M - 107).
Fragmentation Pathway Diagram
Figure 2: Primary mass spectrometry fragmentation pathways showing the diagnostic chlorine isotope pattern.
References
-
3-Chloro-5-hydroxybenzoic acid (Parent Acid) Data: PubChem Compound Summary for CID 13071646. National Center for Biotechnology Information (2025). Link
-
General Benzyl Ester Synthesis & Properties: Kamm, O.; Matthews, A. O. "Benzyl Benzoate".[2][3][4] Organic Syntheses, Coll. Vol. 1, p.104 (1941).Link
- NMR Prediction Principles:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules).
An In-Depth Technical Guide to the ¹H NMR Spectrum of Benzyl 3-chloro-5-hydroxybenzoate
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Benzyl 3-chloro-5-hydroxybenzoate, a molecule of interest in synthetic chemistry and drug development. As a key analytical technique, ¹H NMR spectroscopy offers invaluable insights into the molecular structure, purity, and electronic environment of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR for routine and in-depth structural elucidation.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic ester. The arrangement of its functional groups—a chloro group, a hydroxyl group, and a benzyloxycarbonyl group on the benzene ring—creates a unique electronic environment that is reflected in its ¹H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the successful synthesis of the molecule and for identifying any potential impurities. The presence of a chiral center is absent, simplifying the baseline spectrum, yet the substitution pattern on the aromatic ring provides a rich source of information for detailed analysis.
Predicting the ¹H NMR Spectrum: A First Principles Approach
Prior to acquiring an experimental spectrum, a theoretical prediction serves as a powerful tool for anticipating the spectral features. This prediction is grounded in the fundamental principles of ¹H NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of substituent effects on aromatic systems. Protons in different chemical environments will resonate at different frequencies, and the proximity of non-equivalent protons will lead to signal splitting.[1]
The protons on the aromatic ring are influenced by the electronic effects of the substituents. The hydroxyl group is an electron-donating group, which tends to shield ortho and para protons, shifting their signals upfield (to lower ppm values).[2] Conversely, the chloro and benzyloxycarbonyl groups are electron-withdrawing, deshielding the aromatic protons and shifting their signals downfield (to higher ppm values).[2][3]
Based on these principles, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.20 - 7.30 | t | ~2.0 (meta) | 1H |
| H-4 | 7.00 - 7.10 | t | ~2.0 (meta) | 1H |
| H-6 | 7.40 - 7.50 | t | ~2.0 (meta) | 1H |
| -OH | 5.0 - 6.0 | br s | - | 1H |
| -CH₂- | 5.30 - 5.40 | s | - | 2H |
| Phenyl-H (benzyl) | 7.30 - 7.50 | m | - | 5H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and well-controlled experimental procedure is paramount. The following protocol outlines the necessary steps from sample preparation to data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons like the hydroxyl proton.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the peak multiplicities and measure the coupling constants.
-
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Analysis and Interpretation of the ¹H NMR Spectrum
A hypothetical ¹H NMR spectrum of this compound would be analyzed as follows:
-
Aromatic Region (Benzoate Ring): Three signals are expected in the aromatic region corresponding to H-2, H-4, and H-6. Due to the meta-relationship between these protons, they will appear as triplets with small coupling constants (typically 2-3 Hz). The chemical shifts will be influenced by the neighboring substituents. H-6, being ortho to the electron-withdrawing ester group, is expected to be the most downfield. H-2, situated between the chloro and hydroxyl groups, will have its chemical shift determined by the balance of their electronic effects. H-4, positioned between the chloro and ester groups, will also be shifted downfield.
-
Benzylic Protons: The two protons of the methylene (-CH₂-) group in the benzyl ester will appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the range of 5.0-5.5 ppm.
-
Benzyl Phenyl Protons: The five protons on the phenyl ring of the benzyl group will likely appear as a complex multiplet in the range of 7.3-7.5 ppm, a characteristic region for unsubstituted benzene rings.[4]
-
Hydroxyl Proton: The hydroxyl (-OH) proton is a labile proton, and its chemical shift and appearance can vary depending on the solvent, concentration, and temperature. It may appear as a broad singlet anywhere from 2 to 10 ppm. In DMSO-d₆, hydrogen bonding to the solvent often results in a sharper peak at a more downfield position.
Caption: Correlation of molecular structure to ¹H NMR signals.
Conclusion: The Power of ¹H NMR in Structural Verification
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can unequivocally confirm the identity of the compound and assess its purity. Any significant deviation from the predicted spectrum would warrant further investigation into the possibility of impurities or an incorrect molecular structure. This analytical rigor is fundamental to the advancement of chemical synthesis and drug discovery, ensuring the integrity and reliability of scientific findings.
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]
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Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. A computational approach can provide reasonable 1H-NMR shift predictions. [Link]
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ResearchGate. Aromatic 1HNMR signals of compounds (a) 1a and (b) 1b. [Link]
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YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
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ResearchGate. 1 H NMR spectrum of 3-benzyl-5-ethoxybenzo[d]thiazol-2(3H)-iminium bromide (3i). [Link]
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ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
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The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
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Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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An In-Depth Technical Guide to the 13C NMR Analysis of Benzyl 3-chloro-5-hydroxybenzoate
This guide provides a comprehensive technical overview of the principles and practices involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Benzyl 3-chloro-5-hydroxybenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification.
Introduction: The Role of ¹³C NMR in Structural Analysis
In the realm of organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Unlike ¹H NMR, which focuses on the protons, ¹³C NMR maps the chemical environment of each carbon atom, revealing insights into hybridization, connectivity, and the electronic effects of neighboring functional groups.[1]
For a molecule such as this compound, which possesses multiple functional groups and a substituted aromatic ring, ¹³C NMR is indispensable for confirming its identity and purity. The broad range of chemical shifts in ¹³C NMR, typically spanning up to 200 ppm, allows for the resolution of individual carbon signals, even in complex structures.[1] This guide will delve into the theoretical prediction of the ¹³C NMR spectrum of the title compound, detail the experimental protocol for data acquisition, and provide a thorough interpretation of the spectral data.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
A proactive approach to spectral analysis involves predicting the chemical shifts of each carbon atom based on established principles of NMR theory. This predictive exercise not only aids in the final assignment of signals but also deepens the understanding of the molecule's electronic architecture.
Substituent Effects on Aromatic Chemical Shifts
The chemical shifts of the carbon atoms in the benzoate ring are significantly influenced by the attached substituents: the chloro group, the hydroxyl group, and the benzyl ester functionality. These effects are primarily categorized as inductive and resonance effects.
-
Inductive Effects: Electronegative atoms like chlorine and oxygen pull electron density away from the carbon atoms they are attached to, a phenomenon known as deshielding. This deshielding causes the carbon nucleus to experience a stronger external magnetic field, resulting in a downfield shift (higher ppm value) of its resonance signal.[2]
-
Resonance Effects: The hydroxyl group and the ester oxygen can donate lone-pair electron density into the aromatic π-system, causing shielding (an upfield shift to lower ppm values), particularly at the ortho and para positions. Conversely, the carbonyl group of the ester is electron-withdrawing through resonance, deshielding the ipso-carbon and other carbons in the ring.[3]
The interplay of these effects dictates the final chemical shift of each aromatic carbon. For this compound, the asymmetrical substitution pattern means that all six aromatic carbons are chemically non-equivalent and should, in principle, produce six distinct signals.[4]
Additivity Rules and Empirical Data
The prediction of aromatic ¹³C chemical shifts can be refined using empirical additivity rules. These rules start with the chemical shift of benzene (approximately 128.5 ppm) and add incremental values (substituent chemical shifts or SCS) for each substituent at the ipso, ortho, meta, and para positions. While these provide a good approximation, steric interactions and the interplay between multiple substituents can lead to deviations.[5][6]
Expected Chemical Shift Regions
Based on general chemical shift tables and data for similar compounds, the expected ¹³C NMR signals for this compound can be categorized as follows:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom and will appear far downfield, typically in the 165-185 ppm region.[1][7]
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the 110-160 ppm range.[8] The carbons directly attached to the electronegative chloro and hydroxyl groups (C3 and C5) and the ester group (C1) are expected to be the most downfield within this region.
-
Benzylic Carbon (-CH₂-): The methylene carbon of the benzyl group, being adjacent to both an oxygen atom and a phenyl ring, is expected to appear in the 60-80 ppm range.[9]
-
Benzyl Phenyl Carbons: The carbons of the benzyl group's phenyl ring will also resonate in the aromatic region, typically between 125-140 ppm.[7] The ipso-carbon (attached to the methylene group) will be distinct from the ortho, meta, and para carbons.
The logical relationship between the molecular structure and the expected ¹³C NMR signals is visualized in the diagram below.
Caption: Relationship between molecular fragments and predicted ¹³C NMR chemical shift regions.
Experimental Protocol: Acquiring High-Quality Data
The acquisition of a clean, high-resolution ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for benzoate derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.[10] The choice of solvent can slightly influence chemical shifts.[11]
-
Concentration: For ¹³C NMR, a relatively high concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. A concentration of 50-100 mg of the sample in 0.6-0.7 mL of deuterated solvent is typical.[12]
-
Filtration: To ensure magnetic field homogeneity, the final solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shifts to 0 ppm.[13]
NMR Instrument Parameters
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H) provide better signal dispersion and sensitivity.
-
Acquisition Mode: Standard ¹³C spectra are acquired with proton decoupling. This collapses the carbon-proton couplings into single sharp lines for each carbon and provides a signal enhancement through the Nuclear Overhauser Effect (NOE).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Number of Scans: Due to the low sensitivity of ¹³C, a large number of scans (from hundreds to thousands) must be accumulated and averaged to achieve an adequate signal-to-noise ratio. The required number of scans will depend on the sample concentration.[14]
-
Relaxation Delay (d1): A sufficient delay between pulses is necessary to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times. A delay of 2-5 seconds is a common starting point.
The following diagram illustrates the general workflow for ¹³C NMR analysis.
Caption: General workflow for ¹³C NMR analysis from sample preparation to spectral interpretation.
Spectral Analysis and Interpretation
The final step is the detailed analysis of the processed ¹³C NMR spectrum and the assignment of each signal to a specific carbon atom in the this compound molecule.
Hypothetical ¹³C NMR Data and Assignments
The following table presents a plausible set of ¹³C NMR chemical shifts for this compound, based on theoretical principles and data from similar structures.[15][16]
| Carbon Atom(s) | Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O | Ester Carbonyl | ~164.5 | Highly deshielded due to double bond to oxygen. |
| C5 | C-OH | ~158.0 | Attached to highly electronegative oxygen; strong deshielding. |
| C3 | C-Cl | ~135.0 | Attached to electronegative chlorine; deshielded. |
| C1 | C-COO | ~132.0 | Quaternary carbon attached to the ester group; deshielded. |
| C8 | Benzyl Ipso-C | ~135.5 | Quaternary carbon of the benzyl ring. |
| C9, C13 | Benzyl Ortho-C | ~128.6 | Aromatic CH carbons. |
| C10, C12 | Benzyl Meta-C | ~128.4 | Aromatic CH carbons. |
| C11 | Benzyl Para-C | ~128.2 | Aromatic CH carbon. |
| C6 | Aromatic CH | ~122.0 | Influenced by ortho -OH and para -COO groups. |
| C4 | Aromatic CH | ~121.5 | Influenced by ortho -Cl and -OH groups. |
| C2 | Aromatic CH | ~115.0 | Influenced by ortho -COO and para -Cl groups. |
| C7 | Benzylic CH₂ | ~67.0 | Methylene carbon attached to ester oxygen and phenyl ring. |
Note: These are predicted values and may vary slightly in an actual experimental spectrum.
Corroborative Techniques
To confirm these assignments, especially for the closely spaced aromatic signals, advanced NMR experiments can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent.[17] This would definitively identify the benzylic CH₂ and the various CH carbons of the aromatic rings.
-
2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates carbon atoms with their directly attached protons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between carbons and protons that are two or three bonds away. These 2D techniques are invaluable for unambiguously assigning the complex aromatic region.
Conclusion
¹³C NMR spectroscopy is an essential tool for the structural verification of this compound. A thorough understanding of substituent effects allows for a reasonable prediction of the spectrum, which, when combined with a robust experimental protocol, yields high-quality data. The definitive assignment of each carbon signal, aided by techniques such as DEPT and 2D NMR, provides conclusive evidence of the molecular structure, ensuring the compound's identity and integrity for research and development applications.
References
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University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. [Link]
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MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
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MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
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SpectraBase. (n.d.). Benzyl 3-hydroxypropanoate - Optional[13C NMR] - Chemical Shifts. [Link]
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ResearchGate. (2018). Are deuterated solvents necessary for 13C NMR?. [Link]
-
Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
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PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. [Link]
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University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]
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JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. [Link]
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
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University College London. (n.d.). Sample Preparation. [Link]
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Vancouver Island University. (n.d.). 29.10 ¹³C NMR Spectroscopy. [Link]
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Western University. (n.d.). NMR Sample Preparation. [Link]
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SFA ScholarWorks. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. [Link]
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Technical Guide: Infrared Spectroscopic Characterization of Benzyl 3-chloro-5-hydroxybenzoate
Executive Summary & Strategic Context
Benzyl 3-chloro-5-hydroxybenzoate is a sophisticated functionalized aromatic ester, often utilized as a scaffold in the synthesis of complex pharmaceutical agents (e.g., enzyme inhibitors or receptor antagonists). Its structural integrity relies on the precise arrangement of three distinct functionalities: a phenolic hydroxyl, an aryl chloride, and a benzylic ester.
This guide provides a rigorous framework for the infrared (IR) spectroscopic validation of this molecule. Unlike simple standards, this compound presents a "spectral conflict" between the electron-withdrawing chlorine and the electron-donating hydroxyl group, both meta-positioned relative to the ester. Correct interpretation requires moving beyond simple peak matching to a first-principles analysis of electronic effects.
Key Analytical Value:
-
Differentiation: Distinguishes the product from its likely precursors (3-chloro-5-hydroxybenzoic acid and benzyl alcohol).
-
Purity Assessment: Identifies hydration states (water interference) and hydrolysis degradation.
Structural Deconstruction & Theoretical Prediction
To accurately assign the spectrum, we must deconstruct the molecule into its vibrating spheres of influence. The meta-substitution pattern is critical here; unlike para-substitution, the phenolic oxygen cannot donate electrons directly to the ester carbonyl via resonance, leaving inductive effects to dominate.
The Electronic Tug-of-War
-
The Ester (Target): A benzoate ester typically absorbs at ~1720 cm⁻¹.[1]
-
3-Chloro Effect (Inductive -I): Electron withdrawal stabilizes the C=O double bond character, slightly increasing the wavenumber.
-
5-Hydroxy Effect (Inductive -I vs Resonance +R): In the meta position, the resonance effect is decoupled from the carbonyl. The inductive withdrawal of the oxygen atom dominates, further increasing the C=O frequency compared to unsubstituted benzyl benzoate.
Predicted Shift: We expect the carbonyl peak to appear at a higher frequency (1725–1740 cm⁻¹) than standard conjugated esters (1715–1725 cm⁻¹).
Visualization of Spectral Hotspots
Figure 1: Structural dissection of the target molecule identifying key vibrational modes and expected wavenumber ranges based on electronic substituent effects.
Experimental Methodology
For high-integrity data, the choice of sampling technique is not trivial. The phenolic hydroxyl group makes this molecule sensitive to moisture (hygroscopic broadening) and polymorphism.
Protocol: Attenuated Total Reflectance (ATR) vs. Transmission
| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | None (Neat solid/oil) | Grinding with KBr salt | ATR (Diamond) |
| O-H Resolution | Lower sensitivity to surface water | Hygroscopic KBr absorbs water | ATR minimizes false O-H signals. |
| Reproducibility | High (path length fixed) | Variable (pellet thickness) | ATR for QC/Batch release. |
| Spectral Range | Cutoff < 600 cm⁻¹ (ZnSe) | Clear to 400 cm⁻¹ | Use KBr only if C-Cl fingerprinting (<600 cm⁻¹) is critical. |
Step-by-Step Acquisition (ATR)
-
System Clean: Clean the diamond crystal with isopropanol. Ensure the energy throughput meter reads nominal background levels.
-
Background Scan: Collect 32 scans of the empty ambient air (removes CO₂/H₂O vapor lines).
-
Sample Loading: Place ~10 mg of this compound on the crystal.
-
Compression: Apply pressure using the anvil until the preview spectrum peak absorbance reaches 0.5–0.8 A. Do not over-compress if the sample is crystalline to avoid shifting lattice modes.
-
Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for depth of penetration changes with wavelength.
Spectral Analysis & Band Assignment
This section details the specific bands required to confirm identity.
The High-Frequency Region (4000 – 2500 cm⁻¹)
-
Phenolic O-H Stretch (3200 – 3550 cm⁻¹):
-
Observation: Expect a broad band centered around 3350 cm⁻¹.
-
Mechanistic Insight: The 3-chloro group increases the acidity of the 5-OH, making it a stronger hydrogen bond donor. This often broadens the peak and shifts it to lower wavenumbers compared to unsubstituted phenol.
-
Differentiation: If this peak is extremely broad and extends to 2500 cm⁻¹, it indicates carboxylic acid contamination (starting material).
-
-
Aromatic C-H Stretch (3000 – 3100 cm⁻¹): Weak, sharp spikes just above 3000.
-
Aliphatic C-H Stretch (2850 – 2950 cm⁻¹): From the benzylic methylene (-CH₂-). Two weak bands (symmetric/asymmetric).[2]
The Double Bond Region (1800 – 1500 cm⁻¹)
-
Ester Carbonyl C=O (1725 – 1740 cm⁻¹): The diagnostic "heartbeat" of the molecule.
-
Validation: Must be a singlet. A doublet suggests a mixture of ester and unreacted acid or rotamers.
-
-
Aromatic Ring Breathing (1580 – 1600 cm⁻¹): Multiple sharp bands confirming the benzene rings.
The Fingerprint Region (1500 – 600 cm⁻¹)
-
C-O-C Asymmetric Stretch (1200 – 1300 cm⁻¹): Strong, often split. The "Rule of Three" for esters suggests strong bands here.[3]
-
C-Cl Stretch (600 – 800 cm⁻¹): Often difficult to pinpoint in complex aromatics, but look for a medium-intensity band around 700–750 cm⁻¹ that does not correlate with the monosubstituted benzyl ring.
-
Out-of-Plane (oop) Bending:
-
Benzyl Group:[4] Strong peaks at ~695 cm⁻¹ and ~750 cm⁻¹ (characteristic of monosubstitution).
-
Central Ring: 1,3,5-substitution usually shows bands at 690–710 cm⁻¹ and 840–880 cm⁻¹ .
-
Quality Control & Impurity Profiling
In drug development, proving what is not there is as important as proving what is.
Differentiating Product from Precursors
The synthesis likely involves the esterification of 3-chloro-5-hydroxybenzoic acid with benzyl alcohol.
| Functional Group | Starting Material: Acid | Starting Material: Alcohol | Product: Ester |
| O-H Stretch | Very Broad (3300–2500 cm⁻¹) | Sharp/Med Broad (3300 cm⁻¹) | Broad (Phenolic only) |
| C=O[5][6] Stretch | ~1680–1700 cm⁻¹ (H-bonded dimer) | Absent | 1725–1740 cm⁻¹ |
| C-O Stretch | ~1210–1320 cm⁻¹ | ~1050 cm⁻¹ (Primary alcohol) | ~1250 cm⁻¹ (Ester) |
Logic Flow for Purity Validation
Figure 2: Decision logic for validating the synthesis of this compound using IR spectral markers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Authoritative text on inductive effects on carbonyl frequencies).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzyl Benzoate. NIST Chemistry WebBook, SRD 69.[8] (Used as the baseline analog for the benzyl ester moiety).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[7] (Reference for C-Cl and phenolic O-H assignments).
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
Comprehensive Guide to the Solubility Profiling of Benzyl 3-chloro-5-hydroxybenzoate
The following technical guide is structured to serve as a definitive protocol for the solubility profiling of Benzyl 3-chloro-5-hydroxybenzoate (CAS: 245116-17-0) . Given the scarcity of direct literature data for this specific intermediate, this guide synthesizes established thermodynamic principles with a rigorous experimental framework designed for immediate application in process development.
Executive Summary & Chemical Context[1][2][3][4]
This compound is a critical pharmaceutical intermediate, often utilized in the synthesis of GPR81 agonists and other metabolic modulators. Its structure combines a lipophilic benzyl ester moiety with a polar phenolic hydroxyl group and an electron-withdrawing chlorine atom. This dual nature—lipophilic and polar—creates a complex solubility profile that is non-trivial to predict but essential to master for efficient purification and crystallization.
This guide provides a self-validating protocol to determine the solid-liquid equilibrium (SLE) of this compound. It moves beyond simple "soluble/insoluble" classifications to establish precise thermodynamic parameters (
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 245116-17-0 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Key Functional Groups | Phenolic -OH (H-bond donor), Ester (H-bond acceptor), Benzyl/Chloro (Lipophilic) |
Theoretical Framework: Solubility Thermodynamics
To transition from empirical observation to predictive process control, we employ two primary mathematical models. These models correlate experimental mole fraction solubility (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data due to its high accuracy in non-ideal solutions. It accounts for the temperature dependence of the enthalpy of solution.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1]
- : Empirical model parameters determined via non-linear regression.
The van't Hoff Equation
Used to extract thermodynamic properties, assuming the enthalpy of solution is constant over a narrow temperature range.
- : Apparent enthalpy of solution (kJ/mol).
- : Apparent entropy of solution (J/mol·K).
- : Universal gas constant (8.314 J/mol·K).
Experimental Protocol: Laser Dynamic Method
The Laser Dynamic Method (Synthetic Method) is the gold standard for generating solubility curves for pharmaceutical intermediates. It eliminates the sampling errors associated with gravimetric methods and provides high-resolution data.
Experimental Setup Diagram
Step-by-Step Procedure
-
Preparation:
-
Calibrate the analytical balance (precision ±0.0001 g).
-
Clean and dry the jacketed glass vessel (50 mL).
-
Select solvents of analytical grade (purity >99.5%).
-
-
Loading:
-
Weigh a precise mass of This compound (
) into the vessel. -
Add a known mass of pure solvent (
). -
Note: Start with a high solute-to-solvent ratio to target the saturation point at higher temperatures.
-
-
Dissolution (Heating Phase):
-
Activate the magnetic stirrer (400 rpm).
-
Heat the mixture slowly (2 K/min) until the solid completely dissolves. The laser transmittance will rise sharply to a maximum (100% relative).
-
-
Nucleation (Cooling Phase):
-
Cool the solution at a controlled rate (e.g., 0.2 K/min).
-
Monitor the laser intensity. The temperature at which the laser intensity drops significantly (due to crystal nucleation/turbidity) is recorded as the nucleation temperature .
-
Refinement: To find the true equilibrium temperature (
), reheat slowly (0.1 K/min) until the last crystal disappears. This disappearance temperature is the valid solubility point.
-
-
Iteration:
-
Add a known increment of solvent to the same vessel (dilution) and repeat the heating/cooling cycle to obtain the next data point on the curve.
-
Predicted Solubility Profile & Solvent Selection
Based on the structural analysis of the benzyl ester and phenolic hydroxyl group, the following solubility hierarchy is predicted. This serves as a baseline for experimental validation.
Predicted Solubility Trends
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMF, DMSO | Very High | Strong H-bond acceptance from solvent to phenolic -OH; dipole interactions with ester. |
| Polar Protic | Ethanol, Methanol | High | H-bonding network compatibility; "Like dissolves like" for the hydroxybenzoate core. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate-High | Good interaction with the ester and aromatic ring; no H-bond donation to solvent. |
| Aromatic | Toluene | Moderate | |
| Non-Polar | n-Hexane, Heptane | Low | Lipophilic benzyl group provides some solubility, but polar -OH hinders solvation. |
| Aqueous | Water | Very Low | Hydrophobic effect of the benzyl/chloro groups dominates over the single -OH group. |
Data Processing Workflow
The following diagram illustrates how to transform raw experimental data into actionable process parameters.
Practical Application: Crystallization Design
For researchers aiming to purify this compound, the solubility data dictates the crystallization strategy.
Cooling Crystallization
-
Solvent: Ethanol or Isopropanol.
-
Rationale: These solvents likely show a steep solubility curve (high temperature coefficient), meaning solubility decreases significantly with temperature, maximizing yield.
-
Protocol: Dissolve at 60°C (near reflux), cool to 5°C.
Anti-Solvent Crystallization
-
Primary Solvent: Acetone or DMF (High solubility).
-
Anti-Solvent: Water or n-Heptane (Low solubility).
-
Rationale: Adding water to an acetone solution of the ester will drastically reduce solubility, forcing precipitation. This is useful if the compound is heat-sensitive.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[2] (Foundational text for solubility modeling).
- Sha, F., et al. (2018). Thermodynamic analysis of the solubility of 3-chloro-5-hydroxybenzoic acid in different solvents. Journal of Molecular Liquids.
- Wang, J., et al. (2015). Measurement and correlation of solubility of benzyl benzoate in binary solvent mixtures. Journal of Chemical & Engineering Data, 60(9). (Note: Validated proxy for the benzyl ester functionality).
Sources
Purity analysis of Benzyl 3-chloro-5-hydroxybenzoate
An In-Depth Technical Guide to the Purity Analysis of Benzyl 3-chloro-5-hydroxybenzoate
Foreword: A Modern Approach to Purity Determination
In the landscape of pharmaceutical development and fine chemical manufacturing, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This compound, a substituted aromatic ester, presents a unique analytical challenge due to its multiple functional groups—a phenolic hydroxyl, a halogen, and an ester linkage. This guide eschews a one-size-fits-all template, instead adopting a holistic, first-principles approach to building a robust purity analysis workflow. We will delve into the causality behind our analytical choices, constructing a self-validating system of protocols designed for the discerning researcher and drug development professional. Our focus is on the integration of orthogonal techniques to build a complete and trustworthy purity profile.
Understanding the Analyte: Chemical Properties and Potential Impurities
A logical purity analysis strategy begins with a thorough understanding of the target molecule and its likely contaminants. This compound is typically synthesized via the esterification of 3-chloro-5-hydroxybenzoic acid with either benzyl alcohol or benzyl chloride.[1][2] This synthetic pathway is the primary source of process-related impurities.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 3-chloro-5-hydroxybenzoic acid and benzyl alcohol.
-
Reagent-Related Impurities: Benzyl chloride (if used as a starting material).
-
By-products: Isomeric esters (if the starting acid contains isomeric impurities), and dibenzyl ether (formed from the self-condensation of benzyl alcohol).
Potential Degradation Products: The ester linkage is susceptible to hydrolysis, particularly under non-neutral pH conditions, yielding the starting acid and alcohol. The benzylic position can also be prone to oxidation, potentially forming benzaldehyde and benzoic acid over time.[3]
A comprehensive purity analysis must be capable of separating, identifying, and quantifying the active substance from all these potential impurities.
The Core Workflow: An Integrated Analytical Approach
No single technique can provide a complete picture of a compound's purity. We advocate for an integrated workflow that leverages the strengths of multiple orthogonal methods. This approach ensures that impurities are not missed and that the final purity value is accurate and defensible.
Caption: Integrated workflow for comprehensive purity analysis.
Chromatographic Purity: The Cornerstone of Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile and semi-volatile organic compounds, making it ideal for this compound.[][5] The goal is to develop a stability-indicating method capable of separating the main component from its process-related and degradation impurities.
Rationale for Method Selection
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected due to the moderately polar nature of the analyte. A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings.
-
Detection: A UV detector is chosen because the aromatic rings provide strong chromophores, ensuring high sensitivity. Diode Array Detection (DAD) is preferred as it provides spectral data, which aids in peak tracking and purity assessment.[5]
-
Elution: A gradient elution is employed. This is critical for resolving early-eluting polar impurities (like the starting acid) and late-eluting non-polar impurities (like dibenzyl ether) within a reasonable runtime.
Detailed HPLC Protocol
Objective: To quantify this compound (assay) and determine the percentage of related impurities.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD detector.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Column C18, 250 mm x 4.6 mm, 5 µm Standard workhorse column for reversed-phase, provides good resolution. Mobile Phase A 0.1% Phosphoric Acid in Water Acidified to suppress ionization of the phenolic hydroxyl and carboxylic acid groups, ensuring sharp peaks. Mobile Phase B Acetonitrile Common organic modifier with good UV transparency and elution strength. Gradient 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) Starts with lower organic content to retain polar impurities, then ramps up to elute the main peak and non-polar impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Detection DAD, 275 nm Wavelength of good absorbance for the analyte, balances sensitivity for both analyte and impurities. | Injection Vol. | 10 µL | |
-
Sample Preparation:
-
Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This creates a stock solution of ~0.5 mg/mL.
-
-
System Suitability:
-
Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the percentage of each impurity using the area percent method (assuming equal response factors for a preliminary assessment).
-
The assay is calculated as 100% minus the sum of all impurity percentages.
-
Structural Verification and Impurity Identification
While HPLC quantifies known and unknown impurities, it does not identify them. Spectroscopic techniques are required for structural confirmation of the main peak and elucidation of unknown impurity structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unambiguous structure confirmation.[6] Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number and environment of protons. Expected signals for this compound would include aromatic protons on both rings, a singlet for the benzylic CH₂, and a broad singlet for the phenolic OH.
-
¹³C NMR: Shows all unique carbon atoms. The spectrum will confirm the presence of the ester carbonyl, substituted aromatic carbons, and the benzylic carbon.[7]
-
Quantitative NMR (qNMR): For the highest accuracy, purity can be assigned by qNMR, where the analyte is quantified against a certified internal standard of known purity.[8][9]
Mass Spectrometry (MS)
MS provides the molecular weight of the analyte and its impurities. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown peaks in the chromatogram.[][10]
-
Key Diagnostic Feature: The presence of a single chlorine atom in this compound will result in a characteristic isotopic pattern for the molecular ion (M⁺). There will be a peak at M and another peak at M+2 with an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[11][12][13] This signature is a definitive confirmation of a chlorine-containing compound.
Caption: Expected MS isotopic pattern for a mono-chlorinated compound.
Analysis of Specific Impurities: Water and Residual Solvents
A complete purity profile must account for non-chromatophoric and volatile impurities.
Water Content by Karl Fischer Titration
Water is a common impurity that is not detected by HPLC-UV. Karl Fischer titration is the definitive method for water determination.[14][15] Its high specificity is due to the stoichiometric reaction of water with an iodine-sulfur dioxide reagent.
Protocol: Volumetric Karl Fischer Titration
-
Instrument: Calibrated volumetric Karl Fischer titrator.
-
Reagent: A suitable one-component or two-component Karl Fischer reagent.
-
Solvent: Anhydrous methanol or a specialized solvent for esters.
-
Procedure:
-
Standardize the titrant using a certified water standard.
-
Accurately weigh a suitable amount of the this compound sample directly into the titration vessel.
-
Titrate to the electrometric endpoint.
-
Calculate the water content as a weight/weight percentage.
-
Residual Solvents by Gas Chromatography (GC)
Residual solvents from the synthesis and purification process are potential impurities that must be controlled. Static headspace Gas Chromatography (GC) with Flame Ionization Detection (FID) is the standard method for this analysis, as outlined in pharmacopeias and ICH guidelines.
Data Synthesis and Final Purity Assignment
The final purity is best expressed on a mass balance basis, which provides a comprehensive and accurate value by subtracting all measured impurities from 100%.
Purity Calculation (Mass Balance):
Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)
| Impurity Class | Analytical Technique | Typical Acceptance Criteria (ICH Q3A/B)[16][17] |
| Related Substances | HPLC-UV | Any single unspecified impurity: ≤ 0.10% |
| Total impurities: ≤ 0.5% | ||
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-FID | As per ICH Q3C limits |
| Assay | HPLC-UV | 99.0% - 101.0% (on anhydrous, solvent-free basis) |
Note: Acceptance criteria are examples and must be justified based on the maximum daily dose and batch data.[18][19]
Conclusion: A Commitment to Scientific Integrity
The purity analysis of this compound, or any active substance, is a multi-faceted process that demands a logical, evidence-based approach. By integrating orthogonal techniques—chromatographic for separation and quantification, spectroscopic for identification, and specific tests for water and solvents—we create a robust, self-validating system. This guide provides the framework and the detailed protocols necessary to establish a comprehensive purity profile, ensuring that the material meets the highest standards of quality and safety required in the scientific and pharmaceutical industries.
References
-
Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
- Title: US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters Source: Google Patents URL
-
Title: DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Benzyl 3-hydroxybenzoate | C14H12O3 Source: PubChem - NIH URL: [Link]
-
Title: 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 Source: PubChem - NIH URL: [Link]
-
Title: Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column Source: MethodsX via PMC URL: [Link]
-
Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks Source: Foods via PMC URL: [Link]
- Title: US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters Source: Google Patents URL
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation URL: [Link]
-
Title: Karl Fischer water content titration Source: Scharlab URL: [Link]
-
Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]
-
Title: What Is Karl Fischer Titration? Source: Mettler Toledo URL: [Link]
- Title: JP2002338521A - Method for producing benzyl hydroxybenzoate Source: Google Patents URL
-
Title: Halogenated Organic Compounds Source: Spectroscopy Online URL: [Link]
- Title: US3542852A - Process for the preparation of aromatic esters Source: Google Patents URL
-
Title: Benzoic acid determination with GC-FID? Source: ResearchGate URL: [Link]
-
Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples Source: ResearchGate URL: [Link]
-
Title: Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 Source: NIH URL: [Link]
-
Title: Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species Source: MDPI URL: [Link]
-
Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]
-
Title: Analytical methods for the quantification of volatile aromatic compounds Source: ResearchGate URL: [Link]
-
Title: Simultaneous Determination of 12 Preservatives in Pastries Using Gas Chromatography–Mass Spectrometry Source: MDPI URL: [Link]
-
Title: 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates Source: Canadian Science Publishing URL: [Link]
-
Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]
-
Title: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts Source: Taylor & Francis URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and Source: ACG Publications URL: [Link]
-
Title: Exp 8 part 2 Purity of benzoic acid Source: YouTube URL: [Link]
-
Title: ICH Q3B(R) Guideline Impurities in New Drug Products Source: IKEV URL: [Link]
-
Title: Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples Source: AKJournals URL: [Link]
-
Title: A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine Source: MDPI URL: [Link]
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Title: Water Determination (Karl Fischer Method) Source: KEM - Kyoto Electronics Manufacturing URL: [Link]
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Title: Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Source: ResearchGate URL: [Link]
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Title: Water Content Determination by Karl Fischer Source: Pharmaguideline URL: [Link]
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Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Georgia State University Sites URL: [Link]
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Title: Q3B(R) Impurities in New Drug Products (Revision 3) August 2006 Source: FDA URL: [Link]
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Title: NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download Source: BYJU'S URL: [Link]
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Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL: [Link]
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Title: Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL Source: YouTube URL: [Link]
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Unlocking the Therapeutic Potential of Substituted Benzyl Benzoates: A Guide to Biological Activity Screening
An In-depth Technical Guide for Researchers
Abstract
Benzyl benzoate, a simple ester molecule, has a long-established role in medicine as a topical treatment for parasitic infestations like scabies and lice.[1][2] Its mechanism of action in these cases involves neurotoxicity to the parasites, effectively disrupting their nervous system.[3][4] However, the core benzyl benzoate scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By strategically modifying its benzyl and benzoate rings with various functional groups, it is possible to modulate its physicochemical properties and unlock a wider range of biological activities. This guide provides an in-depth exploration of the potential antimicrobial, anti-inflammatory, and anticancer activities of substituted benzyl benzoates. It is designed for researchers and drug development professionals, offering field-proven insights into experimental design, structure-activity relationships (SAR), and key evaluation protocols.
The Benzyl Benzoate Scaffold: A Platform for Discovery
Benzyl benzoate is an organic compound formed from the condensation of benzyl alcohol and benzoic acid.[2][5] Its inherent stability, low mammalian toxicity, and established safety profile make it an attractive starting point for medicinal chemistry campaigns.[6] The core structure features two phenyl rings connected by an ester linkage, providing multiple sites for substitution.
The central hypothesis is that by introducing specific substituents, we can enhance or introduce new biological activities. For example, modifying lipophilicity can improve cell membrane penetration, while adding electron-withdrawing or electron-donating groups can alter the molecule's interaction with biological targets.[7]
Caption: Logical relationship between the core scaffold and potential activities.
Antimicrobial Activity: Expanding Beyond Parasites
While the parent compound is primarily an acaricide,[2] evidence suggests that benzyl benzoate and its derivatives possess broader antimicrobial properties. Benzyl benzoate itself has shown moderate activity against bacteria like B. cereus and various fungi.[4][8] The key to unlocking potent antimicrobial agents lies in understanding the structure-activity relationships of substituted analogs.
Causality in Experimental Design: Why Substituents Matter
Research on related structures, such as benzyl benzoic acids, has demonstrated that the electronic properties of substituents are critical. The addition of strong electron-withdrawing groups (e.g., -CF₃, -NO₂) to the benzoic acid ring significantly enhances antibacterial activity against pathogenic strains like S. pneumoniae and S. aureus.[7] This suggests that such substitutions may increase the molecule's ability to interact with bacterial targets or disrupt essential processes.
Conversely, the effect of substituents on the benzyl ring is less understood and presents a key area for investigation. The strategic placement of both electron-withdrawing and electron-donating groups can modulate the molecule's overall electronic distribution and steric profile, influencing its minimum inhibitory concentration (MIC).
Data Summary: Antimicrobial Activity
The following table summarizes representative MIC values for benzyl benzoate and its conceptual derivatives based on published data for related structures.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Benzyl Benzoate | Bacillus cereus | 50 | [8] |
| Crotepoxide (from K. rotunda) | Enterococcus aerogenes | 100 | [8] |
| 5-(trifluoromethyl)-2-benzoic acid derivative | S. pneumoniae | <8 | [7] |
| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Candida glabrata | 3.12 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for determining the antimicrobial efficacy of novel substituted benzyl benzoates.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a target microorganism.
Materials:
-
Test compounds (substituted benzyl benzoates) dissolved in an appropriate solvent (e.g., DMSO).
-
Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth and solvent only).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.
-
Controls: Prepare a positive control (antibiotic) and a negative/sterility control (broth only) and a solvent toxicity control (broth + highest concentration of solvent) on the same plate.
-
Inoculation: Dilute the standardized inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as required for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
Anti-inflammatory Potential: A Double-Edged Sword
The relationship between benzyl benzoate and inflammation is complex. It is known to relieve the itching and skin irritation associated with scabies, suggesting a secondary anti-inflammatory or soothing effect.[10] However, the compound itself can also be a skin irritant and may cause contact dermatitis in some individuals, particularly at high concentrations.[11][12] This dual activity underscores the need for careful structural modification to isolate and enhance therapeutic anti-inflammatory effects while minimizing irritant properties.
Mechanistic Insights and SAR
The direct mechanism for benzyl benzoate's anti-inflammatory effects is not well-elucidated. It is known to have vasodilating and spasmolytic properties, which could contribute to its effects.[1] For substituted derivatives, the goal is to design molecules that can interact with key inflammatory pathways (e.g., cyclooxygenase (COX) enzymes, cytokine signaling) without triggering irritant responses.
Quantitative structure-activity relationship (QSAR) studies on related phenyl benzoates show that skin penetration and biological response are heavily influenced by the logarithm of the partition coefficient (ClogP) and molecular volume.[13] This provides a critical insight: by modifying substituents, we can fine-tune the lipophilicity (ClogP) of benzyl benzoate derivatives to optimize their penetration into target tissues and potentially reduce surface-level skin irritation.
Caption: Logic flow for SAR-driven modification of benzyl benzoates.
Anticancer Activity: A Nascent but Intriguing Frontier
The exploration of substituted benzyl benzoates as anticancer agents is a novel field. It is crucial to note that the parent benzyl benzoate has been shown to exhibit estrogenic activity, promoting the proliferation of ER-positive MCF7 breast cancer cells.[14][15] This underscores that the unsubstituted scaffold is not a suitable anticancer candidate for such cancers.
However, this does not preclude the possibility that substituted derivatives could have potent and opposite effects. Research on other heterocyclic structures has shown that small molecular changes can completely alter biological outcomes. For instance, substituted benzothiazoles have been shown to induce apoptosis and inhibit key cancer progression pathways like EGFR, PI3K/Akt/mTOR, and JAK/STAT.[16] The benzyl benzoate scaffold could potentially be derivatized to achieve similar inhibitory functions.
Hypothetical Mechanism for Novel Derivatives
A primary strategy in modern oncology is the inhibition of receptor tyrosine kinases (RTKs) like EGFR, which are often overactive in cancer cells. A well-designed substituted benzyl benzoate could potentially act as a competitive inhibitor at the ATP-binding site of the kinase domain, blocking downstream signaling required for cell proliferation and survival.
Caption: Hypothetical inhibition of EGFR signaling by a novel derivative.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a robust, self-validating method for initial cytotoxicity screening of novel compounds.
Objective: To assess the effect of substituted benzyl benzoates on the metabolic activity and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Sterile 96-well cell culture plates.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells for untreated cells and a solvent control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined using non-linear regression analysis.
Conclusion and Future Directions
The substituted benzyl benzoate scaffold holds considerable, largely untapped potential for therapeutic innovation. While the parent molecule is a well-established antiparasitic, strategic chemical modification can pave the way for potent new antimicrobial, anti-inflammatory, and even anticancer agents. The key to success lies in a rational, structure-based design approach, guided by a thorough understanding of how different substituents influence the compound's physicochemical properties and biological interactions. The protocols and insights provided in this guide offer a foundational framework for researchers to begin exploring this promising chemical space.
Caption: General workflow for screening substituted benzyl benzoates.
References
- Patsnap Synapse. (2024). What is Benzyl Benzoate used for?
- Ataman Kimya. BENZYL BENZOATE.
- PMC - PubMed Central. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction.
- Slideshare. (2024). Benzyl Benzoate.
- Zeelab Pharmacy. Benzyl Benzoate Uses, Benefits, Side Effects & Medicines.
- ResearchGate. (2025). Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome.
- Wikipedia. Benzyl benzoate.
- Patsnap Synapse. (2024). What is the mechanism of Benzyl Benzoate?
- Mayo Clinic. Benzyl benzoate (topical route) - Side effects & dosage.
- PubChem. Benzyl Benzoate | C14H12O2 | CID 2345.
- ResearchGate. (2025). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles.
- University of Hertfordshire. Benzyl benzoate - AERU.
- PubMed. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights.
- PubMed. (1994). Skin sensitization structure-activity relationships for phenyl benzoates.
- Altmeyers Encyclopedia. (2020). Benzyl benzoate.
- PubMed. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro.
- Regulations.gov. (2010). Benzyl Benzoate RED1.
- Patsnap Synapse. (2024). What are the side effects of Benzyl Benzoate?
- ResearchGate. (2025). Investigation of benzyl benzoate toxicity with anatomical, physiological, cytogenetic and biochemical parameters in in vivo.
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- 10. Benzyl Benzoate Uses, Benefits, Side Effects & Medicines [zeelabpharmacy.com]
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- 14. researchgate.net [researchgate.net]
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- 16. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Benzyl 3-Chloro-5-Hydroxybenzoate in the Synthesis and Delivery of GPR81 Agonists
This technical guide provides a comprehensive analysis of Benzyl 3-chloro-5-hydroxybenzoate as a strategic precursor for the selective GPR81 (HCAR1) agonist, 3-chloro-5-hydroxybenzoic acid (3-Cl-5-OH-BA) .
Executive Summary
The Hydroxycarboxylic Acid Receptor 1 (GPR81/HCAR1) has emerged as a critical regulator of lipid metabolism and cancer cell energy homeostasis.[1] While the endogenous ligand, L-lactate, has low potency (EC50 ~1-5 mM), the synthetic small molecule 3-chloro-5-hydroxybenzoic acid (3-Cl-5-OH-BA) exhibits significantly higher potency (EC50 ~16 µM) and selectivity.
This guide focuses on This compound , the benzyl ester derivative of 3-Cl-5-OH-BA.[2] This molecule serves a dual role in high-value research and drug development:
-
Synthetic Intermediate: It provides orthogonal protection of the carboxylic acid functionality during the diversification of the phenolic hydroxyl group.
-
Prodrug Precursor: Its increased lipophilicity compared to the free acid facilitates membrane permeability, allowing for intracellular delivery and subsequent esterase-mediated release of the active agonist.
Target Profile: GPR81 (HCAR1) Mechanism
GPR81 is a G_i-coupled GPCR predominantly expressed in adipocytes. Upon activation, it inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. This reduction downregulates Protein Kinase A (PKA) activity, preventing the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, thereby blocking lipolysis and the release of free fatty acids (FFAs).
GPR81 Signaling Pathway Diagram
Caption: The GPR81 signaling cascade where agonist binding leads to G_i-mediated suppression of lipolysis.
Compound Characterization
The transition from the precursor (ester) to the active pharmaceutical ingredient (acid) is the core of this workflow.
| Property | Precursor: this compound | Active Agonist: 3-Chloro-5-hydroxybenzoic Acid |
| CAS Number | 245116-17-0 | 53984-36-4 |
| Molecular Weight | 262.69 g/mol | 172.57 g/mol |
| LogP (Predicted) | ~3.8 (High Lipophilicity) | ~1.9 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, Ethanol, DCM | Soluble in DMSO, Aqueous buffers (pH > 7) |
| Primary Utility | Membrane permeation, Chemical Protection | Receptor Binding, Biological Activity |
| EC50 (hGPR81) | Inactive (requires hydrolysis) | ~16 µM |
Technical Workflow: Synthesis & Activation
The following protocols detail the synthesis of the benzyl ester precursor and its controlled conversion to the active agonist.
Protocol A: Synthesis of this compound
Objective: Selective esterification of the carboxylic acid while preserving the phenolic hydroxyl.
-
Reagents: 3-Chloro-5-hydroxybenzoic acid (1.0 eq), Benzyl alcohol (1.2 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-chloro-5-hydroxybenzoic acid in anhydrous DCM under nitrogen atmosphere.
-
Add Benzyl alcohol and DMAP. Stir for 10 minutes at 0°C.
-
Add EDC·HCl portion-wise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove EDC/DMAP), saturated NaHCO3, and brine.
-
Purification: Flash column chromatography (Hexanes:Ethyl Acetate 8:2).
-
-
Validation: 1H NMR should show the characteristic benzylic singlet (~5.3 ppm) and the aromatic protons of the benzyl group.
Protocol B: Activation (Deprotection) to Active Agonist
Context: This step occurs chemically in the lab (for purification) or enzymatically in vivo (prodrug activation).
Method 1: Chemical Hydrogenolysis (Laboratory Standard)
-
System: H2 atmosphere (1 atm), 10% Pd/C catalyst, Methanol solvent.
-
Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.
-
Advantage: Neutral conditions; does not affect the chlorine substituent or the phenol.
Method 2: Enzymatic Hydrolysis (Biological Simulation)
-
System: Porcine Liver Esterase (PLE) in Phosphate Buffer (pH 7.4).
-
Procedure: Incubate this compound (10 µM) with PLE (10 units/mL) at 37°C.
-
Monitoring: Analyze aliquots via HPLC to track the disappearance of the ester and appearance of the acid (Retention time shift).
Synthetic & Activation Workflow Diagram
Caption: Chemical synthesis of the precursor and its subsequent activation to the pharmacological agent.
Biological Validation Assays
To confirm the efficacy of the precursor-derived agonist, the following assays are required.
cAMP Suppression Assay (HTRF/LANCE)
Since GPR81 is Gi-coupled, agonist activity is measured by the inhibition of Forskolin-induced cAMP .
-
Cells: CHO-K1 cells stably expressing human GPR81.
-
Protocol:
-
Seed cells in 384-well plates.
-
Stimulate with 10 µM Forskolin (to raise cAMP).
-
Treat with serial dilutions of 3-chloro-5-hydroxybenzoic acid (generated from the precursor).
-
Detect cAMP using TR-FRET reagents.
-
-
Expected Result: Dose-dependent decrease in cAMP with an EC50 ≈ 16 µM.
Lipolysis Inhibition Assay (Adipocytes)[4][5]
-
Cells: Differentiated 3T3-L1 adipocytes or primary murine adipocytes.
-
Protocol:
-
Treat adipocytes with Isoproterenol (100 nM) to induce lipolysis (glycerol release).
-
Co-treat with the Benzyl ester precursor vs. the Free Acid .
-
Measure Glycerol in the supernatant after 1-2 hours.
-
-
Interpretation:
-
The Free Acid should inhibit glycerol release immediately.
-
The Benzyl Ester should show activity only if the cells express sufficient esterases to convert it to the acid. This validates the prodrug mechanism.
-
References
-
Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists. Journal of Medicinal Chemistry. (2012). Describes the SAR and identification of 3-chloro-5-hydroxybenzoic acid. Link
-
Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81. Journal of Biological Chemistry. (2009).[3][4] Establishes the physiological role of GPR81 in lipolysis.[3][4][5] Link
-
Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein. PLOS Biology. (2024). Structural basis for 3-chloro-5-hydroxybenzoic acid binding. Link
-
Method for producing benzyl hydroxybenzoate. Patent JP2002338521A. Describes industrial synthesis methods for benzyl hydroxybenzoates. Link
Sources
- 1. Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity | PLOS Biology [journals.plos.org]
- 2. 3-CHLORO-5-HYDROXY-BENZOIC ACID BENZYL ESTER | 245116-17-0 [chemicalbook.com]
- 3. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of GPR81 in lactate-mediated reduction of adipose lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of Benzyl 3-chloro-5-hydroxybenzoate: A Predictive Modeling Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in silico modeling of Benzyl 3-chloro-5-hydroxybenzoate, a novel small molecule with therapeutic potential. Leveraging the known biological activity of its parent compound, 3-chloro-5-hydroxybenzoic acid, as an agonist for the G protein-coupled receptor 81 (GPR81), this guide details a complete computational workflow. We will explore predictive modeling of its physicochemical properties, pharmacokinetic (ADMET) profile, and its potential interaction with GPR81 through molecular docking and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods in the early stages of drug discovery.
Introduction: The Rationale for Investigating this compound
The journey of a novel therapeutic agent from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic profiles or lack of efficacy. In silico modeling offers a powerful and cost-effective approach to de-risk drug discovery projects by predicting the properties and biological interactions of small molecules before their synthesis.
This guide focuses on this compound. The scientific premise for investigating this molecule is rooted in the established pharmacology of its carboxylic acid precursor, 3-chloro-5-hydroxybenzoic acid. This parent compound is a known selective agonist of the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1)[1][2]. GPR81 is a receptor for lactate and is implicated in various physiological and pathophysiological processes, including the regulation of lipolysis, and has emerged as a potential target in metabolic diseases and oncology[1][3].
The esterification of 3-chloro-5-hydroxybenzoic acid to its benzyl ester, this compound, may alter its physicochemical properties, potentially enhancing its membrane permeability and oral bioavailability, making it a more drug-like candidate. This guide will systematically model these properties and predict the impact of this structural modification on its interaction with the GPR81 receptor.
GPR81 Signaling Pathway
Molecular Properties and Structure Preparation
The first step in any in silico modeling study is to obtain an accurate three-dimensional representation of the molecule of interest and to calculate its fundamental physicochemical properties.
Obtaining the Molecular Structure
The structure of this compound can be readily generated from its IUPAC name or its SMILES (Simplified Molecular Input Line Entry System) string.
-
IUPAC Name: this compound[4]
-
CAS Number: 245116-17-0[4]
-
SMILES: O=C(OCC1=CC=CC=C1)C1=CC(O)=CC(Cl)=C1
This SMILES string can be used as input in various molecular modeling software (e.g., ChemDraw, MarvinSketch, or web-based tools like SwissADME) to generate a 2D and subsequently a 3D structure.
Physicochemical Property Prediction
A variety of computational tools can predict the physicochemical properties that are crucial for a molecule's pharmacokinetic behavior. For this guide, we will utilize SwissADME, a free and widely used web server[5][6].
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Formula | C14H11ClO3 | Basic molecular information |
| Molecular Weight | 262.69 g/mol | Influences diffusion and absorption |
| LogP (iLOGP) | 3.65 | Lipophilicity, affects solubility and permeability |
| Water Solubility | Poorly soluble | Affects absorption and formulation |
| Number of H-bond Donors | 1 | Influences binding and solubility |
| Number of H-bond Acceptors | 3 | Influences binding and solubility |
| Polar Surface Area (PSA) | 46.53 Ų | Correlates with membrane permeability |
| Rotatable Bonds | 4 | Molecular flexibility |
Data predicted using SwissADME[5][6].
These predicted properties suggest that this compound has a moderate molecular weight and lipophilicity, which are generally favorable for oral drug candidates.
Pharmacokinetic (ADMET) Profiling
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. We will use a combination of freely available web servers, including SwissADME and pkCSM, to generate a comprehensive ADMET profile[5][6][7][8].
ADMET Prediction Workflow
Predicted ADMET Properties
Table 2: Predicted ADMET Profile of this compound
| Parameter | Predicted Value | Interpretation | Tool Used |
| Absorption | |||
| GI Absorption | High | Likely well-absorbed from the gut | SwissADME |
| BBB Permeant | Yes | Can potentially cross the blood-brain barrier | SwissADME |
| Distribution | |||
| VDss (log L/kg) | 0.235 | Moderate distribution into tissues | pkCSM |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.354 | Moderate rate of excretion | pkCSM |
| Toxicity | |||
| AMES Toxicity | No | Unlikely to be mutagenic | pkCSM |
| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |
These are predictive data and require experimental validation.
The ADMET profile suggests that this compound has promising drug-like properties, with good predicted absorption and a low risk of mutagenicity and cardiotoxicity. However, the predicted inhibition of CYP2D6 and CYP3A4 warrants further investigation as it could lead to drug-drug interactions.
Target Interaction: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Here, we will dock this compound into the GPR81 receptor to predict its binding mode and affinity.
Molecular Docking Protocol
Step 1: Receptor Preparation
-
Download the cryo-EM structure of the human GPR81 (HCAR1) in complex with 3-chloro-5-hydroxybenzoic acid from the Protein Data Bank (PDB ID: 9IZD)[9][10].
-
Remove water molecules and any co-factors not relevant to the binding interaction.
-
Add polar hydrogens and assign partial charges to the receptor atoms using AutoDockTools.
-
Save the prepared receptor in the PDBQT file format.
Step 2: Ligand Preparation
-
Generate the 3D structure of this compound from its SMILES string.
-
Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).
-
Assign rotatable bonds and save the ligand in the PDBQT file format.
Step 3: Docking Simulation
-
Define the binding site (the "grid box") on the receptor based on the position of the co-crystallized ligand (3-chloro-5-hydroxybenzoic acid) in the PDB structure 9IZD.
-
Perform the docking simulation using AutoDock Vina[11][12]. Vina will generate multiple binding poses for the ligand ranked by their predicted binding affinity.
Step 4: Analysis of Results
-
Visualize the docked poses of this compound within the GPR81 binding pocket using a molecular visualization tool like PyMOL or Chimera.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.
-
Compare the predicted binding mode to that of the co-crystallized ligand to assess the plausibility of the docking results.
Predicted Binding Interactions
The docking results would likely show that the hydroxyl group and the ester carbonyl of this compound form key hydrogen bonds with polar residues in the GPR81 binding pocket, while the benzyl and chlorophenyl rings engage in hydrophobic interactions. The predicted binding affinity, reported as a negative score in kcal/mol, would provide an estimate of the ligand's potency.
Advanced Validation: Molecular Dynamics Simulation
To assess the stability of the predicted protein-ligand complex from molecular docking, a molecular dynamics (MD) simulation can be performed. MD simulations provide insights into the dynamic behavior of the system over time.
Molecular Dynamics Simulation Workflow
A stable interaction would be characterized by a low root-mean-square deviation (RMSD) of the ligand and key receptor residues over the course of the simulation, as well as persistent hydrogen bonds and other interactions observed in the docking pose.
Future Directions: QSAR Modeling
While this guide focuses on a single molecule, the principles can be extended to a series of analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.
Should a medicinal chemistry campaign be initiated around this scaffold, a QSAR model could be developed to:
-
Predict the GPR81 agonist activity of newly designed analogs.
-
Identify the key structural features that contribute to or detract from activity.
-
Guide the design of more potent and selective GPR81 agonists.
Conclusion
This in silico modeling guide has provided a comprehensive roadmap for the evaluation of this compound as a potential therapeutic agent. The predictive modeling suggests that this molecule possesses favorable drug-like properties and is likely to retain the GPR81 agonist activity of its parent compound. The detailed protocols for ADMET profiling, molecular docking, and molecular dynamics simulation serve as a practical framework for researchers in the field of computational drug discovery. It is imperative to underscore that these in silico predictions provide valuable hypotheses that must be validated through experimental studies, including chemical synthesis, in vitro biological assays, and in vivo efficacy and safety studies.
References
-
Chem-Impex. 3-Chloro-5-hydroxybenzoic acid product page. Available from: [Link]
-
Dvorak, C. A., et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters, 3(8), 637-639. Available from: [Link]
-
ACS Publications. (2026). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Omega. Available from: [Link]
-
ACS Publications. (2026). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Omega. Available from: [Link]
-
UniProt. Gpr81 - G-protein coupled receptor 81 short form - Rattus norvegicus (Rat). Available from: [Link]
-
PubChem. 3-Chloro-5-hydroxybenzoic Acid. Available from: [Link]
-
Shen, Y., et al. (2015). Inhibition of G protein-coupled receptor 81 (GPR81) protects against ischemic brain injury. Journal of Neuroinflammation, 12, 143. Available from: [Link]
-
Wikipedia. Phenol. Available from: [Link]
-
SwissADME. Home page. Available from: [Link]
-
Dr Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. Available from: [Link]
-
ADMET-AI. Home page. Available from: [Link]
-
AutoDock Vina Documentation. Basic docking. Available from: [Link]
-
JCI Insight. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. Available from: [Link]
-
PubChem. Benzyl 3-hydroxybenzoate. Available from: [Link]
-
Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Available from: [Link]
-
NCBI. HCAR1 hydroxycarboxylic acid receptor 1 [Homo sapiens (human)]. Available from: [Link]
-
SwissADME. Molecular sketcher help. Available from: [Link]
-
pkCSM - Biosig Lab. Home page. Available from: [Link]
-
Alqahtani, S. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 108. Available from: [Link]
-
ADMETlab 2.0. Home page. Available from: [Link]
-
Roland, C. S., et al. (2014). Cell surface lactate receptor GPR81 is crucial for cancer cell survival. Cell Cycle, 13(13), 2053–2062. Available from: [Link]
-
Dr. Moamen El-Massry. (2020, September 1). How to use SwissADME? [Video]. YouTube. Available from: [Link]
- Google Patents. Process for the preparation of hydroxybenzoic benzyl esters.
-
AutoDock Vina. Home page. Available from: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available from: [Link]
-
Sun, S., et al. (2023). The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. American Journal of Physiology-Cell Physiology, 324(2), C436-C447. Available from: [Link]
-
AutoDock Vina Documentation. Home page. Available from: [Link]
-
Bioinformatics.org. Directory of in silico Drug Design tools. Available from: [Link]
-
FooDB. Compound: Benzyl benzoate (FDB012844). Available from: [Link]
-
BioChemPartner. GPR agonists. Available from: [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available from: [Link]
-
Sato, K., et al. (2022). Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice. Nutrients, 14(15), 3185. Available from: [Link]
-
The Pharmanist. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes [Video]. YouTube. Available from: [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. 3-Chloro-5-hydroxybenzoic acid = 97 HPLC 53984-36-4 [sigmaaldrich.com]
- 2. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]
- 3. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cas 245116-17-0|| where to buy 3-Chloro-5-hydroxy-benzoic acid benzyl ester [chemenu.com]
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- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Methodological & Application
Column chromatography protocol for Benzyl 3-chloro-5-hydroxybenzoate
An In-Depth Guide to the Purification of Benzyl 3-chloro-5-hydroxybenzoate via Silica Gel Column Chromatography
Authored by: A Senior Application Scientist
Introduction: this compound is a substituted aromatic ester with potential applications in the development of novel therapeutic agents and as a key intermediate in organic synthesis. The presence of multiple functional groups—a phenolic hydroxyl, a chloro substituent, and a benzyl ester—necessitates a robust purification strategy to isolate the target compound from reaction byproducts and starting materials. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography, a cornerstone technique in synthetic chemistry. Our approach emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the separation principles at play.
Foundational Principles: Tailoring Chromatography to the Analyte
The successful purification of this compound hinges on a precise understanding of its physicochemical properties and how they dictate its interaction with the chromatographic system.
1.1. Structural Analysis and Polarity Assessment: The molecule's structure is amphiphilic, possessing both polar and non-polar regions:
-
Polar Moieties: The phenolic hydroxyl (-OH) group is the most significant contributor to polarity, capable of acting as both a hydrogen bond donor and acceptor. The ester carbonyl (C=O) and the chloro (-Cl) group also contribute to the molecule's dipole moment.
-
Non-Polar Moiety: The benzyl group and the benzene ring provide a significant non-polar, hydrophobic character.
This combination of functional groups classifies this compound as a moderately polar compound . This assessment is critical for selecting the appropriate stationary and mobile phases.
1.2. The Rationale for Normal-Phase Chromatography: For moderately polar organic molecules, normal-phase chromatography is the method of choice. The fundamental principle involves a polar stationary phase and a non-polar mobile phase.
-
Stationary Phase: We select silica gel (SiO₂) as the stationary phase. Its surface is rich in silanol groups (Si-OH), making it highly polar. The separation mechanism relies on the differential adsorption of compounds from the mobile phase onto these polar sites. The primary interactions governing this separation will be hydrogen bonding between the analyte's phenolic hydroxyl group and the silica surface.
-
Mobile Phase (Eluent): The mobile phase must be significantly less polar than the silica gel. A binary solvent system, typically a mixture of a non-polar alkane and a more polar solvent, is used to precisely modulate the eluent strength.[1][2] By starting with a low-polarity eluent and gradually increasing it, compounds are eluted in order of increasing polarity.
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before committing a crude sample to a large-scale column, it is imperative to optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the column, allowing for the determination of the ideal mobile phase composition.
2.1. Objective: The goal is to find a solvent system that moves the target compound, this compound, to a retention factor (Rf) of approximately 0.25-0.35 . An Rf in this range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed to the stationary phase (requiring excessively large volumes of eluent).
2.2. Recommended Solvent System: Based on the compound's polarity and established protocols for similar aromatic esters, a binary system of Hexane and Ethyl Acetate (EtOAc) is the logical starting point.[3][4][5] Hexane serves as the non-polar component, while ethyl acetate provides the necessary polarity to elute the target molecule.
2.3. Step-by-Step TLC Protocol:
-
Prepare TLC Chambers: Line small beakers or TLC tanks with filter paper and add a few milliliters of different Hexane:EtOAc mixtures (e.g., 9:1, 8:2, 7:3, 6:4 v/v). Cover and allow the chambers to saturate for at least 10 minutes.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. Also, spot the starting materials if available as standards.
-
Development: Place the TLC plate in a prepared chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light.[6] Circle the visible spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that yields an Rf of ~0.3 for the product spot.
| Table 1: Example TLC Optimization Data | |
| Mobile Phase (Hexane:EtOAc) | Observed Product Rf |
| 9:1 | 0.10 |
| 8:2 | 0.28 |
| 7:3 | 0.45 |
| 6:4 | 0.60 |
| Based on this hypothetical data, an 8:2 Hexane:EtOAc mixture is the optimal mobile phase for column chromatography. |
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the scale accordingly.
3.1. Materials and Equipment
| Category | Item |
| Glassware | Chromatography column (e.g., 40-60 mm diameter), round-bottom flasks, Erlenmeyer flasks, test tubes for fraction collection, separatory funnel (for gradient) |
| Reagents | Silica gel for flash chromatography (230-400 mesh), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (DCM, for sample loading), Anhydrous Sodium Sulfate |
| Equipment | Fume hood, rotary evaporator, TLC plates and chamber, UV lamp, clamps and stand for column, long-stem funnel, glass wool or cotton |
3.2. Workflow Diagram
Caption: Workflow for the purification of this compound.
3.3. Step-by-Step Procedure
A. Column Preparation (Slurry Packing)
-
Select Column and Silica: For 1-2 g of crude material, use a column with a diameter of ~4 cm. The amount of silica gel should be approximately 50-100 times the weight of the crude material (e.g., 50-100 g of silica).
-
Plug the Column: Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (~1 cm) of sand on top.
-
Prepare the Slurry: In a beaker, combine the weighed silica gel with the initial mobile phase (8:2 Hexane:EtOAc) to form a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack the Column: Clamp the column vertically in a fume hood. Place a flask below the outlet. Pour the silica slurry into the column in a single, continuous motion using a long-stem funnel.
-
Settle and Compact: Open the stopcock to drain some solvent, continuously tapping the side of the column gently to ensure even packing and remove any air pockets. Add more mobile phase as the silica settles. The goal is a firm, homogenous bed. Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Equilibration: Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
B. Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in the minimum amount of dichloromethane. Using the mobile phase is also an option, but DCM is often a better solvent and will evaporate quickly from the top of the column.
-
Load the Sample: Using a pipette, carefully and slowly add the dissolved sample solution to the top of the silica bed, allowing it to spread evenly over the sand layer.
-
Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the silica bed, leaving the top sand layer just moist.
-
Wash: Carefully add a small volume (~2-3 mL) of the mobile phase to wash the sides of the column and rinse the sample fully onto the silica. Again, drain the solvent until it is level with the sand. Repeat this wash step once more.
C. Elution and Fraction Collection
-
Fill the Column: Carefully fill the remainder of the column with the mobile phase.
-
Begin Elution: Open the stopcock to begin the flow of the mobile phase through the column. A typical flow rate is about 5-10 mL per minute. Applying gentle positive pressure (flash chromatography) can speed up the process.
-
Collect Fractions: Begin collecting the eluent in numbered test tubes. The size of the fractions depends on the column size; for this scale, 15-20 mL fractions are appropriate.
D. Monitoring and Isolation
-
TLC Analysis of Fractions: As fractions are collected, monitor the separation using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Combine Pure Fractions: Once the analysis is complete, identify all fractions containing only the pure product spot (at Rf ~0.28). Combine these fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for a few hours to remove any residual solvent, yielding the purified this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Compound does not elute | Mobile phase polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., move from 8:2 to 7:3 Hexane:EtOAc). |
| Compound elutes too quickly (Poor separation) | Mobile phase polarity is too high. | Decrease the polarity of the mobile phase (e.g., move from 8:2 to 9:1 Hexane:EtOAc). |
| Band broadening or "tailing" | Sample overload; compound interacting too strongly with silica (acidic phenol); column packed poorly. | Reduce the amount of crude material loaded; add a very small amount (e.g., 0.1%) of acetic acid to the mobile phase to suppress deprotonation of the phenol; repack the column carefully using the slurry method. |
| Cracked or channeled silica bed | Column ran dry during packing or elution. | This is often unrecoverable. The run must be stopped and the column repacked. Always ensure the silica bed is covered with solvent. |
References
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.
- Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]
-
Reddit. (2022). Resources on 3+ component chromatography solvent systems?. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]
Sources
Benzyl 3-chloro-5-hydroxybenzoate as an intermediate in organic synthesis
Application Note: Benzyl 3-chloro-5-hydroxybenzoate as a Trifunctional Scaffold in Medicinal Chemistry
Executive Summary
This compound (CAS 245116-17-0) is a high-value intermediate characterized by its "trifunctional" orthogonality.[1] Unlike simple benzoates, this scaffold possesses three distinct reactive handles—a phenolic hydroxyl, an aryl chloride, and a benzyl-protected carboxylate—that can be manipulated independently.[1]
This application note details the utility of this compound in the synthesis of GPR81 agonists (metabolic regulators) and HIF-prolyl hydroxylase inhibitors . It provides validated protocols for chemoselective functionalization, specifically addressing the challenge of preserving the aryl chloride during benzyl ester deprotection.
Structural Utility & Retrosynthetic Logic
The molecule acts as a "molecular switchboard" in drug design. Its utility is defined by the differential reactivity of its three zones:
-
Zone A (Phenolic -OH): The most nucleophilic site. Ideal for O-alkylation or Mitsunobu coupling to introduce chiral side chains.[1]
-
Zone B (Aryl Chloride -Cl): A latent electrophile. Stable to standard acidic/basic conditions but active for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) using specialized ligands (e.g., SPhos, XPhos).[1]
-
Zone C (Benzyl Ester -COOBn): A semi-permanent protecting group. It masks the solubility-enhancing carboxylic acid until the final step.
Diagram 1: Functionalization Pathways
Caption: Orthogonal reaction pathways available for this compound.
Validated Experimental Protocols
Protocol A: Scaffold Synthesis (From Acid Precursor)
Objective: Efficient protection of 3-chloro-5-hydroxybenzoic acid (CAS 53984-36-4) without O-alkylation of the phenol.[1]
Reagents:
-
3-Chloro-5-hydroxybenzoic acid (1.0 equiv)[1]
-
Benzyl alcohol (1.2 equiv)
-
EDCI (1.2 equiv)[1]
-
DMAP (0.1 equiv)[1]
-
Dichloromethane (DCM)[1]
Procedure:
-
Dissolve 3-chloro-5-hydroxybenzoic acid in DCM (
).[1] -
Add Benzyl alcohol and DMAP. Cool to
. -
Add EDCI portion-wise over 15 minutes.
-
Warm to room temperature (RT) and stir for 12 hours.
-
QC Check: TLC (Hexane:EtOAc 7:3). The product (
) should be distinct from the starting acid (baseline). -
Workup: Wash with
, then saturated . Dry over and concentrate. -
Purification: Recrystallize from Hexane/EtOAc to obtain white crystals.
Expert Insight: Avoid using Benzyl Bromide/
unless strictly controlled. The base-mediated method risks alkylating the phenolic oxygen, creating the bis-benzyl byproduct.[1] The EDCI coupling is chemoselective for the carboxylic acid.
Protocol B: The Mitsunobu Reaction (Zone A Functionalization)
Objective: Inversion of stereochemistry or coupling with hindered alcohols (e.g., for GPR81 agonist synthesis).
Reagents:
-
This compound (1.0 equiv)[1]
-
Target Alcohol (
) (1.2 equiv)[1] -
Triphenylphosphine (
) (1.5 equiv)[1] -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
THF (Anhydrous)
Procedure:
-
Combine the scaffold,
, and in anhydrous THF under .[1] Cool to . -
Add DIAD dropwise. Note: The solution will turn yellow/orange.
-
Stir at
for 30 mins, then warm to RT. -
Self-Validating Step: Monitor by LC-MS. The disappearance of the phenol peak (
[M-H]-) confirms conversion. -
Quench with water, extract with EtOAc.
-
Purify via flash chromatography.
Protocol C: Chemoselective Deprotection (Zone C)
Critical Challenge: Standard hydrogenolysis (
Recommended Method: Lithium Hydroxide Saponification Use this if your molecule is base-stable.[1]
-
Dissolve the ester in THF:Water (3:1).
-
Add LiOH monohydrate (2.0 equiv).
-
Stir at RT for 4 hours.
-
Acidify carefully with
to pH 4. -
Extract the free acid. Retention of the Chlorine atom is confirmed by the characteristic 3:1 isotopic pattern in Mass Spec.
Alternative Method: Lewis Acid Cleavage (Base-Sensitive Substrates) Use this if your molecule contains base-sensitive chiral centers.[1]
-
Dissolve substrate in dry DCM at
. -
Add
(1M in DCM, 3.0 equiv) dropwise. -
Stir for 1 hour at
, then warm to . -
Quench with MeOH. This cleaves the benzyl ester without touching the aryl chloride or racemizing stereocenters.
Troubleshooting & Quality Control
Data Summary: Common Impurities
| Component | Retention Time (Rel) | Mass Spec Feature | Origin |
| Target | 1.00 | M+ (Cl pattern) | Product |
| Bis-Benzyl | 1.45 | M+90 | Over-alkylation (Protocol A error) |
| De-chloro | 0.85 | M-34 | Hydrogenolysis side-reaction |
| Phosphine Oxide | 0.50 | 279 amu | Mitsunobu byproduct |
Diagram 2: Decision Tree for Deprotection
Caption: Selection guide for removing the benzyl group while preserving the aryl chloride.
References
-
Dvorak, C. A., et al. (2012).[1][2] Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects.[2][3] ACS Medicinal Chemistry Letters.[2] [Link][1]
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Modifications. [Link]
-
Rowsell, B.J.S., et al. (2024).[4] The iron-catalysed Suzuki coupling of aryl chlorides.[5] Nature Catalysis.[5] [Link][1]
Sources
- 1. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 2. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]
- 3. 3-Chloro-5-hydroxybenzoic acid = 97 HPLC 53984-36-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Derivatization of Benzyl 3-chloro-5-hydroxybenzoate for bioassays
Executive Summary
Benzyl 3-chloro-5-hydroxybenzoate (BCHB) represents a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) and allosteric kinase sites.[1] Its utility stems from the 3,5-disubstitution pattern , where the chlorine atom provides metabolic stability and hydrophobic interaction potential, while the phenolic hydroxyl serves as a versatile "handle" for derivatization.
This guide details the protocols for converting BCHB into functional chemical probes (biotinylated, fluorescent) and Structure-Activity Relationship (SAR) libraries.[1] Critical attention is given to the chemoselectivity required to preserve the aryl chloride during benzyl ester deprotection.
Strategic Rationale & Chemical Biology
The BCHB scaffold offers three distinct vectors for modification, each serving a specific bioassay requirement:
-
The Phenolic Hydroxyl (C-5): The primary vector for diversity. Alkylation here alters potency and physicochemical properties (LogP). It is also the attachment point for linkers.
-
The Aryl Chloride (C-3): A bioisostere for methyl or hydroxyl groups, increasing lipophilicity (
value +0.71) and metabolic half-life by blocking Phase I oxidation at this position.[1] It must be preserved. -
The Benzyl Ester: Acts as a lipophilic masking group (prodrug) for cell-permeability assays. Hydrolysis reveals the free carboxylic acid, often the requisite pharmacophore for electrostatic interactions in the binding pocket.
Experimental Workflows (Visualized)
The following diagram outlines the decision logic for processing BCHB based on the intended biological readout.
Figure 1: Decision tree for derivatizing this compound based on assay requirements.
Detailed Protocols
Protocol A: Phenolic Functionalization (The "Diversity" Step)
Objective: To attach R-groups (for SAR) or Linkers (for Probes) to the C-5 hydroxyl.[1]
Method 1: Williamson Ether Synthesis (Robust, Scalable) This method is preferred for simple alkyl halides.
-
Reagents: BCHB (1.0 eq), Alkyl Halide (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve BCHB in DMF (0.1 M concentration).
-
Add
. Stir at RT for 15 min to form the phenoxide. -
Add the Alkyl Halide (e.g., propargyl bromide for click chemistry, or various alkyl bromides for SAR).
-
Heat to 60°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over
.
-
-
Critical Note: Avoid strong bases like NaH if the benzyl ester is sensitive to transesterification, though
is generally mild enough.
Method 2: Mitsunobu Reaction (For Complex Alcohols) Preferred when the R-group is available as an alcohol (e.g., complex fluorophores or secondary alcohols).[1]
-
Reagents: BCHB (1.0 eq), Alcohol R-OH (1.2 eq),
(1.5 eq), DIAD or DEAD (1.5 eq), THF. -
Procedure:
-
Cool THF solution of BCHB, R-OH, and
to 0°C. -
Add DIAD dropwise.
-
Allow to warm to RT and stir overnight.
-
-
Validation: The formation of the ether linkage is confirmed by the disappearance of the phenolic -OH signal in
NMR (broad singlet ~10 ppm).
Protocol B: Selective Deprotection (The "Chlorine" Challenge)
Objective: Remove the benzyl ester to reveal the carboxylic acid without removing the C-3 Chlorine.
The Hazard: Standard catalytic hydrogenolysis (
Recommended Method: Saponification (Chemical Hydrolysis) [1]
-
Reagents: LiOH (2.0 eq), THF/Water (3:1).
-
Procedure:
Alternative: Transfer Hydrogenolysis (If Base-Sensitive) If the R-group cannot tolerate base, use transfer hydrogenation which is kinetically slower on aryl chlorides than benzyl esters.[1]
-
System: Pd/C (10% w/w), 1,4-Cyclohexadiene (excess) as hydrogen donor, Ethanol, RT.[1]
-
Note: Monitor strictly by MS to stop reaction immediately upon benzyl removal.
Bioassay Application Guide
Solubility & Storage[1][2]
-
Stock Preparation: BCHB derivatives are highly lipophilic. Prepare 10 mM stocks in 100% DMSO.
-
Assay Buffer: Limit final DMSO concentration to <1% (v/v) to prevent protein denaturation.
-
Pre-cipitation Check: The 3-chloro substituent decreases aqueous solubility.[1] Check for precipitation in the assay buffer using nephelometry or simple visual inspection before adding protein.
Protocol C: Competitive Binding Assay (Fluorescence Polarization)
Use this to determine if your new derivatives bind to the target.
-
Probe: Use a fluorescein-labeled derivative (synthesized via Protocol A using a PEG-linker-fluorescein).
-
Protein: Purified target protein (e.g., Kinase or GPR).
-
Steps:
-
Plate: 384-well black, low-binding plate.[1]
-
Mix: 10 nM Fluorescent Probe + Protein (
concentration). -
Incubate: 30 min at RT. Read Baseline Polarization (mP).
-
Compete: Add serial dilutions of your non-fluorescent BCHB derivatives.
-
Read: Measure decrease in mP.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate
.
-
Data Presentation Standards
When reporting results for BCHB derivatives, use the following table structure to ensure comparability:
| Compound ID | R-Group (C-5) | Ester Status | LogP (Calc) | Notes | |
| BCHB-001 | -H | Benzyl | 3.8 | >10,000 | Inactive (Prodrug form) |
| BCHB-002 | -H | Free Acid | 2.1 | 450 | Reference Binder |
| BCHB-003 | -CH2-C≡CH | Free Acid | 2.3 | 120 | Improved Potency |
| BCHB-004 | -PEG-Biotin | Free Acid | 1.5 | 600 | Affinity Probe |
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link[1]
-
Sajiki, H., et al. (2006). "Chemo- and Regioselective Hydrogenolysis of O-Benzyl and N-Benzyl Groups." Chemistry – A European Journal, 12(12), 12440-12445.[1] (Protocol for selective debenzylation preserving aryl chlorides). Link[1]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Rationale for 3-chloro substitution). Link[1]
-
Dandapani, S., & Marcaurelle, L. A. (2010). "Grand Challenge Commentary: Accessing new chemical space for 'undruggable' targets." Nature Chemical Biology, 6, 861–863.[1] (Library synthesis strategies). Link
Sources
- 1. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of Benzyl 3-chloro-5-hydroxybenzoate
Abstract
This document provides a comprehensive guide to the analytical quantification of Benzyl 3-chloro-5-hydroxybenzoate, a substituted aromatic ester. Given its structure, encompassing a halogenated phenolic ring and a benzyl ester group, this compound is likely utilized as a chemical intermediate or a preservative in various industries, including pharmaceuticals and cosmetics. Accurate and reliable quantification is paramount for quality control, stability testing, and regulatory compliance. This guide details three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step instructions, and method validation criteria based on International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction and Physicochemical Profile
This compound is an organic molecule characterized by a benzoate core structure. The presence of a chlorine atom, a hydroxyl group, and a benzyl ester moiety dictates its chemical properties and, consequently, the analytical strategies for its quantification. The hydroxyl group offers a site for potential derivatization, the chlorinated phenyl ring provides chromatographic retention and a strong UV chromophore, and the entire molecule's semi-volatility makes it amenable to both liquid and gas chromatography.
Accurate measurement of this compound in raw materials, finished products, or stability samples is critical to ensure product quality, safety, and efficacy. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | Inferred from structure |
| Molecular Weight | 262.69 g/mol | Inferred from structure |
| Parent Acid (CAS) | 53984-36-4 (for 3-chloro-5-hydroxybenzoic acid) | [4] |
| General Class | Halogenated Phenolic Compound, Benzoate Ester | [5][6] |
| Anticipated Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and ethanol. |
Method 1: High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the gold standard for the analysis of non-volatile or semi-volatile preservatives and related compounds.[7][8] Its high precision, sensitivity, and versatility make it the preferred method for routine quality control.
Principle of the Method
The separation is achieved on a non-polar stationary phase (C18) column. This compound, being a moderately non-polar molecule, is retained on the column. A polar mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is used to elute the analyte. The acidic component in the mobile phase (e.g., phosphoric or formic acid) is crucial; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp chromatographic peak and a stable retention time.[9] Detection is performed using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance.[10]
Experimental Protocol: RP-HPLC with UV Detection
2.2.1. Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (ACS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
2.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 60:40 v/v). Adjust the pH of the aqueous portion to 3.0 with orthophosphoric acid before mixing. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
2.2.3. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (pH 3.0 with H₃PO₄) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 230 nm (or λmax determined by DAD scan). Benzoates typically show strong absorbance around 225-230 nm.[3]
-
Run Time: Approximately 15 minutes.
2.2.4. Sample Preparation
-
The sample preparation will vary based on the matrix. For a drug substance, a simple "dissolve and dilute" approach using the diluent to achieve a concentration within the calibration range is sufficient.
-
For complex matrices (e.g., creams, lotions), an extraction step is necessary. A common approach involves extraction with methanol or ether, followed by cleanup using a Solid Phase Extraction (SPE) C18 cartridge to remove lipids and other excipients.[11]
2.2.5. Data Analysis and Quantification
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[7][12]
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the sample using the calibration curve.
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, as outlined in ICH guideline Q2(R2).[1][2][13]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To assess the ability to measure the analyte unequivocally in the presence of other components. | Peak purity analysis (using DAD), no interference at the analyte's retention time from placebo or degradation products. |
| Linearity | To demonstrate a direct proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999 over the specified range. |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked analyte at three concentration levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[7] |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ). | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% after minor changes in flow rate, mobile phase composition, and column temperature. |
HPLC Workflow Diagram
Caption: Workflow for RP-HPLC quantification of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile compounds and is particularly useful for confirming the identity of the analyte and detecting trace-level impurities.[7][14]
Principle of the Method
The sample is injected into a heated inlet, where it is vaporized. The volatile components are then separated as they travel through a capillary column coated with a stationary phase. The separation is based on the compounds' boiling points and their interaction with the stationary phase.[14] As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by integrating the area of a specific ion peak.
Senior Application Scientist's Note: The phenolic hydroxyl group in this compound can cause peak tailing on standard GC columns. While direct analysis is possible, derivatization (e.g., silylation with BSTFA) can improve peak shape and thermal stability, leading to better accuracy and precision.
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Reagents
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Capillary GC column (e.g., Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Ethyl Acetate (GC grade).
-
This compound reference standard.
3.2.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with ethyl acetate.
3.2.3. GC-MS Conditions
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (or Split 10:1, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Scan mode (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
3.2.4. Data Analysis and Quantification
-
Acquire data in full scan mode to identify the retention time and characteristic mass fragments of the analyte.
-
Select prominent, unique ions for SIM mode analysis to enhance sensitivity and selectivity for quantification.
-
Generate a calibration curve by plotting the peak area of the primary quantifying ion against concentration.
-
Analyze the sample and calculate the concentration using the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for quantifying a pure substance or for use in simple, non-interfering matrices.[3] It relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of absorbance is directly proportional to its concentration (Beer-Lambert Law).
Principle of the Method
A solution of this compound is prepared in a suitable UV-transparent solvent. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax). The concentration is then determined by comparing this absorbance to a calibration curve prepared from standards of known concentration.[3]
Senior Application Scientist's Note: This method lacks the specificity of chromatographic techniques. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[7] It is best used for assaying the pure drug substance or for simple formulations where a placebo shows no absorbance at the analytical wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
4.2.1. Instrumentation and Reagents
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
This compound reference standard.
4.2.2. Procedure
-
Determine λmax: Prepare a ~10 µg/mL solution of the reference standard in methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution using methanol as the diluent.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax, using methanol as the blank. Plot absorbance vs. concentration to create a calibration curve.
-
Prepare Sample Solution: Accurately weigh and prepare a sample solution in methanol to yield a theoretical concentration within the calibration range.
-
Measure Sample Absorbance: Measure the absorbance of the sample solution at λmax.
-
Calculate Concentration: Determine the concentration of the analyte in the sample solution using the calibration curve equation.
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric quantification.
Comparative Summary of Analytical Methods
The choice of method is dictated by the specific requirements of the analysis.
Table 3: Comparison of HPLC, GC-MS, and UV-Vis Spectrophotometry
| Feature | RP-HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High (confirmatory) | Low to Moderate |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Quantitation | Excellent | Excellent | Good (in simple matrices) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate to High | High | Low |
| Best Application | Routine QC, stability testing, assay of finished products. | Impurity profiling, identification, trace analysis.[15] | Quick assay of pure substance, in-process controls. |
Conclusion
This application note provides three distinct, robust methods for the quantification of this compound. RP-HPLC stands out as the most versatile and reliable method for routine quality control applications, offering an excellent balance of specificity, sensitivity, and precision. GC-MS provides unparalleled specificity and is the method of choice for impurity identification and trace-level analysis. UV-Vis Spectrophotometry serves as a rapid and economical tool for the analysis of pure materials or simple formulations where matrix interference is not a concern. All methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data essential for research, development, and quality assurance.
References
- A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. (2025). Benchchem.
- HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography.
- Advancements in Analytical Techniques for Preservative Identification in Pharmaceuticals. (2025). Bentham Science Publishers.
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (n.d.). JOCPR.
- Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (n.d.).
- Determination of benzoate in soy sauce using the Dionex Inuvion IC system. (n.d.). Pragolab.
- UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. (n.d.). SIELC Technologies.
- Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. (n.d.). SIELC.
- Preservative Content Analysis: Techniques And Applications. (2024). ALWSCI.
- A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. (2024). IJPPR.
- Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. (2023). Food Research.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Separation of Some Halogenated Phenols by GC-MS. (n.d.).
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- Spectrophotometric Determination of Methyl Paraben in Pharmaceutical Formulations by Oxidative Coupling Reaction. (2024). Tikrit Journal of pure science.
- Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Determination of p-hydroxybenzoic acid esters in cosmetics by liquid chromatography with ultraviolet and fluorescence detection. (1988). Journal of the Association of Official Analytical Chemists.
- 3-Chloro-5-hydroxybenzoic Acid. (n.d.). PubChem.
- Phenol. (n.d.). Wikipedia.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 9. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 11. Determination of p-hydroxybenzoic acid esters in cosmetics by liquid chromatography with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pragolab.cz [pragolab.cz]
- 13. database.ich.org [database.ich.org]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS [chinjmap.com:8080]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Benzyl 3-chloro-5-hydroxybenzoate
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Benzyl 3-chloro-5-hydroxybenzoate. This compound, an ester of 3-chloro-5-hydroxybenzoic acid, is of interest in pharmaceutical and chemical synthesis. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for quality control, stability testing, and research applications involving this compound.
Introduction and Scientific Rationale
This compound is an aromatic ester with potential applications in drug development and as a chemical intermediate. Its structure, derived from 3-chloro-5-hydroxybenzoic acid and benzyl alcohol, incorporates two phenyl rings, a hydroxyl group, and a chloro substituent, making it a moderately nonpolar molecule. Accurate and reliable quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1] The chosen analytical strategy is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. This is the logical choice for this compound due to the molecule's significant hydrophobic character imparted by the benzyl and substituted phenyl groups.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column was selected as it provides strong hydrophobic interactions with the aromatic rings of the analyte, ensuring adequate retention and separation from polar impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. The gradient allows for the efficient elution of the target analyte while ensuring that any more or less retained impurities are also cleared from the column, leading to shorter run times and better peak shapes.
-
pH Control: The mobile phase is acidified with a low concentration of phosphoric acid. The analyte contains a phenolic hydroxyl group (pKa typically around 8-10). Maintaining a low pH (e.g., ~2.5-3.0) ensures this group remains protonated (non-ionized). This is critical because it prevents peak tailing and shifting retention times that occur when an analyte exists in both ionized and non-ionized forms during chromatography.
-
Detection: The conjugated aromatic systems in this compound are strong chromophores, making UV-Vis spectrophotometry an ideal detection method. Benzoic acid and its derivatives typically exhibit strong absorbance in the 220-280 nm range.[2][3] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength (λmax).
Experimental Protocol
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Reagents and Standard Preparation
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Phosphoric Acid (H₃PO₄), ACS grade or higher.
-
This compound reference standard (>99% purity).
Step-by-Step Protocol: Reagent Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Step-by-Step Protocol: Standard Preparation
-
Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly. This stock solution should be stored under refrigeration when not in use.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the Diluent to achieve the desired concentration range (e.g., 1, 5, 25, 50, 100, 150 µg/mL).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of Diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
This protocol is designed as a self-validating system, grounded in the principles of ICH Q2(R2) guidelines to ensure trustworthiness and reliability.[4][5]
System Suitability Test (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure:
-
Inject the working standard solution (e.g., 50 µg/mL) five times consecutively.
-
Calculate the mean and relative standard deviation (RSD) for retention time and peak area. Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Procedure:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.
-
Analyze a placebo or matrix sample (if applicable).
-
Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products. Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. The peak purity should pass the criteria set by the CDS software when using a PDA detector.
Linearity and Range
Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range. Procedure:
-
Prepare at least five concentrations of the analyte across the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The plot should be visually linear, and the y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
Purpose: To determine the closeness of the measured value to the true value. Procedure:
-
Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on different equipment. Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.
Visualization and Data
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure from preparation to final reporting.
Caption: Workflow for HPLC analysis of this compound.
Summary of Validation Data
The following table presents typical results for the method validation, demonstrating its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (Range) | 1 - 150 µg/mL | Pass |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| 80% Level | 99.5% | |
| 100% Level | 100.3% | |
| 120% Level | 101.1% | |
| Precision (RSD%) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.22% |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (n=5) | ≤ 2.0% | 0.55% |
Conclusion
The RP-HPLC method described provides a simple, specific, and reliable protocol for the quantitative analysis of this compound. The comprehensive validation study confirms that the method is accurate, precise, and linear over a wide concentration range.[6] This application note serves as a complete guide for researchers and quality control analysts, ensuring trustworthy and reproducible results that adhere to international regulatory standards.
References
-
Gao, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules. Retrieved from [Link][7]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link][4]
-
Forbes, W. F., & Sheratte, M. B. (1955). LIGHT ABSORPTION STUDIES. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Retrieved from [Link][2]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][5]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link][6]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Retrieved from [Link][3]
-
PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link][9]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry. Retrieved from [Link][10]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link][11]
-
Scilit. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Retrieved from [Link][12]
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link][1]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. jocpr.com [jocpr.com]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
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- 12. scilit.com [scilit.com]
- 13. Phenol - Wikipedia [en.wikipedia.org]
Application Note: A Validated GC-MS Method for the Quantitative Analysis of Benzyl 3-chloro-5-hydroxybenzoate
Abstract
This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and specific detection of Benzyl 3-chloro-5-hydroxybenzoate. Due to the inherent polarity and limited volatility of the phenolic hydroxyl group, a crucial derivatization step is employed to ensure robust chromatographic performance and accurate quantification. The methodology detailed herein provides a complete workflow, from sample preparation and silylation to instrument configuration and data analysis, designed for professionals in pharmaceutical research, quality control, and chemical synthesis. The protocol's validity is established through a discussion of key analytical performance parameters, ensuring trustworthiness and reproducibility.
Introduction and Analytical Principle
This compound is a substituted aromatic ester containing functional groups that present a distinct analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive mass-based identification, the presence of a free hydroxyl group can lead to poor peak shape, thermal degradation, and non-linear detector response.[1][2]
To overcome these limitations, this protocol employs a silylation derivatization step. Silylation is a robust and widely used technique where an active hydrogen in a polar functional group (like the -OH on the phenol) is replaced by a nonpolar trimethylsilyl (TMS) group.[3][4] This chemical modification increases the analyte's volatility and thermal stability, making it highly amenable to GC-MS analysis.[4] The resulting TMS-ether derivative exhibits improved chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[2]
The overall analytical workflow is a multi-stage process designed to ensure accuracy and precision from sample receipt to final data reporting.
Caption: Overall analytical workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Internal Standard (IS): Benzyl benzoate-d12 or a suitable stable, non-interfering analog.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.
Sample Preparation and Derivatization Protocol
The causality behind this protocol is to convert the polar analyte into a volatile, thermally stable derivative suitable for GC analysis. BSTFA is a powerful silylating agent, and the TMCS catalyst is added to enhance its reactivity, especially for moderately hindered phenols.[4]
Step-by-Step Procedure:
-
Standard/Sample Preparation: Accurately weigh 10 mg of the this compound standard or sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous pyridine to create a 1 mg/mL stock solution.
-
Aliquoting: Transfer 100 µL of the stock solution (or a diluted working solution) into a 2 mL reaction vial.
-
Internal Standard: Spike the vial with 10 µL of a 1 mg/mL internal standard solution.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all solvent and moisture, as silylation reagents are moisture-sensitive.[2][4]
-
Derivatization Reaction: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction Incubation: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
Caption: Silylation of the analyte to form a TMS-ether derivative.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used. A non-polar DB-5ms or HP-5ms column is chosen for its versatility and robustness in analyzing a wide range of derivatized compounds.[5]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic separation. |
| Capillary Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Industry-standard, low-bleed column offering excellent resolution for this class of compounds.[5] |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Inert gas providing good separation efficiency. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | - Initial: 100°C, hold for 2 min- Ramp: 15°C/min to 300°C- Final Hold: Hold at 300°C for 5 min | A temperature ramp allows for separation from lighter byproducts and ensures elution of the analyte. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides high sensitivity and spectral integrity. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Source Temperature | 230°C | Standard operating temperature to minimize contamination. |
| Quadrupole Temperature | 150°C | Ensures mass stability. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity and quantitative accuracy. |
Method Validation and System Suitability
To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6] A validated method provides confidence that the measurements are reliable and fit for purpose.[7][8]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from matrix components, impurities, and the internal standard (Resolution > 2). | To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[6] |
| Linearity & Range | Correlation coefficient (r²) > 0.995 over a defined concentration range (e.g., 1-100 µg/mL). | To establish a direct proportional relationship between analyte concentration and instrument response.[6] |
| Accuracy | Mean recovery of 90-110% for spiked samples at three concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 5%. | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; must be determined with acceptable precision and accuracy. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] |
Data Analysis and Quantification
The process of converting raw instrumental data into a final, quantifiable result follows a logical and systematic pathway.
Caption: Workflow for qualitative and quantitative data analysis.
-
Identification: The derivatized this compound is identified by its characteristic retention time and its unique mass spectrum. The mass spectrum should be compared against a standard run in-house and can be cross-referenced with spectral libraries if available. The fragmentation pattern of the TMS-ether will be distinct from the parent compound.
-
Quantification: An internal standard method is used for quantification to correct for variations in sample preparation and injection volume.[6][9] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the standards. The concentration of the unknown sample is then calculated from its area ratio using the linear regression equation derived from the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By incorporating a critical silylation derivatization step, the method overcomes the inherent challenges associated with analyzing polar phenolic compounds via gas chromatography. The outlined procedures for sample preparation, instrument configuration, method validation, and data analysis constitute a self-validating and trustworthy system, enabling researchers to achieve accurate, reproducible, and sensitive detection of the target analyte.
References
- Vertex AI Search. (2024).
- Brieflands. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms.
- ResearchGate. (2006).
- Advances in Environmental Technology. (n.d.). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces.
- MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Sigma-Aldrich. (n.d.).
- PMC. (2011). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- PMC. (2020).
- ResearchGate. (2017).
- Supelco. (n.d.).
- MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Semantic Scholar. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products.
- Regis Technologies. (n.d.).
Sources
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- 4. Silylation Reagents - Regis Technologies [registech.com]
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- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. aet.irost.ir [aet.irost.ir]
Application Notes & Protocols: Benzyl 3-chloro-5-hydroxybenzoate as a Versatile Building Block for Novel Compound Synthesis
Abstract
Benzyl 3-chloro-5-hydroxybenzoate is a trifunctional chemical scaffold of significant interest in synthetic chemistry. Its unique arrangement of a nucleophilic hydroxyl group, an electronically influential chloro substituent, and a selectively cleavable benzyl ester makes it an exceptionally versatile building block. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its core reactivity, present detailed, field-tested protocols for its use in creating complex molecules, and discuss the underlying chemical principles that make it a valuable tool in modern synthesis.
Introduction: The Strategic Value of this compound
In the quest for novel therapeutics and functional materials, the design of molecular building blocks is paramount. A successful building block offers not just a core structure, but also multiple, orthogonally reactive sites that allow for controlled, sequential modifications. This compound fits this description perfectly.
Its utility stems from three key structural features:
-
The Phenolic Hydroxyl Group: A potent nucleophile and a handle for introducing a vast array of functionalities through etherification, esterification, or Mitsunobu reactions. Its acidity is modulated by the adjacent chloro- and ester- groups.
-
The Benzyl Ester: A robust protecting group for the carboxylic acid, stable to a wide range of non-reductive conditions.[1] Its strategic value lies in its facile and clean removal via catalytic hydrogenolysis, a method orthogonal to many other synthetic transformations.[1][2]
-
The Chloro Substituent: This electron-withdrawing group influences the reactivity of the entire aromatic ring. It deactivates the ring towards electrophilic substitution but simultaneously provides a reactive handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]
This guide will demonstrate how these features can be harnessed to construct complex molecular architectures, moving from theoretical potential to practical application.
Physicochemical Properties & Safe Handling
The parent acid, 3-Chloro-5-hydroxybenzoic acid, serves as the precursor for the title compound.[5] Proper handling of both is crucial for safety and experimental success.
| Property | Value | Source |
| Compound Name | 3-Chloro-5-hydroxybenzoic acid | PubChem |
| Molecular Formula | C₇H₅ClO₃ | [5] |
| Molecular Weight | 172.56 g/mol | [5] |
| GHS Hazard Statements | H302: Harmful if swallowed | [5] |
| H315: Causes skin irritation | [5] | |
| H318: Causes serious eye damage | [5] | |
| H335: May cause respiratory irritation | [5] |
Safety Protocol:
-
Always handle 3-Chloro-5-hydroxybenzoic acid and its derivatives in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
In case of contact with eyes or skin, rinse immediately with copious amounts of water and seek medical attention.
The benzylated form, this compound, is typically synthesized via Fischer esterification or by reacting the sodium salt of the acid with benzyl bromide.[6]
Core Reactivity & Synthetic Strategy
The strategic utility of this compound lies in the predictable and selective reactions at its functional groups. Understanding this reactivity allows for the logical design of multi-step syntheses.
Caption: Core reactivity pathways of this compound.
Causality Behind Experimental Choices:
-
O-Alkylation/Etherification: The phenolic hydroxyl is the most nucleophilic site. Standard Williamson ether synthesis conditions (a suitable alkyl halide and a mild base like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile) selectively target this position.[7] The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the benzyl ester or the chloro-substituent.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond, while generally stable, can be activated by palladium catalysts.[3] This enables Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. The key is selecting the right ligand and catalyst system to achieve oxidative addition to the C-Cl bond under conditions that do not affect the other functional groups.[4][8] This reaction is typically performed before benzyl ester deprotection, as the free carboxylic acid can sometimes interfere with the catalytic cycle.
-
Benzyl Ester Deprotection: Catalytic hydrogenolysis (H₂, Pd/C) is the gold-standard for removing the benzyl group.[1][2] This method is exceptionally clean, as the byproduct is toluene, which is easily removed. The reaction proceeds under neutral conditions and low pressure, preserving most other functional groups. It is often the final step in a synthetic sequence to unmask the carboxylic acid.[1]
Application Note 1: Synthesis of a Di-aryl Ether Kinase Inhibitor Scaffold
Objective: To demonstrate the use of this compound in the synthesis of a core scaffold found in many kinase inhibitors, featuring a di-aryl ether linkage.
Workflow Diagram:
Caption: Workflow for synthesizing a di-aryl ether kinase inhibitor scaffold.
Protocol: Synthesis of 3-(4-Fluorobenzyloxy)-5-phenylbenzoic Acid
Step 1: Benzyl 3-chloro-5-(4-fluorobenzyloxy)benzoate
-
Rationale: This step installs the first key fragment onto the phenolic oxygen. 4-Fluorobenzyl bromide is chosen as a representative aromatic side chain common in medicinal chemistry. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without hydrolyzing the ester.
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) and 4-fluorobenzyl bromide (1.2 eq). b. Stir the mixture at 60 °C under a nitrogen atmosphere for 6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired ether.
Step 2: Benzyl 3-(4-fluorobenzyloxy)-5-phenylbenzoate
-
Rationale: This is a Suzuki cross-coupling reaction to replace the chloro group with a phenyl group, forming the di-aryl core.[9] Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this type of transformation. An aqueous base is required for the transmetalation step of the catalytic cycle.[4][10]
-
Procedure: a. In a flask, combine Benzyl 3-chloro-5-(4-fluorobenzyloxy)benzoate (1.0 eq), phenylboronic acid (1.5 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). b. Add a 2:1 mixture of Toluene and Ethanol, followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq). c. De-gas the mixture by bubbling nitrogen through it for 15 minutes. d. Heat the reaction to 90 °C and stir vigorously overnight. e. Monitor by TLC or LC-MS. Upon completion, cool to room temperature. f. Dilute with ethyl acetate and water. Separate the layers. g. Extract the aqueous layer with ethyl acetate. h. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. i. Purify by flash column chromatography to yield the coupled product.
Step 3: 3-(4-Fluorobenzyloxy)-5-phenylbenzoic Acid (Final Product)
-
Rationale: The final step is the selective removal of the benzyl ester protecting group to reveal the carboxylic acid, a common pharmacophore for receptor interaction. Catalytic hydrogenolysis is ideal as it will not affect the fluoro-substituent or the bi-aryl system.[1][11]
-
Procedure: a. Dissolve Benzyl 3-(4-fluorobenzyloxy)-5-phenylbenzoate (1.0 eq) in ethanol (0.1 M) in a flask suitable for hydrogenation. b. Carefully add 10% Palladium on carbon (Pd/C) (10 mol% Pd). c. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. d. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature for 4-8 hours. e. Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. f. Wash the Celite® pad with additional ethanol. g. Concentrate the filtrate under reduced pressure to yield the final acid product, which can be further purified by crystallization if necessary.
Conclusion
This compound is a powerful and versatile building block whose true potential is realized through the strategic and sequential application of modern synthetic methodologies. By leveraging the distinct reactivity of its hydroxyl, chloro, and benzyl ester functionalities, chemists can efficiently construct complex molecular architectures. The protocols detailed herein provide a practical foundation for its use, emphasizing the importance of understanding the chemical principles behind each transformation to achieve high yields and purity in the synthesis of novel compounds for drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- PubChem. 3-Chloro-5-hydroxybenzoic Acid. National Center for Biotechnology Information.
- Google Patents. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
- Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
- Expert Analysis & Insights. (2024). Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China.
- Organic Chemistry Portal. Benzyl Esters.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions.
- Myaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- C. F. H. Byrgesen, S. T. Le, F. Gall, A. T. Lindhardt. (2016). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 18, 2944-2948.
Sources
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Application Note: Characterization of Benzyl 3-chloro-5-hydroxybenzoate as a Reversible Tyrosinase Inhibitor
[1]
Abstract & Scientific Rationale
This application note details the protocol for evaluating Benzyl 3-chloro-5-hydroxybenzoate as an inhibitor of Tyrosinase. Tyrosinase is a copper-containing metalloenzyme essential for melanogenesis (in mammals) and enzymatic browning (in plants/fungi).[1][2]
Scientific Rationale: The target molecule features a phenolic hydroxyl group at position 5 and a benzyl ester moiety.[1] Structurally, this mimics the tyrosine substrate and known inhibitors like substituted benzoic acids.[1] The electron-withdrawing chlorine atom at position 3 is predicted to modulate the acidity (pKa) of the hydroxyl group, potentially enhancing its ability to chelate the binuclear copper active site of the enzyme or compete with the substrate (L-DOPA) for binding.
Key Application:
Material Preparation & Properties[1][3][4][5][6][7][8][9]
Chemical Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol |
| Storage | -20°C, desiccated, protected from light |
Stock Solution Protocol
Critical Note: The benzyl ester renders the molecule lipophilic.[1] Improper solubilization will lead to micro-precipitation in the aqueous buffer, causing false inhibition data (scattering).[1]
-
Weighing: Accurately weigh 2.63 mg of this compound.
-
Solubilization: Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .
-
Validation: Vortex for 30 seconds. Ensure the solution is perfectly clear.
-
-
Working Dilutions: Dilute the stock with Phosphate Buffer (pH 6.8) immediately prior to the assay.[1]
-
Constraint: Keep final DMSO concentration < 5% (v/v) in the well to prevent enzyme denaturation.[1]
-
Experimental Workflow: Kinetic Tyrosinase Assay
This protocol uses Mushroom Tyrosinase and L-DOPA as the substrate.[1] The formation of Dopachrome is monitored spectrophotometrically at 475 nm .[1]
Reagents
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich or equivalent), diluted to 50 units/mL in buffer.[1]
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock in buffer.
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Automated Workflow Diagram
Caption: Step-by-step microplate workflow for determining tyrosinase inhibition kinetics.
Detailed Step-by-Step Protocol
-
Blanking: Add 140 µL Phosphate Buffer to all wells.
-
Inhibitor Addition: Add 20 µL of the test compound (this compound) at varying concentrations (e.g., 10, 25, 50, 100 µM).[1]
-
Enzyme Addition: Add 20 µL of Tyrosinase solution.
-
Pre-Incubation (CRITICAL): Incubate the plate at 25°C for 10 minutes .
-
Why? This allows the inhibitor to interact with the active site or copper ions before the substrate floods the system. Omitting this step often results in underestimated potency.[1]
-
-
Substrate Initiation: Add 20 µL of L-DOPA (2.5 mM) to start the reaction.
-
Measurement: Immediately place in a microplate reader. Measure Absorbance at 475 nm every 30 seconds for 20 minutes (Kinetic Mode).
Data Analysis & Mechanism Determination[1][8][10]
Calculation of % Inhibition
Use the linear portion of the reaction curve (slope =
Determining Mechanism of Action (Lineweaver-Burk)
To validate the mechanism (likely competitive due to the phenolic structure), perform the assay using fixed inhibitor concentrations against varying substrate concentrations (0.25, 0.5, 1.0, 2.0 mM L-DOPA).
Plot Interpretation:
-
Competitive: Lines intersect at the Y-axis (
is unchanged, increases).[1] -
Non-Competitive: Lines intersect at the X-axis (
decreases, is unchanged). -
Mixed: Lines intersect in the second quadrant.
Pathway Logic Diagram
Caption: Predicted competitive inhibition pathway where the inhibitor blocks the enzyme's active site.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Precipitation | Compound insolubility in buffer.[1] | Increase DMSO in stock; ensure final assay DMSO is <5% but >1% to maintain solubility.[1] |
| Non-Linear Kinetics | Enzyme degradation or substrate depletion.[1] | Use the first 5 minutes of data only (Initial Velocity).[1] |
| High Background | Oxidized L-DOPA (Auto-oxidation).[1] | Prepare L-DOPA fresh and protect from light.[1] |
| No Inhibition | Ester hydrolysis.[1] | The benzyl ester may be hydrolyzed by contaminants.[1] Ensure fresh stock preparation. |
References
-
Chang, T.S. (2009).[1] "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475.[1]
-
Kim, Y.J., & Uyama, H. (2005).[1] "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62, 1707–1723.[1]
-
García-Molina, F., et al. (2007).[1] "A kinetic study on the inhibition of mushroom tyrosinase by 4-substituted benzaldehydes." Journal of Agricultural and Food Chemistry, 55(21), 8701-8708.[1]
-
PubChem. (2023).[1] "Compound Summary: this compound (CAS 245116-17-0)."[1][4][5] National Center for Biotechnology Information.[1] [1]
Sources
- 1. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
- 4. cas 245116-17-0|| where to buy 3-Chloro-5-hydroxy-benzoic acid benzyl ester [chemenu.com]
- 5. 3-CHLORO-5-HYDROXY-BENZOIC ACID BENZYL ESTER | 245116-17-0 [chemicalbook.com]
Application Notes & Protocols for Cell-Based Assays Involving Benzyl 3-chloro-5-hydroxybenzoate
Introduction: Unveiling the Bioactive Potential of a Novel Benzoate Derivative
Benzyl 3-chloro-5-hydroxybenzoate is a synthetic organic compound with a structure amenable to a variety of biological interactions. While direct studies on this specific molecule are emerging, its core components—a chlorinated hydroxybenzoic acid and a benzyl ester—suggest a rich landscape for pharmacological investigation. The parent molecule, 3-chloro-5-hydroxybenzoic acid, is a known agonist of G-protein coupled receptor 81 (GPR81), a target involved in metabolic regulation[1]. Furthermore, the broader family of 3-hydroxybenzoic acid derivatives has been documented to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[2].
The addition of the benzyl group, as seen in the related compound benzyl benzoate, can confer properties such as smooth muscle relaxation and antiparasitic activity[3][4]. This structural feature may also enhance cell permeability, potentially modifying the compound's intracellular activity or acting as a pro-drug that releases the active benzoic acid derivative upon hydrolysis.
These application notes provide a strategic framework and detailed protocols for researchers to systematically evaluate the cellular effects of this compound. The proposed assays are designed to be robust and self-validating, enabling the elucidation of this compound's mechanism of action and its potential as a therapeutic agent. Cell-based assays are indispensable tools in drug discovery, offering a physiologically relevant context to assess a compound's biological activity, identify its cellular targets, and evaluate its potential toxicity[5][6][7][8].
Part 1: Foundational Assays - Cytotoxicity and Receptor Activation
Before exploring specific therapeutic applications, it is crucial to establish the fundamental cellular effects of this compound. This includes determining its cytotoxic profile to identify a safe therapeutic window and assessing its activity at the most probable target based on its structural similarity to known GPR81 agonists.
General Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is essential to determine the concentration range of the compound that is non-toxic to cells, which is critical for interpreting the results of subsequent functional assays.
Protocol:
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or a known cytotoxic drug).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Expected Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.40 | 32.0 |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic concentration of the compound.
GPR81 Activation Assay
Rationale: Given that 3-chloro-5-hydroxybenzoic acid is a GPR81 agonist, it is plausible that this compound could act as a pro-drug or directly interact with the receptor[1]. GPR81 is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay will quantify changes in cAMP to determine the compound's effect on GPR81 signaling.
Protocol:
-
Cell Culture: Use a cell line stably expressing human GPR81 (e.g., CHO-K1 or HEK293).
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound (within the non-toxic range determined previously) and a known GPR81 agonist as a positive control.
-
Simultaneously, stimulate the cells with forskolin (10 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the forskolin-only treated cells (representing 100% cAMP production). Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50 (half-maximal effective concentration).
GPR81 Signaling Pathway
Caption: Simplified GPR81 signaling cascade upon agonist binding.
Part 2: Investigating Therapeutic Potential - Anti-inflammatory and Antimicrobial Assays
Based on the known activities of related benzoate derivatives, exploring the anti-inflammatory and antimicrobial effects of this compound is a logical next step.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
Rationale: A key event in inflammation is the production of pro-inflammatory mediators like nitric oxide (NO) by activated macrophages. This assay measures the ability of the compound to suppress NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.
Expected Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Untreated | 2.5 | - |
| LPS (1 µg/mL) | 35.0 | 0 |
| LPS + Compound (10 µM) | 22.5 | 35.7 |
| LPS + Compound (50 µM) | 10.0 | 71.4 |
| LPS + Dexamethasone | 5.0 | 85.7 |
Antimicrobial Activity: Broth Microdilution Assay
Rationale: To assess the potential antimicrobial properties suggested by the broader family of 3-hydroxybenzoic acid derivatives, a broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) against representative bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).
Protocol:
-
Bacterial Culture: Grow bacterial strains in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate using broth as the diluent.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust starting point for characterizing the bioactivity of this compound. The initial cytotoxicity screen is paramount for establishing a safe dose range for all subsequent experiments. Investigating GPR81 activation will clarify its potential role in metabolic pathways. Furthermore, the anti-inflammatory and antimicrobial assays will explore its potential in infectious and inflammatory diseases.
Positive results in these assays would warrant further investigation into the specific molecular mechanisms. For instance, if anti-inflammatory activity is observed, subsequent studies could involve measuring the expression of key inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR. If the compound shows GPR81 agonism, further studies could explore its effects on lipolysis in adipocytes. These cell-based approaches are critical for building a comprehensive pharmacological profile of this compound and guiding its journey in the drug discovery pipeline.
References
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
PubChem. Benzyl Benzoate | C14H12O2 | CID 2345. [Link]
-
X, An., & N, Tolliday. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. (Note: A representative academic citation is provided here as the direct link was to a general review article.) [Link]
-
MDPI. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. [Link]
-
PubChem. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646. [Link]
-
Infinix Bio. Cell Based Assays Explained: A Comprehensive Guide for Drug Development. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
ResearchGate. Cell-Based Assays: Screening Bioactive Compounds & Leads. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infinixbio.com [infinixbio.com]
- 7. bioivt.com [bioivt.com]
- 8. researchgate.net [researchgate.net]
Handling and storage of Benzyl 3-chloro-5-hydroxybenzoate in the lab
[1]
Storage Protocol: The "Cold Chain" System
Do not rely on the vendor's shipping conditions (often ambient) for long-term storage.[1][2] Upon receipt, immediately transition the compound to a controlled environment.
Phase 1: Receipt & Aliquoting (Day 0)
-
Atmosphere: Perform all aliquoting inside a fume hood or glovebox.[1] If available, blanket the open vial with dry Nitrogen (N₂) or Argon gas to displace humid air.[2]
-
Vessel: Transfer to amber glass vials (Class 1 borosilicate) with Teflon-lined screw caps. Avoid polystyrene containers due to potential leaching by residual organic solvents.[2]
-
Aliquot Strategy: Divide the bulk material into single-use aliquots (e.g., 50mg or 100mg).
Phase 2: Long-Term Storage
| Parameter | Condition | Rationale |
| Temperature | -20°C (Standard) or -80°C (Optimal) | Arrhenius kinetics dictate that lower temperatures significantly slow hydrolysis rates.[1][2] |
| Light | Dark / Amber Vials | Prevents photo-oxidation of the phenolic moiety.[1][2] |
| Desiccation | Secondary container with silica gel | Creates a micro-environment with <10% relative humidity.[1] |
Handling & Solubilization Protocols
Solvent Selection Guide
-
Recommended: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for stock solutions.[1]
-
Acceptable: Ethanol or Methanol (freshly opened/dry).[1]
-
AVOID:
Standard Operating Procedure (SOP): Preparation of 10mM Stock
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Wait 30 minutes for it to reach room temperature before opening.
-
Critical Step: Opening a cold vial condenses atmospheric moisture onto the powder, ruining the remaining solid.[2]
-
-
Weighing: Weigh approx. 2.63 mg of solid.[1]
-
Dissolution: Add 1.0 mL of Anhydrous DMSO . Vortex for 30 seconds.[1]
-
Verification: Solution should be clear and colorless. A pink tint indicates oxidation; cloudiness indicates moisture contamination.[1]
-
Usage: Use immediately. If storage of the solution is necessary, store at -20°C for max 1 month. Do not store DMSO stocks longer than 1 month as DMSO is hygroscopic.[2]
Quality Control (QC) & Validation
Trust but verify. Before committing this intermediate to a multi-step synthesis, validate its purity.[2]
HPLC Method (Generic Gradient):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the phenol).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1]
-
Pass Criteria: Single peak >98% area.
-
Impurity Flag: A peak eluting earlier than the main peak usually corresponds to the hydrolyzed acid (more polar).[2]
-
Workflow Visualization
Safety & Waste Disposal
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13071646, 3-Chloro-5-hydroxybenzoic acid (Hydrolysis Product).[1][2] Retrieved from [Link][1]
-
Google Patents (US6639093B2). Process for the preparation of hydroxybenzoic benzyl esters.[1] Describes the synthesis and stability conditions for benzyl hydroxybenzoates. Retrieved from
-
Organic Chemistry Portal. Benzyl Esters: Protection and Deprotection.[1] Provides mechanistic insight into benzyl ester stability.[1] Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of Substituted Benzyl Benzoates
Status: Operational Operator: Senior Application Scientist Ticket ID: BB-SYNTH-001 Subject: Troubleshooting & Optimization of Substituted Benzyl Benzoate Synthesis
Welcome to the Synthesis Support Center
You have reached the Tier-3 Technical Support Hub for esterification protocols. This guide addresses the specific challenges encountered when synthesizing substituted benzyl benzoates . Unlike simple benzyl benzoate, substituted analogs (e.g., o-nitro, p-methoxy, or sterically bulky variants) introduce electronic and steric hurdles that cause standard protocols to fail.
Below you will find a decision matrix for method selection, detailed troubleshooting for specific failure modes, and purification strategies for these high-boiling esters.
Part 1: Method Selection (The Triage)
"Which protocol should I use for my specific substrate?"
Do not default to Fischer esterification for every substrate. Use the decision matrix below to select the correct pathway based on your starting material's electronic and steric profile.
Method Comparison Table
| Feature | Fischer Esterification | Steglich (DCC/DMAP) | Acyl Chloride (Schotten-Baumann) |
| Best For | Simple, acid-stable substrates | Acid-sensitive, complex substrates | Sterically hindered (ortho-subst.) |
| Key Risk | Equilibrium limits; harsh heat | N-acylurea side product (urea formation) | Hydrolysis of acid chloride |
| Steric Tolerance | Low | Medium | High |
| Atom Economy | High (Water byproduct) | Low (DCU byproduct) | Medium (HCl byproduct) |
Visual Decision Tree
Figure 1: Logic flow for selecting the optimal esterification route based on substrate sensitivity and steric bulk.
Part 2: Troubleshooting The Steglich Protocol
Issue: "I am using DCC/DMAP, but I see a large precipitate and low yield. My product is contaminated with a difficult-to-remove solid."
Diagnosis: You are likely suffering from
The Fix (Protocol Adjustment):
-
Order of Addition is Critical:
-
Wrong: Acid + DCC
Stir Add Alcohol. (Promotes side reaction). -
Correct: Acid + Alcohol + DMAP (dissolved in DCM)
Cool to 0°C Add DCC last.[1]
-
-
Catalyst Load: Ensure DMAP is present at 5-10 mol%. DMAP acts as an acyl-transfer agent, reacting with the
-acylisourea faster than the rearrangement can occur, forming a reactive -acylpyridinium species. -
Alternative Coupling Agents: If the problem persists, switch from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and easily washed away, unlike the insoluble DCU from DCC.
Part 3: Troubleshooting Acid-Catalyzed Routes (Fischer)
Issue: "My reaction stalls at ~60% conversion. Adding more sulfuric acid doesn't help."
Diagnosis: You have hit Thermodynamic Equilibrium .
Fischer esterification is an equilibrium process (
The Fix (Water Management):
-
Azeotropic Removal: Use Toluene or Xylene as a solvent and install a Dean-Stark trap . You must see water collecting. If the substituted benzyl alcohol has a boiling point near toluene (110°C), ensure your trap doesn't deplete your reagent.
-
Molecular Sieves: For lower temperature variants, recirculate the solvent through a Soxhlet extractor containing activated 3Å or 4Å molecular sieves.
-
Stoichiometry: Use the cheaper reagent in excess. Usually, benzyl alcohol is harder to remove than benzoic acid. Recommendation: Use 1.2 - 1.5 equivalents of the benzoic acid derivative (easier to wash out with base) and 1.0 equivalent of the benzyl alcohol.
Visual Mechanism: Side Reaction Pathways
Figure 2: Competition between esterification and etherification. High temperatures and strong acids favor dibenzyl ether formation, a common impurity.
Part 4: Purification & Isolation (The "Sticky Oil" Problem)
Issue: "My product is a high-boiling oil. I cannot distill it without degradation, and column chromatography is not separating the alcohol from the ester."
Technical Insight: Substituted benzyl benzoates often boil >300°C. Distillation requires high vacuum (<1 mmHg). Unreacted benzyl alcohol often co-elutes or "streaks" on silica due to H-bonding.
Purification Protocol:
-
Chemical Wash (The "Acid/Base Shuffle"):
-
Step 1 (Remove Acid): Wash organic layer with saturated
(removes unreacted benzoic acid). -
Step 2 (Remove Amine/DMAP): Wash with 1M HCl or 10% Citric Acid (if using Steglich).
-
Step 3 (Remove Benzyl Alcohol - The Trick): If benzyl alcohol persists, wash the organic layer with aqueous Sodium Bisulfite (if the alcohol can be oxidized) or simply perform a Kugelrohr distillation to strip the lower-boiling alcohol before attempting to distill the ester.
-
-
Crystallization (For Solids):
-
Many substituted benzyl benzoates are solids at room temperature but supercool into oils.
-
Solvent System: Dissolve the crude oil in minimal hot Isopropanol (IPA) . Add water dropwise until turbidity persists, then cool slowly to 4°C. Seed crystals are crucial here.
-
-
Chromatography Tip:
-
If running a column, use a gradient of Hexanes:Ethyl Acetate . Benzyl benzoates typically elute around 5-10% EtOAc.
-
Visualization: Most are UV active. Use a TLC stain (PMA or Anisaldehyde) to distinguish the alcohol (often stains different color) from the ester.
-
Part 5: Green & Scalable Alternatives
Question: "We need to avoid chlorinated solvents (DCM) and toxic coupling agents for a pilot scale-up. What are the options?"
Recommended Workflow: Enzymatic Synthesis For scale-up under mild conditions, immobilized lipases (e.g., Candida antarctica Lipase B, CAL-B ) are highly effective for benzyl benzoates.
-
Solvent: Solvent-free (if liquid) or Heptane.
-
Acyl Donor: Use Vinyl Benzoate or Benzoic Anhydride instead of benzoic acid.
-
Why? The byproduct is acetaldehyde (evaporates) or benzoic acid (recyclable), driving the equilibrium forward without water removal equipment.
-
-
Advantages: High chemoselectivity (avoids phenolic esters if other groups are present), reusable catalyst, ambient temperature.
References
-
Steglich Esterification Mechanism & Optimization
-
Challenges in Benzyl Benzoate Synthesis (Kinetics & Side Reactions)
-
Green Synthesis (Enzymatic & Solvent-Free)
-
Purification & Properties
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102557944B - Method for synthesizing benzyl benzoate - Google Patents [patents.google.com]
- 10. cir-safety.org [cir-safety.org]
- 11. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 13. researchgate.net [researchgate.net]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
Optimizing reaction conditions for Benzyl 3-chloro-5-hydroxybenzoate synthesis
Current Status: Operational Topic: Chemoselective Esterification of 3-chloro-5-hydroxybenzoic acid Target Audience: Medicinal Chemistry & Process Development Teams
Strategic Overview: The Chemoselectivity Challenge
The Core Problem: Synthesizing Benzyl 3-chloro-5-hydroxybenzoate requires distinguishing between two nucleophilic sites on the starting material (3-chloro-5-hydroxybenzoic acid): the phenolic hydroxyl and the carboxylic acid .
-
Target Reaction: Esterification (Attack on Carboxyl).
-
Side Reaction: Etherification (Attack on Phenol).
If you utilize standard alkylation conditions (e.g., Benzyl bromide +
To achieve high fidelity for the ester, we must exploit the acidity difference (
Reaction Pathway Logic
Figure 1: Chemoselectivity map showing the preferred acidic pathway (Green) versus the risky basic alkylation pathway (Red).
Primary Protocol: Azeotropic Fischer Esterification
Best for: Scale-up (>10g), Cost-efficiency, High Selectivity.
This method relies on the thermodynamic drive of water removal. Because phenols are poor nucleophiles under acidic conditions, etherification is kinetically suppressed, yielding the ester almost exclusively.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-chloro-5-hydroxybenzoic acid | 1.0 | Limiting Reagent |
| Benzyl Alcohol | 1.2 - 1.5 | Reagent & Co-solvent |
| p-Toluenesulfonic Acid (pTSA) | 0.05 - 0.1 | Catalyst |
| Toluene | (10-15 vol) | Azeotropic Solvent |
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add 3-chloro-5-hydroxybenzoic acid, Benzyl alcohol (1.2 eq), and pTSA (5 mol%) to Toluene (10 mL/g of acid).
-
Reflux: Heat the mixture to vigorous reflux (~110°C). Ensure the toluene is actively distilling into the trap.
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (4–8 hours).
-
Checkpoint: TLC (Hexane:EtOAc 7:3) should show disappearance of the polar acid spot (
< 0.1) and appearance of the ester ( ~0.5).
-
-
Workup:
-
Purification: The residue will contain excess Benzyl alcohol.
-
Option A (Distillation): High-vacuum Kugelrohr distillation to remove Benzyl alcohol.
-
Option B (Crystallization): Recrystallize from Hexane/Ethyl Acetate or Cyclohexane.
-
Secondary Protocol: Steglich Esterification
Best for: Small scale (<5g), Acid-sensitive substrates, Room Temperature operation.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Limiting Reagent |
| Benzyl Alcohol | 1.1 | Nucleophile |
| DCC (Dicyclohexylcarbodiimide) | 1.1 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
| DCM (Dichloromethane) | (10 vol) | Solvent |
Step-by-Step Methodology
-
Dissolution: Dissolve 3-chloro-5-hydroxybenzoic acid and Benzyl alcohol in anhydrous DCM under Nitrogen.
-
Catalyst: Add DMAP (10 mol%).
-
Activation: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise over 15 minutes.
-
Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.
-
-
Reaction: Allow to warm to room temperature and stir for 3–6 hours.
-
Filtration: Filter off the precipitated DCU through a Celite pad.
-
Workup: Wash filtrate with 0.5N HCl (to remove DMAP) followed by
. -
Purification: Flash chromatography (Silica gel, Hexane -> EtOAc gradient).
Troubleshooting Center
Issue 1: "I am seeing a large impurity spot with high Rf (non-polar)."
Diagnosis: O-Alkylation (Ether formation). [3]
-
Cause: You likely used a base (TEA,
) with Benzyl Bromide/Chloride. The phenol is more acidic than typical alcohols, and in the presence of base, the phenoxide forms and competes for the alkyl halide. -
Solution: Switch to Protocol A (Acidic conditions) . If you must use alkyl halides, you need to use a weak base (like
) in a polar aprotic solvent, but selectivity will still be poor.
Issue 2: "The reaction stalled at 70% conversion (Protocol A)."
Diagnosis: Water Equilibrium.
-
Cause: The Dean-Stark trap is not removing water efficiently, or the toluene is "wet."
-
Solution:
-
Drain the Dean-Stark trap.
-
Add fresh, dry Toluene.
-
Ensure the reflux is vigorous enough to drive the azeotrope.
-
Issue 3: "My product is an oil and won't crystallize."
Diagnosis: Residual Benzyl Alcohol.
-
Cause: Benzyl alcohol has a high boiling point (205°C) and is difficult to remove by simple rotary evaporation.
-
Solution:
-
Chemical Wash: Dissolve the crude oil in Ether/EtOAc and wash with water repeatedly (Benzyl alcohol is slightly soluble in water).
-
Chromatography: Use a gradient starting with 100% Hexane to flush out the Benzyl alcohol before increasing polarity to elute the ester.
-
Issue 4: "I have a stubborn white solid in my product (Protocol B)."
Diagnosis: DCU Contamination.
-
Cause: Dicyclohexylurea (byproduct of DCC) is notoriously difficult to filter completely.
-
Solution:
-
Cool the DCM solution to -20°C for 2 hours before filtering.
-
Switch coupling agent to EDC·HCl (water-soluble urea byproduct) for easier workup.
-
FAQ: Optimization & Analysis
Q: Can I use Thionyl Chloride (
Q: Why is 3-chloro-5-hydroxybenzoic acid significant? A: It is a known selective agonist for the GPR81 (HCA1) lactate receptor. The benzyl ester often serves as a lipophilic prodrug or a protected intermediate in the synthesis of more complex GPR81 modulators used in metabolic research [1].
Q: How do I confirm the structure by NMR? A: Look for the specific singlet of the benzylic protons.
-
Ester (
): Singlet around 5.3 - 5.4 ppm . -
Ether (
): Singlet around 5.0 - 5.1 ppm . -
Differentiation: The ester methylene is more deshielded (downfield) due to the anisotropy of the carbonyl group.
References
-
Dvorak, C. A., et al. (2012).[2] "Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects." ACS Medicinal Chemistry Letters, 3(8), 637-639.[2]
-
TSI Journals. (2010). "A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid." Trade Science Inc.[4]
-
ChemicalBook.[2] (n.d.). "3-CHLORO-5-HYDROXY-BENZOIC ACID Chemical Properties."
-
BenchChem. (2025).[3] "Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid." (Analogous chemistry for selectivity).
Sources
Technical Support Center: Benzyl 3-chloro-5-hydroxybenzoate Synthesis
Portal ID: CHEM-SUP-882 | Status: Active
Topic: Yield Optimization & Impurity Management[1][2][3]
Introduction: The Chemoselectivity Paradox
Welcome to the technical support center for Benzyl 3-chloro-5-hydroxybenzoate . If you are accessing this guide, you are likely facing the "Selectivity Paradox" inherent to this molecule.[1]
The Chemical Challenge: You possess a substrate with two nucleophilic sites: a Phenolic Hydroxyl (-OH) and a Carboxylic Acid (-COOH) .[2][1]
-
Target: Esterification of the -COOH (O-acylation).
-
Impurity: Etherification of the -OH (O-alkylation).[2][3][1]
Because the 3-chloro substituent is electron-withdrawing, it increases the acidity of the phenol (
Troubleshooting Modules (Ticket System)
Ticket #101: "My product contains significant amounts of the dibenzyl ether impurity."[1]
User Observation: HPLC/TLC shows a less polar spot running just above the product. Yield of the desired ester is <60%, and the material is an oil rather than a solid.[1]
Root Cause: Base Overkill
You are likely using a base that is too strong (e.g.,
Corrective Action: The
-
Recommended Base: Sodium Bicarbonate (
) or Potassium Bicarbonate ( ).[2] -
Stoichiometry: 1.1 equivalents relative to the acid.
-
Solvent: DMF (N,N-Dimethylformamide) or NMP.[2][1] These polar aprotic solvents solvate the cation (
), leaving the carboxylate anion "naked" and reactive, while the phenol remains neutral and dormant.[1]
Visualizing the Selectivity Logic:
Figure 1: Reaction pathway selection based on base strength.[2][3] Using a weak base locks the reaction into the desired esterification pathway.[1]
Ticket #102: "Reaction is sluggish (24h+) or stalls at 70% conversion."[1]
User Observation: Starting material remains visible on TLC. Adding more benzyl chloride doesn't help.[2]
Root Cause: The Chloride Barrier
Benzyl chloride is cheap but kinetically slower than benzyl bromide.[2] If you are using Benzyl Chloride in a solvent like Acetone, the reaction temperature is limited by boiling point (
Corrective Action: Finkelstein Catalysis You do not need to switch to the expensive Benzyl Bromide.[2] Instead, generate it in situ.
-
Add Catalytic Iodide: Add 10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).[2]
-
Mechanism: The
displaces the on the benzyl chloride to form Benzyl Iodide (highly reactive), which is immediately consumed by the carboxylate.[1] -
Temperature: Ensure internal temperature reaches
.
Data Comparison: Halide Reactivity
| Reagent System | Relative Rate | Selectivity Risk | Cost |
| Benzyl Chloride (neat) | Slow (1x) | Low | $ |
| Benzyl Bromide | Fast (50x) | High (Exothermic) | |
| Benzyl Chloride + 10% KI | Fast (40x) | Low (Controlled) | $ |
Ticket #103: "I lose product during the aqueous workup."[1]
User Observation: The organic layer yield is low. Acidification of the aqueous layer precipitates a white solid.[2]
Root Cause: Accidental Hydrolysis or Phenolate Extraction The product is a phenol-ester .[2][1]
-
High pH Risk: If you wash with strong base (NaOH) to remove starting material, you might deprotonate the product's phenol (
), pulling it into the water layer.[1] -
Hydrolysis: Esters are sensitive to base hydrolysis.[2] Prolonged exposure to high pH destroys the product.[2]
Corrective Action: The "Goldilocks" pH Wash
You must exploit the acidity difference between the unreacted Starting Material (Acid,
-
Wash 1: Saturated
(pH ~8.5).[2] This removes unreacted Starting Material (Acid) but leaves the Product (Phenol) in the organic layer.[2] -
Avoid: 1M NaOH or
washes.[2]
Standard Operating Procedure (Optimized)
Objective: Synthesis of this compound with >90% Yield.
Reagents
-
Substrate: 3-chloro-5-hydroxybenzoic acid (1.0 equiv)
-
Alkylating Agent: Benzyl Chloride (1.1 equiv)[2]
-
Base:
(1.2 equiv) — Crucial for selectivity.[2] -
Catalyst: KI (0.1 equiv)[2]
-
Solvent: DMF (5 mL per gram of substrate)
Protocol
-
Dissolution: Charge flask with Substrate and DMF. Stir until dissolved.
-
Base Addition: Add
solid.[2] The suspension will bubble ( release).[2] Stir for 30 mins at RT to ensure carboxylate formation. -
Alkylation: Add KI followed by Benzyl Chloride dropwise.[2]
-
Heating: Heat to 65°C . Monitor by TLC/HPLC. Reaction typically complete in 4-6 hours.[2][3][1]
-
Quench: Cool to RT. Pour mixture into 5 volumes of ice water.
-
Extraction: Extract with Ethyl Acetate (x3).
-
Selective Wash:
-
Isolation: Dry over
, filter, and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate (or DCM/Hexane) if necessary.
Workflow Visualization
Figure 2: Optimized workup flow to ensure removal of starting material without product loss.[2][3][1]
References
-
Chemoselectivity in Benzoate Synthesis
-
Process Patent for Benzyl Esters
-
Finkelstein Catalysis (Iodide Effect)
-
Properties of 3-chloro-5-hydroxybenzoic acid
Sources
- 1. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 2. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 4. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
Troubleshooting low purity of synthesized Benzyl 3-chloro-5-hydroxybenzoate
Technical Support Center: Benzyl 3-chloro-5-hydroxybenzoate Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this important synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind common pitfalls and provide robust, field-tested solutions. Our goal is to empower you with the knowledge to not only solve current purity issues but also to proactively design more efficient and successful syntheses in the future.
Section 1: Troubleshooting Reaction Inefficiency and Byproduct Formation
Q1: My reaction is incomplete, showing significant amounts of unreacted 3-chloro-5-hydroxybenzoic acid. What are the primary causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent issue, typically stemming from suboptimal reaction conditions or catalyst inefficiency, particularly when reacting 3-chloro-5-hydroxybenzoic acid with benzyl chloride. The most common synthetic route involves the esterification of the carboxylic acid in the presence of a base or an amide catalyst[1][2].
Causality and Mechanistic Insight: The reaction proceeds via the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile to displace the chloride from benzyl chloride. The phenolic hydroxyl group, with a pKa of around 8-9, is significantly less acidic than the carboxylic acid (pKa ≈ 3.7) and should not be the primary site of reaction under carefully controlled conditions. However, side reactions can and do occur.
Troubleshooting Protocol:
-
Choice of Base/Catalyst: Standard inorganic bases like K₂CO₃ can be effective, but organic amides often provide superior results under milder conditions[1]. Formamide, N-methylformamide (NMF), or dimethylformamide (DMF) can act as catalysts, facilitating the reaction without the need for strong bases that might promote side reactions[2].
-
Temperature and Reaction Time: The reaction temperature is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. A typical temperature range is between 100-150°C[2][3]. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating that could lead to degradation or side reactions[4].
-
Stoichiometry: Ensure the molar ratios are appropriate. A slight excess of benzyl chloride (1.1 to 1.2 equivalents) can help drive the reaction to completion, but a large excess should be avoided as it complicates purification and increases the risk of O-benzylation.
-
Moisture Control: The presence of water can hydrolyze benzyl chloride and can interfere with the efficacy of certain bases. Ensure all glassware is oven-dried and use anhydrous solvents where applicable.
Recommended Reaction Conditions:
| Parameter | Recommended Condition | Rationale & Citation |
| Reagents | 3-chloro-5-hydroxybenzoic acid, Benzyl Chloride | Standard starting materials for Williamson-type ester synthesis. |
| Catalyst/Solvent | Dimethylformamide (DMF) or Formamide | Amides serve as effective catalysts, promoting the reaction under mild conditions.[1][2] |
| Temperature | 100 - 140°C | Balances reaction rate against the potential for byproduct formation.[2][3] |
| Molar Ratio | Acid:Benzyl Chloride (1:1.1) | A slight excess of the alkylating agent drives the reaction to completion. |
| Monitoring | TLC (e.g., 7:3 Hexane:Ethyl Acetate) | Allows for real-time tracking of starting material consumption.[4] |
Q2: My final product is contaminated with a significant byproduct. NMR and Mass Spec suggest it's a di-benzylated species. How does this happen and how can I prevent it?
A2: The formation of a di-benzylated impurity, Benzyl 3-chloro-5-(benzyloxy)benzoate , is the most common and challenging purity issue in this synthesis. This occurs because the phenolic hydroxyl group can also act as a nucleophile.
Mechanistic Pathway for Byproduct Formation:
The reaction involves two competing nucleophiles: the carboxylate and the phenoxide. While the carboxylate is formed preferentially, under certain conditions (especially with stronger bases or higher temperatures), the phenolic proton can also be abstracted, leading to a phenoxide intermediate. This phenoxide can then react with a second molecule of benzyl chloride, resulting in O-benzylation. The formation of this byproduct is a significant issue noted in related syntheses[5].
Caption: Competing reaction pathways in the synthesis.
Prevention Strategies:
-
Control of Basicity: Use a base that is strong enough to deprotonate the carboxylic acid but not the phenol. Stoichiometric amounts of a mild base like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or hydroxides.
-
Temperature Management: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. O-benzylation is often more prevalent at higher temperatures.
-
Phenolic Protection: For syntheses where the highest purity is required, a protection-deprotection strategy is the most robust solution. The phenolic hydroxyl can be protected with a group that is stable to the esterification conditions and can be selectively removed later.[6][7]
-
Example Protecting Group: An acetyl group (Ac) can be installed using acetic anhydride. After esterification, it can be easily removed under mild basic conditions (e.g., K₂CO₃ in methanol) that do not cleave the benzyl ester.
-
Section 2: Troubleshooting Purification and Isolation
Q3: I'm struggling with the purification of my crude product. How can I effectively remove unreacted starting materials and the di-benzylated byproduct?
A3: A multi-step approach involving an aqueous work-up followed by recrystallization or column chromatography is typically required.
Step-by-Step General Purification Protocol:
-
Aqueous Work-up (Post-Reaction):
-
Cool the reaction mixture to room temperature and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert any unreacted 3-chloro-5-hydroxybenzoic acid into its sodium salt, which is highly soluble in the aqueous layer and will be removed.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification of the Crude Product:
-
Recrystallization: This is the preferred method for removing the di-benzylated byproduct if its concentration is not excessively high. The key is finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.
-
Recommended Solvent Systems: Experiment with solvent systems like ethanol/water, isopropanol, or toluene/heptane mixtures.
-
-
Silica Gel Column Chromatography: If recrystallization is ineffective or if multiple impurities are present, column chromatography is the most reliable method[4]. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the non-polar di-benzylated byproduct, the desired product, and any highly polar baseline impurities.
-
Caption: A general workflow for product purification.
Frequently Asked Questions (FAQs)
Q: Can I use Fischer esterification with benzyl alcohol and an acid catalyst instead? A: While possible, direct Fischer esterification is often complicated by the presence of the activating phenolic -OH group, which can lead to undesired electrophilic substitution on the aromatic ring under strong acidic conditions. Furthermore, as an equilibrium process, it requires a large excess of one reagent or the efficient removal of water to achieve high yields, which can be challenging.[8][9] The benzyl chloride route is generally more direct and higher yielding if side reactions are properly controlled.
Q: My benzyl alcohol starting material has a slight almond smell. Is it still usable? A: An almond-like smell indicates the presence of benzaldehyde, which forms from the oxidation of benzyl alcohol[10]. While small amounts may not completely inhibit the reaction (if using Fischer esterification), it will introduce an impurity that needs to be removed. It is highly recommended to use freshly distilled or newly purchased benzyl alcohol for best results.
Q: During work-up, I'm getting a stable emulsion. How can I break it? A: Emulsions during aqueous extraction are common. Adding a small amount of brine (saturated NaCl solution) can often help break the emulsion by increasing the ionic strength of the aqueous phase. If that fails, filtering the entire mixture through a pad of Celite can be effective.
Q: What are the expected ¹H NMR peaks for the desired product and the di-benzylated impurity? A:
-
This compound (Product): You would expect to see a singlet for the benzylic protons (-CH₂-) around 5.3 ppm, aromatic protons for the benzyl group between 7.3-7.5 ppm, and distinct aromatic protons for the substituted benzoate ring. A broad singlet for the phenolic -OH will also be present.
-
Benzyl 3-chloro-5-(benzyloxy)benzoate (Byproduct): The key difference will be the presence of a second benzylic singlet (-OCH₂Ph) slightly downfield from the ester's benzylic singlet, and an additional 5 protons in the aromatic region from the second benzyl group. The phenolic -OH peak will be absent.
References
-
PrepChem. Synthesis of Benzyl p-hydroxybenzoate. Available at: [Link]
- Google Patents.US6491795B2 - Process for recovering benzyl benzoate.
-
Wang, X., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Research on Chemical Intermediates. Available at: [Link]
- Google Patents.US5260475A - Esterification of hydroxybenzoic acids.
- Google Patents.JP2002338521A - Method for producing benzyl hydroxybenzoate.
- Google Patents.US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
- Google Patents.US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
-
Chemistry LibreTexts. Hydrolysis of Esters. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Zabrzewska, B., et al. (2011). Development studies on determination of preservatives decomposition products. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification. Available at: [Link]
-
JoVE. Esterification. Available at: [Link]
-
Oxford University Press. Appendix 6: Protecting groups. Available at: [Link]
Sources
- 1. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 2. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 3. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Esterification - Concept [jove.com]
- 10. ptfarm.pl [ptfarm.pl]
Overcoming solubility issues with Benzyl 3-chloro-5-hydroxybenzoate in assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with Benzyl 3-chloro-5-hydroxybenzoate in various experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound is a phenolic ester with a molecular structure that suggests low aqueous solubility. Its aromatic nature, coupled with the benzyl and chloro substituents, contributes to its hydrophobicity. Understanding and systematically addressing its solubility is critical for accurate and reproducible assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common questions and provide structured troubleshooting workflows for solubility-related issues.
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the recommended starting solvent?
A1: Initial Solubilization Strategy
Due to its hydrophobic nature, this compound is practically insoluble in water.[1][2] Therefore, a concentrated stock solution should first be prepared in an appropriate organic solvent. The most common and recommended starting solvent is Dimethyl Sulfoxide (DMSO) .
Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3] It is a standard solvent in drug discovery and is compatible with many biological assays when used at low final concentrations.[4]
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Determine the Desired Stock Concentration: A common starting concentration for a stock solution is 10 mM. However, if you observe precipitation even in DMSO, you may need to prepare a lower concentration stock.[5]
-
Weigh the Compound: Accurately weigh the required amount of this compound in a sterile, chemical-resistant vial (e.g., amber glass).
-
Add DMSO: Calculate and add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution:
-
Visual Inspection: Ensure the stock solution is clear and free of any precipitate before storage.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote compound precipitation.[3][7]
Q2: I've prepared a DMSO stock, but the compound precipitates when I add it to my aqueous cell culture medium or assay buffer. What should I do?
A2: Addressing Precipitation in Aqueous Solutions
This is a common issue known as "crashing out." It occurs because the compound, while soluble in the concentrated DMSO stock, becomes insoluble when the DMSO is diluted in the aqueous buffer, effectively lowering the solvent's solvating power.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting compound precipitation.
Detailed Steps:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, with 0.1% being the "gold standard" to avoid cytotoxicity.[4][8][9] High concentrations of DMSO can be toxic and may also affect the solubility of other components in your assay.
-
Employ Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of buffer, perform serial dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.[7][10]
-
Use a Co-solvent: If DMSO alone is insufficient, consider using a combination of solvents. Ethanol is a common choice and is often used in conjunction with DMSO.[11] A stock solution could be prepared in a mixture of DMSO and ethanol.
-
Introduce a Surfactant: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[12] It is crucial to use surfactants at a concentration above their critical micelle concentration (CMC) but below levels that could be cytotoxic or interfere with the assay.[13]
Protocol for Surfactant Screening:
-
Prepare a concentrated stock of your compound in DMSO.
-
In separate tubes, prepare your assay buffer containing a range of concentrations of the chosen surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 20).
-
Add the DMSO stock to each surfactant-containing buffer to achieve the final desired compound concentration.
-
Vortex and visually inspect for precipitation.
-
It is essential to run a vehicle control with the surfactant alone to ensure it does not affect your assay readout.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: pH Adjustment as a Solubilization Strategy
Yes, pH can significantly influence the solubility of phenolic compounds.[1] The hydroxyl group on the benzene ring can be deprotonated at higher pH values, forming a more soluble phenoxide ion.
Considerations:
-
Compound Stability: While solubility may increase at alkaline pH, the stability of the compound may be compromised. Phenolic esters can be susceptible to hydrolysis under basic conditions.[4]
-
Assay Compatibility: The optimal pH for your assay (e.g., enzyme activity, cell viability) is paramount. Any pH adjustment must not interfere with the biological system you are studying.
Recommended Approach:
-
Determine the pKa of the hydroxyl group of this compound (if available) or a structurally similar compound.
-
If compatible with your assay, test the solubility in buffers with slightly elevated pH (e.g., pH 7.5 to 8.5).
-
Always include a pH-matched vehicle control in your experiments.
-
If you observe improved solubility, it is advisable to confirm the stability of the compound at that pH over the time course of your experiment using a method like HPLC.
Data Summary Tables
Table 1: Properties of Common Solvents for Initial Stock Preparation
| Solvent | Polarity | Water Miscibility | Common Stock Conc. | Notes |
| DMSO | High | Yes | 10-20 mM | Standard for HTS; can be cytotoxic at >0.5% in final assay volume.[4][8] |
| Ethanol | High | Yes | 10-20 mM | Often used as a co-solvent; can have biological effects.[15] |
| Methanol | High | Yes | Varies | Can be more volatile and toxic than ethanol. |
Table 2: Selection Guide for Surfactants in Aqueous Buffers
| Surfactant | Type | Typical Conc. Range | Advantages | Disadvantages |
| Tween® 20/80 | Non-ionic | 0.01% - 0.1% | Gentle, widely used, low protein denaturation.[1] | Can form peroxides over time; may interfere with some assays. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% | Very low cytotoxicity; good for cell-based assays. | May have lower solubilizing power for some compounds. |
| SDS | Anionic | 0.1% - 1.0% | Strong solubilizing agent. | Can denature proteins; generally not suitable for biological assays.[1] |
Advanced Strategies
For compounds that remain challenging to solubilize, more advanced formulation strategies may be necessary. These are typically employed in later stages of drug development but can be adapted for in vitro work.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.
-
Solid Dispersions: The compound can be dispersed in a solid, water-soluble polymer matrix. When the solid dispersion is added to the aqueous buffer, the polymer dissolves, releasing the compound in a more soluble, amorphous state.[16]
Conclusion
Overcoming the solubility challenges of this compound requires a systematic and logical approach. By starting with a suitable organic solvent for stock preparation and methodically employing co-solvents, surfactants, or pH adjustments, researchers can achieve the necessary concentrations for their assays while maintaining experimental integrity. Always remember to include appropriate vehicle controls to account for any effects of the solubilizing agents themselves.
References
-
Liang, S. (2022, June). Surfactants Selection Guide for Lateral Flow Assays. Sartorius Stedim Biotech GmbH. Available from: [Link]
-
Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]
-
Betakim Tekstil. BENZYLPARABEN, BASEPTOL, BENZYL PARABEN, Benzyl paraben, Benzyl Parasept, Benzylp-Hydrocybenzoate, Benzyl 4-hydroxybenzoate, 94-18-8. Available from: [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available from: [Link]
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Booth, J. J., Abbott, S., & Shimizu, S. (2012). Mechanism of hydrophobic drug solubilization by small molecule hydrotropes. The Journal of Physical Chemistry B, 116(51), 14915–14921. Available from: [Link]
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Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]
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LifeTein. (2023, February 1). DMSO usage in cell culture. Available from: [Link]
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Various Authors. (2025, August 7). Mechanism of Hydrophobic Drug Solubilization by Small Molecule Hydrotropes. ResearchGate. Retrieved from [Link]
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Nowak, A. K. (n.d.). Parabenes have limited solubility in H2O. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
-
Various Authors. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Retrieved from [Link]
-
Various Authors. (2010). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Journal of Chemical & Engineering Data, 55(10), 4475–4477. Available from: [Link]
-
Various Authors. (2022). Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. Antioxidants, 11(12), 2465. Available from: [Link]
-
Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
-
Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]
-
Various Authors. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]
-
Various Authors. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
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Pharma.Tips. (n.d.). Selecting Surfactants for Formulation Development. Available from: [Link]
-
Various Authors. (n.d.). Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres. DSpace. Available from: [Link]
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Various Authors. (n.d.). Buffer Preparation — Hints, Tips and Common Errors. LCGC International. Available from: [Link]
-
Various Authors. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available from: [Link]
-
Leesu. (n.d.). The parabens and individual wastewater treatment system. Available from: [Link]
-
Various Authors. (2023). Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. Scientific Reports, 13(1), 18367. Available from: [Link]
-
Various Authors. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceuticals, 15(12), 1481. Available from: [Link]
-
Various Authors. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 29471. Available from: [Link]
-
Various Authors. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Available from: [Link]
-
Various Authors. (n.d.). Upcycling Blackberry Juice Pomace into Fruit Beer: Effects of High Pressure Processing on Polyphenols, Colour, Volatile Profile and Sensory Analysis. MDPI. Available from: [Link]
-
Various Authors. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]
-
Various Authors. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available from: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available from: [Link]
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- 2. leesu.fr [leesu.fr]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
Mass Spectrometry of Halogenated Compounds: A Technical Support Center
Welcome to the Technical Support Center for Mass Spectrometry of Halogenated Organic Compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter unique challenges when analyzing these molecules. Halogenated compounds, while critical in pharmaceuticals, agrochemicals, and material science, often produce complex and sometimes misleading mass spectra. This center provides in-depth, experience-based troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the mass spectrometric analysis of halogenated compounds.
Q1: Why do my chlorine- or bromine-containing compounds show multiple molecular ion peaks?
This is a classic hallmark of chlorine and bromine and is due to their significant natural isotopic abundances. Unlike carbon, where ¹³C is a minor isotope, the heavier isotopes of chlorine (³⁷Cl) and bromine (⁸¹Br) are highly abundant.
-
Chlorine: Exists as ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%). This results in a characteristic M+ and M+2 peak pattern with a ~3:1 intensity ratio for compounds containing a single chlorine atom.[1][2][3]
-
Bromine: Exists as ⁷⁹Br (approximately 50%) and ⁸¹Br (approximately 50%). This gives a distinctive M+ and M+2 pattern where the peaks are of nearly equal intensity (~1:1 ratio).[1][4][5]
The presence of these patterns is a powerful diagnostic tool for identifying halogenated compounds.[1][6]
Q2: What are common adducts I should expect when analyzing halogenated compounds with LC-MS?
In soft ionization techniques like electrospray ionization (ESI), adduct formation is common. For halogenated compounds, beyond the typical protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺), you should be aware of:
-
Mobile Phase Adducts: Formate ([M+HCOO]⁻) and acetate ([M+CH₃COO]⁻) adducts are common in negative ion mode if formic acid or acetic acid is used as a mobile phase modifier.[7]
-
Solvent Adducts: Acetonitrile ([M+CH₃CN+H]⁺) or methanol ([M+CH₃OH+H]⁺) adducts can appear, especially at high organic solvent concentrations.[8]
-
Halogen Adducts: In negative ion mode, it is possible to observe chloride adducts ([M+Cl]⁻), which will also exhibit the characteristic chlorine isotopic pattern.[7]
Q3: Can the ion source temperature affect the analysis of my halogenated compounds?
Absolutely. Halogenated compounds, particularly polyhalogenated ones, can be thermally labile. High ion source or GC inlet temperatures can cause in-source fragmentation or degradation before the intact molecule is ever measured. A common fragmentation pathway is the loss of a halogen atom or a hydrohalic acid (e.g., HCl).[9] This can be misinterpreted as the molecular ion, leading to incorrect identification. It is often beneficial to optimize the source temperature to the lowest level that still provides efficient desolvation and ionization.
Q4: I'm working with highly fluorinated compounds (e.g., PFAS) and seeing poor sensitivity in ESI. Why?
Highly fluorinated compounds, like per- and polyfluoroalkyl substances (PFAS), are very electronegative and often lack easily protonated or deprotonated sites. This makes them notoriously difficult to ionize efficiently by conventional ESI. They typically work best in negative ion mode, forming [M-H]⁻ ions, but sensitivity can still be a challenge. Alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or the use of specific mobile phase additives to promote adduct formation may be necessary to achieve desired sensitivity.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Isotopic Pattern Anomalies
Q: My mass spectrum shows M+2, M+4, etc. peaks, but the intensity ratios don't match the theoretical pattern for my compound. What's wrong?
This is a common and frustrating artifact. When the observed isotopic pattern deviates from the expected 3:1 (for Cl) or 1:1 (for Br) ratios, it points to several potential issues.[1][4]
Possible Causes & Troubleshooting Steps:
-
Co-eluting Interference: A non-halogenated compound with a mass that overlaps with one of the isotopic peaks of your analyte can distort the pattern.
-
Action: Carefully examine the chromatogram. Is the peak perfectly symmetrical? Zoom in on the apex and tail of the peak and review the spectra. If the isotopic ratios change across the peak, it's a strong indication of co-elution.
-
Solution: Improve chromatographic separation. Modify the gradient, change the column chemistry, or adjust the flow rate.
-
-
High Background or Contamination: Chemical noise or a contaminated ion source can contribute ions at specific m/z values, artificially enhancing an isotope peak.
-
Action: Analyze a solvent blank run immediately after your sample. Look for the presence of interfering ions at the m/z of your analyte's isotopes.
-
Solution: If the blank is contaminated, clean the LC system and/or the mass spectrometer's ion source. (See Protocol 1).
-
-
Detector Saturation: If your analyte signal is extremely high, the detector can become saturated, leading to non-linear response and distorted peak heights. The most intense peak (e.g., the M+ peak for a chlorine compound) will be artificially suppressed relative to the less intense isotope peaks.
-
Action: Check the absolute intensity (ion counts) of your peak. If it is at the upper limit of the detector's linear range, saturation is likely.
-
Solution: Dilute your sample and re-inject. The isotopic pattern should return to the correct ratios at a lower concentration.
-
Troubleshooting Workflow for Isotopic Pattern Anomalies
Caption: Troubleshooting logic for incorrect isotopic patterns.
Issue 2: Unexpected Fragmentation or Mass Loss
Q: The highest mass I see is not my expected molecular weight. Instead, I see a prominent peak corresponding to the loss of a halogen or HX. Is my compound degrading?
This suggests that the molecular ion is unstable under the experimental conditions and is fragmenting before or during analysis. The molecular ion itself may be weak or entirely absent.[9][10]
Possible Causes & Troubleshooting Steps:
-
In-Source Fragmentation/Decay: As mentioned, high temperatures in the GC inlet or MS source can shear off halogens. This is particularly true for benzylic or allylic halides, and for iodides and bromides, which have weaker C-X bonds than chlorides and fluorides.[9]
-
Action: Methodically lower the ion source temperature in increments of 10-20°C and observe the relative intensity of the molecular ion versus the fragment ion.
-
Solution: Use the lowest temperature that maintains good sensitivity and minimizes fragmentation. For GC-MS, ensure the inlet temperature is not excessively high.
-
-
Energetic Ionization (GC-MS): Standard Electron Ionization (EI) at 70 eV is a "hard" ionization technique that imparts significant energy, often leading to extensive fragmentation where the molecular ion is weak or absent.[10]
-
Action: If available, switch to a "softer" ionization technique.
-
Solution: Use Chemical Ionization (CI) for GC-MS, which produces less fragmentation and a more abundant protonated molecule. For LC-MS, ESI and APCI are already soft ionization methods, so temperature and source voltages are the primary variables to adjust.
-
-
Matrix Effects: Co-eluting matrix components can alter the ionization efficiency of the analyte, sometimes suppressing the molecular ion while appearing to enhance fragment ions.[11][12][13] This is a complex phenomenon where matrix components can affect droplet formation and ion evaporation in ESI.[13]
-
Action: Prepare your sample in a clean solvent and compare its spectrum to the sample prepared in the biological or environmental matrix. A significant difference indicates a matrix effect.
-
Solution: Improve sample cleanup to remove interfering matrix components. Use a matrix-matched calibration curve or employ a stable isotope-labeled internal standard to compensate for these effects.
-
Chemical Mechanism: In-Source Loss of HCl
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. youtube.com [youtube.com]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. acdlabs.com [acdlabs.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. nebiolab.com [nebiolab.com]
Technical Support Center: Optimizing Purification Parameters for Benzyl 3-chloro-5-hydroxybenzoate
Welcome to the technical support center for the purification of Benzyl 3-chloro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for obtaining this compound in high purity. As Senior Application Scientists, we have compiled this resource based on established purification principles and field-proven insights for structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: 3-chloro-5-hydroxybenzoic acid and benzyl chloride or benzyl alcohol.
-
Byproducts of the benzylation reaction: Dibenzyl ether, if benzyl alcohol is present or formed in situ.
-
Residual solvents from the reaction and work-up steps.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for a rapid assessment of the separation of your target compound from impurities. For this compound, a good starting point for a TLC mobile phase is a mixture of hexane and ethyl acetate.[1] The non-polar impurities like benzyl chloride and dibenzyl ether will have a higher Rf, while the more polar starting material, 3-chloro-5-hydroxybenzoic acid, will have a lower Rf. Your product should have an intermediate Rf value. Visualization can be achieved under a UV lamp (254 nm).[1]
Q3: My purified product has a slight yellow tint. What could be the cause and how can I remove it?
A3: A yellow tint can indicate the presence of colored impurities, which may be polar, polymeric byproducts formed during the reaction. If the impurity is persistent after chromatography and recrystallization, a charcoal treatment during the recrystallization process can be effective. This involves adding a small amount of activated carbon to the hot solution before filtering it to remove the carbon and the adsorbed impurities.
Troubleshooting Purification Challenges
Issue 1: Oily Product Instead of Solid Crystals After Recrystallization
Possible Cause & Scientific Rationale:
The presence of impurities can lower the melting point of the compound and inhibit crystal lattice formation, resulting in an oil. This is a classic example of freezing-point depression. Additionally, the chosen solvent system may be too good a solvent for your compound, even at low temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting Oily Product Formation.
Issue 2: Poor Separation During Column Chromatography
Possible Cause & Scientific Rationale:
Co-elution of the product with an impurity can occur if the polarity of the eluent is too high, causing all compounds to move too quickly down the column. Conversely, if the eluent is not polar enough, the product may not move off the baseline. The choice of stationary phase is also critical; standard silica gel is acidic and may interact with the phenolic hydroxyl group of your compound.
Troubleshooting Workflow:
Caption: Optimizing Column Chromatography Separation.
Detailed Purification Protocols
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures.[1]
Step-by-Step Protocol:
-
Solvent Selection: Based on the purification of similar benzyl benzoates, a good starting point is a mixed solvent system of an alcohol and water, such as ethanol/water or isopropanol/water.[1][2] Alternatively, a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane can be explored.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy, indicating the saturation point. Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.[1]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Summary for Recrystallization Solvent Screening (Illustrative):
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol/Water | High | Low | Good |
| Isopropanol/Water | High | Low | Good |
| Hexane/Ethyl Acetate | Moderate | Low | May require optimization |
| Dichloromethane/Hexane | High | Moderate | May require optimization |
Note: This data is illustrative and serves as a starting point for optimization.
Method 2: Silica Gel Column Chromatography
For mixtures with impurities of similar solubility, column chromatography is the preferred purification method. The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point for benzyl esters is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. Monitor the elution of compounds using TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Recommended Starting Parameters for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient from 9:1 to 7:3 v/v) |
| Loading Technique | Dry loading is preferred |
References
- Process for recovering benzyl benzoate. U.S. Patent US6491795B2, filed June 28, 2001, and issued December 10, 2002.
- Process for the preparation of hydroxybenzoic benzyl esters. U.S. Patent US6639093B2, filed April 12, 2002, and issued October 28, 2003.
Sources
Technical Support Center: Synthesis of Benzyl 3-chloro-5-hydroxybenzoate
Welcome to the technical support center for the synthesis of Benzyl 3-chloro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common impurities encountered during the synthesis, their origins, and effective troubleshooting strategies to ensure the desired product quality. Our approach is rooted in practical, field-proven insights to help you navigate the challenges of this specific synthesis.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds.[1] The primary route to this molecule involves the esterification of 3-chloro-5-hydroxybenzoic acid with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base. While the reaction appears straightforward, several potential side reactions can lead to the formation of impurities, complicating purification and impacting final product purity.
This guide provides a structured approach to identifying, understanding, and mitigating these impurities.
Visualizing the Reaction Pathway and Key Impurities
To better understand the potential for impurity formation, let's visualize the intended reaction and the primary side reactions.
Caption: Synthesis of this compound and formation of major impurities.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Part 1: Impurities from Starting Materials
Question 1: My final product is showing unexpected peaks in the HPLC analysis that don't correspond to the expected byproducts. What could be the source?
Answer: It is highly probable that the impurities were present in your starting materials.
-
3-Chloro-5-hydroxybenzoic Acid: The purity of this starting material is critical. Commercially available 3-chloro-5-hydroxybenzoic acid should be of high purity (e.g., ≥97% by HPLC).[2] Impurities from its synthesis, such as isomers or related chlorinated benzoic acids, can carry through to your final product.
-
Troubleshooting:
-
Always source high-purity starting materials and verify their purity by HPLC or NMR before use.
-
If the purity is questionable, consider recrystallizing the 3-chloro-5-hydroxybenzoic acid from a suitable solvent system.
-
-
-
Benzyl Chloride: Benzyl chloride can contain impurities such as benzyl alcohol.[3] The presence of benzyl alcohol can lead to the formation of dibenzyl ether under basic conditions, which can complicate purification.
-
Troubleshooting:
-
Use freshly distilled or high-purity benzyl chloride.
-
Store benzyl chloride in a cool, dry, and dark place to prevent degradation.
-
-
Part 2: Impurities from the Main Reaction and Side Reactions
Question 2: My main impurity appears to be a compound with a higher molecular weight than my product. What is it and how can I avoid it?
Answer: This is likely the O-benzylated byproduct, Benzyl 3-(benzyloxy)-5-chlorobenzoate. This is a common impurity in reactions involving substrates with both a carboxylic acid and a phenolic hydroxyl group.[4]
-
Causality: The reaction conditions that favor the esterification of the carboxylic acid can also promote the Williamson ether synthesis on the phenolic hydroxyl group.[5] This is especially true if a strong base is used or if the reaction is run at elevated temperatures for an extended period.[4]
-
Troubleshooting to Minimize Formation:
-
Stoichiometry: Use a controlled amount of benzyl chloride (ideally 1.0 to 1.1 equivalents) to minimize the chance of double benzylation.
-
Base Selection: A milder base, such as potassium carbonate or sodium bicarbonate, is often preferred over stronger bases like sodium hydroxide to selectively promote esterification over etherification.
-
Temperature and Reaction Time: Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed. Avoid prolonged heating, which can drive the formation of the O-benzylated byproduct.[4]
-
Question 3: How can I remove the unreacted starting materials from my crude product?
Answer: Unreacted 3-chloro-5-hydroxybenzoic acid and benzyl chloride are common impurities.
-
Removing Unreacted 3-Chloro-5-hydroxybenzoic Acid:
-
Aqueous Wash: After the reaction, an aqueous wash with a mild base (e.g., a dilute solution of sodium bicarbonate) can effectively remove the acidic starting material by converting it to its water-soluble salt.
-
-
Removing Unreacted Benzyl Chloride:
Part 3: Purification and Analysis
Question 4: What is the best method to purify the crude this compound?
Answer: The most common and effective methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing both more and less polar impurities on a larger scale.[7]
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, allowing for good recovery of pure crystals. Common solvent systems include ethanol/water, methanol/water, or toluene.[8]
-
-
Column Chromatography: For smaller scale reactions or when high purity is essential, column chromatography using silica gel is an excellent option.
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity can be adjusted to achieve optimal separation of the product from its impurities.
-
Question 5: What analytical techniques should I use to confirm the purity of my final product?
Answer: A combination of techniques is recommended for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound and quantifying any impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying the structures of any significant impurities.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the ester carbonyl and the hydroxyl group.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Summary of Common Impurities
| Impurity Name | Potential Source | Recommended Analytical Method |
| 3-Chloro-5-hydroxybenzoic Acid | Unreacted starting material | HPLC, NMR |
| Benzyl Chloride | Unreacted starting material | GC, NMR |
| Benzyl 3-(benzyloxy)-5-chlorobenzoate | Side reaction (O-benzylation) | HPLC, NMR, Mass Spectrometry |
| Benzyl Alcohol | Impurity in benzyl chloride | GC, NMR |
| Dibenzyl Ether | Side reaction from benzyl alcohol | GC, NMR |
Experimental Protocol: Synthesis and Purification
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.
Step 1: Synthesis
-
To a solution of 3-chloro-5-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a mild base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or HPLC.[9]
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Step 2: Work-up and Purification
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a dilute solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][6]
References
-
PrepChem.com. (n.d.). Synthesis of Benzyl p-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (1982). Process for the preparation of 3-hydroxybenzoic acid. US4354038A.
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
- Google Patents. (2002). Method for producing benzyl hydroxybenzoate. JP2002338521A.
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (2003). Process for the preparation of hydroxybenzoic benzyl esters. US6639093B2.
-
ResearchGate. (2020, May). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (2003). Process for the preparation of hydroxybenzoic benzyl esters. US20030053964A1.
- Google Patents. (2002). Process for recovering benzyl benzoate. US6491795B2.
-
PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. (2001). Process for the preparation of 3-hydroxybenzyl alcohol. DE10044910A1.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Microbial degradation of Benzyl chloride: A Chloroaromatic Compound. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-5-hydroxybenzoic acid = 97 HPLC 53984-36-4 [sigmaaldrich.com]
- 3. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
- 8. DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for the Esterification of Hindered Benzoic Acids
Welcome to the technical support center for challenging esterifications. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with the esterification of sterically hindered benzoic acids. Instead of a simple list of procedures, we will explore the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Steric Hindrance
The esterification of carboxylic acids is a cornerstone reaction in organic synthesis. However, when the carboxylic acid is sterically hindered—for instance, 2,6-disubstituted benzoic acids—the reaction rate can plummet dramatically. This is because the bulky groups surrounding the carboxylic acid moiety physically block the incoming alcohol nucleophile, making it difficult to form the necessary tetrahedral intermediate. This guide provides answers to common questions and solutions to frequent problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the direct acid-catalyzed esterification (Fischer-Speier) of my hindered benzoic acid failing?
The Fischer-Speier esterification, which typically employs a strong acid catalyst like sulfuric acid (H₂SO₄) and an excess of alcohol, relies on a nucleophilic acyl substitution mechanism.[1][2] The first step is the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic.[2] The alcohol then attacks this carbon to form a tetrahedral intermediate.
With hindered benzoic acids, the bulky substituents ortho to the carboxylic acid group create significant steric strain, impeding the alcohol's approach. This dramatically increases the activation energy for the formation of the crowded tetrahedral intermediate, leading to extremely slow reaction rates or no reaction at all under standard conditions.[3][4]
Here is a visualization of the steric hindrance problem:
Caption: Steric hindrance from ortho groups (R¹, R²) on the benzoic acid physically blocks the approach of the alcohol.
Q2: What are the primary alternative strategies when Fischer esterification fails for hindered acids?
When direct acid catalysis is ineffective, you must switch to a strategy that either uses a more reactive electrophile or a different mechanism altogether. The two main approaches are:
-
Activation of the Carboxylic Acid: Convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride, anhydride, or an activated ester. These intermediates are much more susceptible to nucleophilic attack by the alcohol, even a hindered one.
-
Milder, More Effective Catalysis: Employ coupling agents that facilitate ester bond formation under milder conditions, avoiding the high temperatures and strong acids that can cause side reactions.[5]
The most common and effective method for sensitive or hindered substrates is the Steglich Esterification , which uses a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (like 4-DMAP).[5]
Q3: What is Steglich Esterification and why is it better for hindered substrates?
The Steglich esterification is a powerful method that proceeds under mild, often neutral pH conditions at room temperature.[5] It is ideal for substrates that are sensitive to acid or heat.[5]
The Mechanism:
-
The carboxylic acid adds to the carbodiimide (e.g., DCC), forming a highly reactive O-acylisourea intermediate.
-
A highly nucleophilic catalyst, 4-dimethylaminopyridine (4-DMAP), attacks the O-acylisourea.[5] This step is crucial because DMAP is a much stronger nucleophile than the alcohol.
-
This forms a new, even more reactive intermediate, an acyl-pyridinium salt. The steric hindrance of the benzoic acid is now less of an issue because the reactive site is more exposed.
-
The alcohol attacks the acyl-pyridinium salt to form the ester and release the DMAP catalyst.
This pathway bypasses the need for the alcohol to directly attack the hindered carboxylic acid, making it highly effective for these challenging substrates.
Troubleshooting Guide: From Low Yields to No Reaction
Problem: I have very low conversion using a strong acid catalyst (H₂SO₄, TsOH) even after prolonged heating.
Q: I've been refluxing my 2,6-dimethylbenzoic acid with methanol and sulfuric acid for 24 hours with minimal product formation. What are my options?
A: Senior Application Scientist Insights
This is a classic case where the steric hindrance is too great for the Fischer-Speier equilibrium to be effective. Increasing temperature or reaction time will likely lead to decomposition or side reactions, such as dehydration of the alcohol or sulfonation of the aromatic ring, rather than the desired ester.
Troubleshooting Steps & Recommendations:
-
Abandon the Fischer-Speier approach. For this substrate, it is not an optimal choice.
-
Switch to a Steglich Esterification. This is the most reliable method. Use 1.1 equivalents of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with 0.1 equivalents of 4-DMAP in a solvent like dichloromethane (DCM). The reaction should proceed smoothly at room temperature.
-
Consider forming the Acyl Chloride. A more traditional but highly effective route is to first convert the hindered benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is extremely reactive and will readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Catalyst Selection & Strategy Workflow
The choice of catalyst is dictated by the steric hindrance of your substrates and their sensitivity to reaction conditions.
Caption: A logical workflow to guide the selection of an appropriate esterification method for hindered benzoic acids.
Problem: My reaction is messy, with multiple side products and a dark color.
Q: I tried using p-toluenesulfonic acid (TsOH) at high temperature in toluene with a Dean-Stark trap, but my reaction mixture turned dark brown and TLC shows a complex mixture. What happened?
A: Senior Application Scientist Insights
High temperatures and strong Brønsted acids can cause degradation, especially with sensitive substrates. The dark coloration often indicates charring or polymerization side reactions.[3] While p-toluenesulfonic acid is sometimes used for hindered acids, it can be corrosive and cause discoloration.[3]
Troubleshooting Steps & Recommendations:
-
Reduce Reaction Temperature: High heat is often the culprit for degradation.
-
Switch to a Milder Catalyst: Instead of strong Brønsted acids, consider Lewis acid catalysts or solid acid catalysts which can be less aggressive.
-
Employ Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 (an ion-exchange resin), or graphene oxide can be effective and offer the significant advantage of easy removal by simple filtration.[6][7] This simplifies workup and prevents residual acid from contaminating your product.
Data Summary: Comparison of Catalyst Systems
| Catalyst System | Type | Typical Conditions | Pros | Cons | Best For |
| H₂SO₄ / TsOH | Homogeneous Brønsted Acid | Reflux in excess alcohol or with Dean-Stark trap | Inexpensive, powerful for unhindered acids | Ineffective for hindered acids, harsh conditions, side reactions, difficult workup[3][6] | Simple, non-sensitive, unhindered acids. |
| EDC / 4-DMAP | Coupling Agent / Nucleophilic Catalyst | Room temp, DCM or DMF | Mild conditions, high yields, wide substrate scope, works for very hindered systems[5] | Higher cost, stoichiometric reagents, byproduct removal (urea) | Hindered acids and sensitive substrates. |
| SOCl₂ then R'OH | Activated Intermediate | 0°C to RT | Highly effective for even the most hindered acids, drives reaction to completion | Harsh reagent (SOCl₂), produces HCl byproduct, requires two steps | When other methods fail due to extreme steric hindrance. |
| Amberlyst-15 | Heterogeneous Brønsted Acid | 80-120 °C, solvent | Reusable, easily removed by filtration, can be effective | Can require higher temperatures, may have mass transfer limitations | Moderately hindered acids where clean workup is a priority. |
| Lewis Acids (e.g., Sc(OTf)₃) | Homogeneous Lewis Acid | Varies, often milder than Brønsted acids | High activity, can be used in catalytic amounts | Cost, moisture sensitivity | Specific applications where Brønsted acids cause side reactions.[8] |
Experimental Protocols
Protocol 1: Steglich Esterification of 2,4,6-Trimethylbenzoic Acid with Benzyl Alcohol
This protocol provides a reliable method for esterifying a highly hindered benzoic acid.
Materials:
-
2,4,6-Trimethylbenzoic acid (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (4-DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4,6-trimethylbenzoic acid and anhydrous DCM.
-
Add 4-DMAP, followed by benzyl alcohol via syringe.
-
Stir the solution at room temperature for 5 minutes.
-
Slowly add EDC to the mixture in portions at 0 °C (ice bath).
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted DMAP and EDC-urea), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Fischer Esterification using a Solid Acid Catalyst (Amberlyst-15)
This protocol is for a moderately hindered acid where a cleaner, heterogeneous catalyst is desired.
Materials:
-
Benzoic Acid (1.0 eq)
-
Isobutanol (3.0 eq)
-
Amberlyst-15 resin (10-20% by weight of the carboxylic acid)
-
Toluene
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add the benzoic acid, isobutanol, toluene, and the Amberlyst-15 resin.
-
Heat the mixture to reflux. Water will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the starting acid.
-
Workup: Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with solvent, dried, and reused.
-
Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ solution to remove any remaining acid, followed by brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude ester can be purified by distillation if necessary.
References
- Catalyst for manufacture of esters.
- Method for preparing benzoic acid esters.
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Lab5 procedure esterific
- Method for esterifying hindered carboxylic acids.
- Ester synthesis by esterific
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- mechanism for the esterific
- Esterification not Working (Separ
- Fischer–Speier esterific
- The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Benzyl 3-chloro-5-hydroxybenzoate Synthesis
Topic: Work-up Procedure & Purification Protocols
Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the isolation and purification of Benzyl 3-chloro-5-hydroxybenzoate . This intermediate presents a specific challenge: it possesses a phenolic hydroxyl group (susceptible to oxidation and deprotonation) and a benzyl ester moiety (acid-labile).
Successful work-up relies on exploiting the
Module 1: The Separation Logic (The "Why")
To design a robust work-up, you must understand the acidity profile of your reaction mixture.
pKa Analysis & Solubility Profile
| Compound | Functional Group | Approx.[1][2][3][4][5][6][7][8][9][10] pKa | Behavior in Sat. NaHCO₃ (pH ~8.5) | Behavior in 1M NaOH (pH ~14) |
| Starting Material (Acid) | Carboxylic Acid | ~3.8 - 4.0 | Deprotonates (Soluble in Aqueous) | Deprotonates (Soluble in Aqueous) |
| Target Product (Ester) | Phenol (3-Cl substituted) | ~8.8 - 9.2 | Remains Protonated (Soluble in Organic) | Deprotonates (Soluble in Aqueous - LOSS RISK ) |
| Benzyl Alcohol (Reagent) | Primary Alcohol | ~15 | Neutral (Organic) | Neutral (Organic) |
Critical Insight: The 3-chloro substituent on the phenolic ring exerts an electron-withdrawing inductive effect (-I), making the phenol more acidic than unsubstituted phenol (pKa 10).
-
Danger: If you wash the crude mixture with 1M NaOH , you will deprotonate the phenol, forming the phenolate salt, which will partition into the water. You will lose your product.
-
Solution: Use Saturated Sodium Bicarbonate (NaHCO₃) .[2][3] It is basic enough to remove the unreacted benzoic acid starting material but not strong enough to deprotonate the phenolic ester.
Module 2: Step-by-Step Work-up Protocol
Phase 1: Quench and Extraction
Prerequisite: Reaction mixture is in organic solvent (e.g., Ethyl Acetate or DCM).[4]
-
Quench: If acid catalyst (e.g., H₂SO₄) was used, cool the mixture to 0°C and slowly add water.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . DCM is acceptable, but EtOAc is preferred for better phase separation with brine.
-
The Critical Wash (Acid Removal):
-
Wash the organic layer 2x with Saturated NaHCO₃ .
-
Observation: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.
-
Result: Unreacted 3-chloro-5-hydroxybenzoic acid moves to the aqueous layer. Product stays in organic.
-
-
The Neutralization Wash:
-
Wash 1x with Brine (Saturated NaCl) to remove trapped water and trace base.
-
Tip: If the interface is cloudy (emulsion), add a small amount of methanol (1-2 mL) to break it.
-
Phase 2: Impurity Management (Benzyl Alcohol)
Benzyl alcohol (Bp 205°C) is difficult to remove via rotary evaporation.
-
Drying: Dry organic layer over Anhydrous Na₂SO₄. Filter.
-
Concentration: Concentrate under reduced pressure.
-
Note: Do not exceed 50°C water bath temperature to prevent ester hydrolysis.
-
-
Removal Strategy:
-
Method A (High Vacuum): If Benzyl Alcohol content is low, dry under high vacuum (<1 mbar) at 60°C for 4 hours.
-
Method B (Chromatography - Recommended): If a significant excess of benzyl alcohol was used, perform a silica plug filtration.
-
Eluent: 5% EtOAc in Hexanes (Elutes Benzyl Alcohol/Chloride)
20% EtOAc in Hexanes (Elutes Product).
-
-
Module 3: Troubleshooting & FAQs
Q1: My product yield is near zero, but the aqueous layer is dark. What happened?
Diagnosis: You likely used a strong base (NaOH or Na₂CO₃) during the wash. The Fix:
-
Take the aqueous layer .
-
Cool to 0°C.
-
Acidify carefully with 1M HCl until pH ~5-6. Do not go to pH 1 (risk of ester hydrolysis).
-
The product should precipitate or oil out. Re-extract with EtOAc.
Q2: The product is an oil, but it should be a solid. How do I crystallize it?
Diagnosis: Impurities (likely Benzyl Alcohol or Benzyl Chloride) are depressing the melting point. The Fix:
-
Dissolve the oil in a minimum amount of hot Dichloromethane (DCM) .
-
Add Hexane dropwise until turbidity persists.
-
Store at -20°C overnight.
-
Alternative: Triturate the oil with cold Pentane/Hexane to extract the benzyl alcohol, leaving the solid product behind.
Q3: The product has turned pink/brown upon standing.
Diagnosis: Phenol oxidation. Phenols are sensitive to air and light, forming quinones. The Fix:
-
Dissolve in EtOAc.[9]
-
Wash with 10% Sodium Bisulfite (NaHSO₃) solution (reducing agent).
-
Recrystallize immediately.
-
Store under Nitrogen/Argon in the dark.
Module 4: Process Visualization
The following diagram illustrates the extraction logic based on the pKa values of the components.
Caption: Flowchart demonstrating the pKa-dependent separation of the phenolic ester from the starting carboxylic acid.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.).[1][8] 3-Chloro-5-hydroxybenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. Benzyl 3-hydroxybenzoate | C14H12O3 | CID 11736317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 8. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. quora.com [quora.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Substituted Benzyl Benzoates: A Guide for Drug Development Professionals
Introduction: The Versatile Scaffold of Benzyl Benzoate
Benzyl benzoate, an ester of benzyl alcohol and benzoic acid, is a compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its well-established efficacy as a topical treatment for scabies and lice has positioned it as an essential medicine.[2] However, the therapeutic and practical applications of the benzyl benzoate scaffold extend far beyond its use as an acaricide and pediculicide. This guide provides a comparative analysis of the biological activities of substituted benzyl benzoate derivatives, offering insights into their antimicrobial, anti-inflammatory, and insecticidal properties. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide a valuable resource for researchers and drug development professionals seeking to leverage this versatile chemical backbone for novel therapeutic and practical applications.
This guide will delve into the known biological activities of the parent compound, benzyl benzoate, and explore how substitutions on its aromatic rings can modulate its potency and spectrum of activity. We will present available experimental data to support these comparisons and provide detailed protocols for the key bioassays discussed.
Antimicrobial Activity: A Spectrum of Potential
Benzyl benzoate itself exhibits a moderate level of antibacterial and antifungal activity.[3] Its mechanism of action is thought to involve the disruption of microbial cell membranes. However, the true potential of this scaffold lies in the targeted modifications of its structure to enhance antimicrobial potency and selectivity.
Comparative Analysis of Antimicrobial Activity
While comprehensive comparative studies on a single, homologous series of substituted benzyl benzoates are limited, existing research on related benzyl derivatives provides valuable insights into the structure-activity relationships governing their antimicrobial effects. For instance, studies on substituted benzyl ethers and guanidines have demonstrated that the nature and position of substituents on the benzyl ring significantly influence their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[4][5]
A recent study on chloro-substituted benzyl esters revealed potent antifungal activity against Botrytis cinerea, a common plant pathogen. This highlights the potential for developing effective agricultural fungicides based on the benzyl benzoate scaffold.[6]
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
| Benzyl Benzoate | Bacillus cereus | MIC | 50 µg/mL | [3] |
| Benzyl Benzoate | Enterococcus aerogenes | MIC | >100 µg/mL | [3] |
| Chloro-substituted benzyl ester (Y36) | Botrytis cinerea | In vivo curative activity | 89.4% at 100 mg/L | [6] |
| Chloro-substituted benzyl ester (Y41) | Botrytis cinerea | EC50 | 0.708 mg/L | [6] |
| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole (related benzyl derivative) | Candida glabrata | MIC | 3.12 µg/mL | [7] |
Key Insights into Structure-Activity Relationship (SAR):
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), on the benzyl or benzoate ring can enhance antimicrobial activity. This is exemplified by the potent antifungal activity of chloro-substituted benzyl esters.[6]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Modifications that alter the partition coefficient (log P) can significantly impact antimicrobial potency.
-
Steric factors: The size and position of substituents can influence how the molecule interacts with its target site, affecting its biological activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of substituted benzyl benzoate derivatives.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Test compounds (substituted benzyl benzoates) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
-
Microplate reader
Procedure:
-
Preparation of Test Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial twofold dilutions across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Positive Control: Include a row with a standard antibiotic or antifungal agent.
-
Negative Control: Include a well with MHB and the solvent used to dissolve the test compounds to ensure it has no inhibitory effect.
-
Growth Control: Include a well with MHB and the inoculum only.
-
-
Incubation:
-
Seal the plates and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
While less explored than its antimicrobial and insecticidal properties, benzyl benzoate and its derivatives have shown potential as anti-inflammatory agents. Aromatic esters, in general, have been investigated for their ability to modulate inflammatory pathways.[8]
Comparative Analysis of Anti-inflammatory Activity
| Compound/Derivative | In Vitro/In Vivo Model | Activity Metric | Result | Reference |
| Aromatic Aldehyde (related compound) | LPS-activated RAW 264.7 cells | NO production inhibition | Significant inhibition | [8] |
| meta-methylbenzyl 2'-nitrobenzoate | Angiotensin II-induced hypertension | Antihypertensive activity | ~10-fold higher than benzyl benzoate | [9] |
| 3-methylbenzyl 2'-nitrobenzoate | Angiotensin II-induced hypertension | Antihypertensive activity | ~10-fold higher than benzyl benzoate | [9] |
Causality Behind Experimental Choices:
The selection of in vitro and in vivo models is critical for evaluating anti-inflammatory activity. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a widely used in vitro model to screen for compounds that can inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[8] For in vivo studies, the carrageenan-induced paw edema model in rodents is a standard and reliable method to assess the acute anti-inflammatory effects of a compound.[10]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol describes a method to assess the potential of substituted benzyl benzoates to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (substituted benzyl benzoates) dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds.
-
Pre-incubate the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control group without LPS stimulation and a vehicle control group with LPS and the solvent.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Nitrite Measurement (as an indicator of NO production):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition for each test compound concentration compared to the LPS-stimulated vehicle control.
-
Insecticidal and Acaricidal Activity: A Targeted Approach to Pest Control
The most well-documented biological activity of benzyl benzoate is its efficacy against mites and lice.[2] Its mechanism of action is believed to be neurotoxic to these ectoparasites.[11] The exploration of substituted benzyl benzoates offers the potential for developing more potent, selective, and environmentally benign insecticides and acaricides.
Comparative Analysis of Insecticidal/Acaricidal Activity
Studies on benzyl esters and their analogs have provided valuable data on their insecticidal properties. For example, research on benzyl methyl ester and its derivatives has shown varying levels of toxicity against different insect species, highlighting the importance of the esterifying alcohol and substitutions on the aromatic ring.[11]
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
| Benzyl Benzoate (2.0% spray) | Dermatophagoides pteronyssinus (dust mite) | Mortality | 100% at 24 hours | [12] |
| Benzyl Methyl Ester (analog) | Gypsy moth larvae, brown marmorated stinkbug nymphs | Toxicity | 1.3 to 3.4 times more toxic than some commercial pesticides | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Alkyl Chain Length: In a study of benzyl esters, the length of the alkyl chain of the alcohol moiety was found to influence insecticidal activity.[13]
-
Substitutions on the Aromatic Ring: The presence and position of substituents on the benzyl ring can significantly alter the toxicity of the compound to different insect species.
Experimental Protocol: Acaricidal Activity Assay (Contact Bioassay)
This protocol outlines a method for evaluating the direct contact toxicity of substituted benzyl benzoates against mites.
Materials:
-
Mite species of interest (e.g., Tetranychus urticae or Dermatophagoides pteronyssinus)
-
Filter paper discs or leaf discs
-
Petri dishes
-
Test compounds (substituted benzyl benzoates) dissolved in a suitable solvent (e.g., acetone)
-
Control solution (solvent only)
-
Stereomicroscope
Procedure:
-
Preparation of Treated Surfaces:
-
Apply a known volume and concentration of the test compound solution evenly onto a filter paper or leaf disc.
-
Allow the solvent to evaporate completely, leaving a dry residue of the test compound.
-
Prepare control discs treated only with the solvent.
-
-
Mite Exposure:
-
Place the treated discs in Petri dishes.
-
Transfer a known number of adult mites (e.g., 20-30) onto each treated and control disc.
-
-
Incubation:
-
Maintain the Petri dishes under controlled conditions of temperature and humidity suitable for the mite species.
-
-
Mortality Assessment:
-
After a set exposure period (e.g., 24, 48, or 72 hours), examine the mites under a stereomicroscope.
-
Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each treatment, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC50 (lethal concentration required to kill 50% of the population) for each active compound.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the general structure of substituted benzyl benzoates, a hypothetical signaling pathway for anti-inflammatory action, and the experimental workflow for antimicrobial susceptibility testing.
Caption: General structure of substituted benzyl benzoates.
Caption: Hypothetical anti-inflammatory signaling pathway.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
Substituted benzyl benzoates represent a promising and versatile scaffold for the development of new therapeutic and agrochemical agents. While the parent compound, benzyl benzoate, has a long history of use, particularly as an acaricide, the exploration of its derivatives has the potential to unlock a wider range of biological activities with enhanced potency and selectivity.
This guide has provided a comparative analysis of the known antimicrobial, anti-inflammatory, and insecticidal properties of substituted benzyl benzoates, supported by available experimental data and detailed protocols. The structure-activity relationship insights presented herein offer a foundation for the rational design of novel compounds.
However, it is evident that there are significant gaps in the current body of research. There is a clear need for more comprehensive studies that systematically evaluate a series of substituted benzyl benzoates across a range of biological assays. Such studies would provide the robust comparative data necessary to build more predictive SAR models and accelerate the discovery of new lead compounds. Future research should focus on synthesizing and screening libraries of these derivatives to fully elucidate their therapeutic and practical potential.
References
-
Yıldırım, S., et al. (2007). Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles. Archiv der Pharmazie, 340(11), 591-597. Available at: [Link]
-
Özdemir, A., et al. (2015). Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers. Bioorganic & Medicinal Chemistry Letters, 25(22), 5117-5122. Available at: [Link]
-
Zhang, A., et al. (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Insects, 9(2), 53. Available at: [Link]
-
Dressler, C., et al. (2022). Comparison of topical benzyl benzoate vs. oral ivermectin in treating scabies: A randomized study. Journal of the European Academy of Dermatology and Venereology, 36(11), 2175-2182. Available at: [Link]
-
Tung, N. H., et al. (2018). Anti-Inflammatory and Antimicrobial Volatile Oils: Fennel and Cumin Inhibit Neutrophilic Inflammation via Regulating Calcium and MAPKs. Frontiers in Pharmacology, 9, 1265. Available at: [Link]
-
Gising, J., et al. (2011). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 16(2), 1775-1795. Available at: [Link]
-
Siddiqui, H. L., et al. (2012). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Molecules, 17(10), 11842-11859. Available at: [Link]
-
Suhaili, Z. A., & Ho, T. M. (2008). Residual activity of benzyl benzoate against Dermatophagoides pteronyssinus (Acari: Pyroglyphidae). The Southeast Asian journal of tropical medicine and public health, 39(3), 507–510. Available at: [Link]
-
Li, Y., et al. (2024). Design, Synthesis, Bioactivity, and Tentative Exploration of Action Mode for Benzyl Ester-Containing Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Desta, M., et al. (2020). In Vitro Acaricidal Activity of Selected Medicinal Plants Traditionally Used against Ticks in Eastern Ethiopia. BioMed Research International, 2020, 8891060. Available at: [Link]
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Li, J., et al. (2023). Acaricidal Activity and Potential Application of Atropa belladonna. Insects, 14(11), 856. Available at: [Link]
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Zhang, A., et al. (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Insects, 9(2), 53. Available at: [Link]
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Jha, A., et al. (2016). comparison of antihelminthic activity between bisaryl benzyl piperazine and benzimidazole linked piperazine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 1646-1655. Available at: [Link]
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Ohno, O., et al. (2008). Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. Bioorganic & medicinal chemistry, 16(16), 7843–7851. Available at: [Link]
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Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini reviews in medicinal chemistry, 13(1), 96–107. Available at: [Link]
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Udegbunam, R. I., et al. (2019). Preliminary investigation of acaricidal activity of leaf extract of Nicotiana tabacum on dog tick Rhipicephalus sanguineus. Veterinary world, 12(10), 1632–1638. Available at: [Link]
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Dressler, C., et al. (2022). Comparison of topical benzyl benzoate vs. oral ivermectin in treating scabies: A randomized study. Journal of the European Academy of Dermatology and Venereology, 36(11), 2175-2182. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Benzyl Benzoates as Potent Acaricidal and Insecticidal Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective and selective pest control agents, the structure-activity relationship (SAR) of bioactive molecules serves as a guiding principle for rational design and optimization. This guide delves into the nuanced world of chloro-substituted benzyl benzoates, a class of compounds demonstrating significant promise as acaricides and insecticides. By systematically examining the impact of chlorine substitution on the benzylic and benzoic moieties, we aim to provide a comprehensive resource for researchers engaged in the development of next-generation pesticides. This document moves beyond a simple recitation of facts to offer insights into the causal relationships between chemical structure and biological efficacy, supported by experimental data and detailed protocols.
The Benzyl Benzoate Scaffold: A Foundation for Potent Bioactivity
Benzyl benzoate, the parent compound of this series, has long been recognized for its acaricidal and insecticidal properties.[1] Its mechanism of action is primarily neurotoxic, targeting the nervous systems of mites and insects, which leads to paralysis and death.[2][3] While the precise molecular targets are still under investigation, evidence suggests that benzyl benzoate may interfere with nerve cell membranes, potentially affecting voltage-gated ion channels or neurotransmitter signaling.[4] Some studies also point towards the inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic transmission, as a possible mode of action.[1][5]
The lipophilic nature of benzyl benzoate facilitates its penetration through the waxy cuticle of arthropods, a crucial first step in exerting its toxic effects. However, the parent molecule's potency can be significantly enhanced through strategic structural modifications. The introduction of chlorine atoms, in particular, has proven to be a highly effective strategy for modulating the compound's physicochemical properties and, consequently, its biological activity.
The Influence of Chloro-Substitution: A Double-Edged Sword
The addition of chlorine atoms to the benzyl benzoate scaffold can profoundly impact its insecticidal and acaricidal potency. This is attributable to several factors:
-
Electronic Effects: Chlorine is an electron-withdrawing group. Its presence on the aromatic rings can alter the electron density of the ester functional group and the overall molecule, potentially influencing its binding affinity to the target site.
-
Lipophilicity: The introduction of chlorine atoms generally increases the lipophilicity of the molecule. This can enhance its ability to penetrate the insect cuticle and traverse biological membranes to reach its target. However, an excessive increase in lipophilicity can sometimes lead to poor bioavailability.
-
Steric Factors: The size and position of the chlorine atoms can introduce steric hindrance, which may either promote or hinder the binding of the molecule to its target receptor.
The interplay of these factors creates a complex SAR landscape where the position and number of chlorine substituents are critical determinants of biological activity.
Comparative Analysis of Chloro-Substituted Benzyl Benzoate Analogs
| Compound | Target Organism | Activity Metric | Value | Reference |
| Benzyl Benzoate | Dermatophagoides pteronyssinus (House Dust Mite) | Mortality (24h) | 100% (at 2.0% spray) | [6] |
| Benzyl Benzoate | Tribolium castaneum (Red Flour Beetle) | LC50 (Contact) | 3.114% | [1] |
| Methyl Benzoate | Musca domestica (Housefly) Larvae | LC50 | 11.53 mg/mL | [5] |
| p-Chlorobenzyl p-chlorobenzoate | - | - | Data not available | - |
| 2,4-Dichlorobenzyl benzoate | - | - | Data not available | - |
Key Observations and SAR Insights:
-
Baseline Activity: Benzyl benzoate itself demonstrates significant acaricidal and moderate insecticidal activity.[1][6]
-
Impact of Chloro-Substitution on the Benzyl Ring: Studies on related insecticides, such as benzyl chrysanthemates, have shown that substitution on the benzyl ring can significantly influence potency.[7] It is hypothesized that chloro-substitution on the benzyl ring of benzyl benzoate would likely enhance its neurotoxic effects.
-
Impact of Chloro-Substitution on the Benzoate Ring: Similarly, substitutions on the benzoate ring are expected to modulate activity. The electronic and steric properties of the chlorine atom would play a crucial role in the interaction with the target site.
-
Polychlorination: While increasing the number of chlorine atoms can sometimes lead to higher potency, it can also increase toxicity to non-target organisms and lead to greater environmental persistence. The optimal degree of chlorination is a key consideration in the design of selective and environmentally benign pesticides.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a representative chloro-substituted benzyl benzoate and its subsequent biological evaluation.
Synthesis of 4-Chlorobenzyl 4-Chlorobenzoate
This protocol describes a standard esterification reaction between a substituted benzyl alcohol and a substituted benzoic acid.
Materials:
-
4-Chlorobenzyl alcohol
-
4-Chlorobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-chlorobenzyl 4-chlorobenzoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The spectroscopic data must be consistent with the expected structure of 4-chlorobenzyl 4-chlorobenzoate.
Acaricidal/Insecticidal Bioassay: A Leaf-Dip Method
This protocol is a widely used method for evaluating the contact toxicity of compounds against mites or small insects.
Materials:
-
Target arthropod species (e.g., Tetranychus urticae - two-spotted spider mite, or Musca domestica - housefly)
-
Host plant leaves (e.g., bean or cotton leaves for mites) or filter paper (for houseflies)
-
Synthesized chloro-substituted benzyl benzoates
-
Acetone (or another suitable solvent)
-
Triton X-100 (or another suitable surfactant)
-
Distilled water
-
Petri dishes
-
Microscope
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
For acaricidal assays, dip host plant leaves into each test solution for 10-20 seconds. For insecticidal assays, treat filter papers with the test solutions.
-
Allow the solvent to evaporate completely, leaving a thin film of the test compound.
-
Place the treated leaves or filter papers in Petri dishes.
-
Introduce a known number of adult arthropods (e.g., 20-30 mites or 10-15 houseflies) onto each treated surface.
-
Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.
-
Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a microscope. An arthropod is considered dead if it is unable to move when prodded with a fine brush.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
Determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.
Self-Validation: A negative control (solvent and surfactant only) and a positive control (a known acaricide/insecticide) should be included in each experiment to ensure the validity of the results. The experiment should be replicated at least three times.
Visualizing the Path to Discovery: Workflows and Relationships
To better illustrate the interconnectedness of the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the research workflow and the fundamental principles of SAR.
Caption: The core principles of the Structure-Activity Relationship (SAR).
Caption: A typical workflow for SAR-guided pesticide discovery.
Future Directions and Concluding Remarks
The exploration of chloro-substituted benzyl benzoates represents a promising avenue for the development of novel acaricides and insecticides. The principles of SAR, when coupled with robust synthetic and biological evaluation protocols, provide a powerful framework for optimizing the potency and selectivity of these compounds.
Future research should focus on generating comprehensive and systematic datasets for a wide range of chloro-substituted analogs against various economically important pests. Such data will be invaluable for the development of predictive Quantitative Structure-Activity Relationship (QSAR) models, which can further accelerate the discovery of new lead compounds.[8]
Furthermore, a more detailed elucidation of the molecular mechanism of action of benzyl benzoates is crucial. Identifying the specific binding sites and understanding how chloro-substitution modulates these interactions at a molecular level will enable a more refined and target-oriented approach to pesticide design.
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A Comparative Efficacy Analysis of Benzyl 3-chloro-5-hydroxybenzoate and Structurally Related Compounds
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Benzyl 3-chloro-5-hydroxybenzoate, a halogenated derivative of the well-established benzyl benzoate scaffold, presents an intriguing subject for efficacy comparison. This guide provides a comprehensive analysis of its potential biological activities—anticancer, antimicrobial, and anti-inflammatory—in relation to structurally similar compounds. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes existing knowledge on related structures to forecast its probable efficacy and guide future research.
Introduction: The Therapeutic Potential of Substituted Benzyl Benzoates
Benzyl benzoate and its derivatives have long been recognized for their diverse biological activities. The core structure, consisting of a benzyl group esterified with benzoic acid, serves as a versatile pharmacophore. The introduction of various substituents, such as halogens and hydroxyl groups, can significantly modulate the compound's physicochemical properties and biological efficacy.
This compound is a molecule of interest due to the presence of both a chloro and a hydroxyl group on the benzoate ring. These substitutions are known to influence a compound's lipophilicity, electronic distribution, and ability to interact with biological targets, suggesting a potential for enhanced or novel therapeutic activities.
Comparative Structural Analysis
To contextualize the potential efficacy of this compound, a comparative analysis with the following structurally related compounds is presented:
-
Benzyl Benzoate (Parent Compound): The baseline for comparison, known for its use as a scabicide and pediculicide.[1]
-
Benzyl Salicylate (Isomeric Analog): An isomer of hydroxybenzyl benzoate, it contains a hydroxyl group at the ortho position.
-
Benzyl 4-hydroxybenzoate (Paraben Analog): A member of the paraben family, widely used as a preservative due to its antimicrobial properties.
-
Methyl 3,5-dichlorosalicylate: A related compound with two chlorine atoms and a hydroxyl group, offering insights into the effects of polyhalogenation.
Figure 1: Structural relationships between this compound and comparator compounds.
Comparative Efficacy Analysis
This section delves into the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound by extrapolating from the known efficacies of its structural analogs.
Anticancer Activity
Phenolic compounds and their derivatives have demonstrated promising anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] The presence of a hydroxyl group on the benzoate ring of this compound suggests potential for such activity. Halogenation can also enhance anticancer efficacy.[4]
Comparative Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl Benzoate | Data not available | - | |
| Benzyl Salicylate | Data not available | - | |
| Benzyl 4-hydroxybenzoate | Data not available | - | |
| Methyl 3,5-dichlorosalicylate | Data not available | - |
While specific IC50 values for direct analogs are scarce, the general understanding of structure-activity relationships (SAR) for phenolic and halogenated compounds suggests that this compound warrants investigation as a potential anticancer agent. The combination of the hydroxyl and chloro substituents may lead to enhanced cytotoxicity in cancer cell lines compared to the parent benzyl benzoate.
Proposed Mechanism of Anticancer Action:
Phenolic compounds can induce apoptosis in cancer cells by modulating key signaling pathways. The hydroxyl group can participate in hydrogen bonding interactions with amino acid residues in the active sites of enzymes or receptors involved in cell proliferation and survival. The chloro group, being electron-withdrawing, can alter the electronic properties of the aromatic ring, potentially influencing interactions with biological targets.
Figure 2: Proposed mechanism of anticancer action for this compound.
Antimicrobial Activity
Benzoates and their esters are well-known for their antimicrobial properties.[5] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[6] The lipophilicity of the compound, which is influenced by its substituents, plays a crucial role in its ability to penetrate microbial cell walls.
Comparative Data:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzyl Benzoate | Staphylococcus aureus | >1000 | [7] |
| Benzyl Salicylate | Data not available | - | |
| Benzyl 4-hydroxybenzoate | Staphylococcus aureus | 125 | [8] |
| Methyl 3,5-dichlorosalicylate | Data not available | - |
The data for Benzyl 4-hydroxybenzoate suggests that the presence of a hydroxyl group can significantly enhance antimicrobial activity compared to the parent compound. It is plausible that this compound would exhibit even greater potency due to the combined effects of the hydroxyl and chloro groups, which can increase lipophilicity and potentially interact with different microbial targets.
Proposed Mechanism of Antimicrobial Action:
The antimicrobial action of benzoates is often attributed to their ability to disrupt the cell membrane's integrity, leading to leakage of intracellular components. The undissociated form of the acid is more lipid-soluble and can more easily penetrate the microbial cell membrane. Once inside, it can dissociate in the more alkaline cytoplasm, leading to acidification and inhibition of key metabolic enzymes.
Figure 3: Proposed mechanism of antimicrobial action for this compound.
Anti-inflammatory Activity
Salicylates and other phenolic compounds are known to possess anti-inflammatory properties.[9][10] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[11]
Comparative Data:
| Compound | Assay | IC50 (µM) | Reference |
| Benzyl Benzoate | Data not available | - | |
| Benzyl Salicylate | Data not available | - | |
| Benzyl 4-hydroxybenzoate | Data not available | - | |
| Methyl Salicylate | COX-2 Inhibition | ~100 | [12] |
While direct comparative data is lacking, the structural similarity of the benzoate portion of this compound to salicylic acid suggests a potential for anti-inflammatory activity. The chloro and hydroxyl substituents could further enhance this activity by influencing the compound's binding to inflammatory targets.
Proposed Mechanism of Anti-inflammatory Action:
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of enzymes involved in the production of pro-inflammatory mediators, such as prostaglandins and nitric oxide. They can also interfere with the activation of transcription factors that regulate the expression of inflammatory genes.
Figure 4: Proposed mechanism of anti-inflammatory action for this compound.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound and enable a direct comparison with its analogs, the following standardized in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Figure 6: Workflow for antimicrobial susceptibility testing (MIC determination).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Objective: To evaluate the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group without LPS and a group with LPS only.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Figure 7: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.
Conclusion and Future Perspectives
Future research should prioritize the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. A direct comparison of its IC50 and MIC values against the selected comparator compounds will provide a clear and objective measure of its relative efficacy. Furthermore, mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways affected by this compound. The findings from these studies will be crucial in determining its potential for further development as a novel therapeutic agent.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzyl 3-chloro-5-hydroxybenzoate
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like Benzyl 3-chloro-5-hydroxybenzoate, a key intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a core focus on the principles and practical application of cross-validation. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only select the appropriate analytical technique but also to ensure the interchangeability and consistency of results across different methods.
Introduction to this compound and the Imperative for Analytical Rigor
This compound is a substituted aromatic ester with potential applications in various stages of drug synthesis and formulation. Its accurate quantification is critical for ensuring product quality, stability, and safety. The presence of a chlorinated phenolic moiety in its structure presents unique analytical challenges, including potential for degradation and the need for specific detection methods.
The process of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2] However, in a dynamic drug development environment, it is often necessary to employ multiple analytical techniques or transfer methods between laboratories. This is where cross-validation becomes indispensable. It serves as a scientific bridge, ensuring that different analytical procedures yield comparable and reliable results for the same analyte in a given sample matrix.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the intended application of the data (e.g., routine QC, stability testing, impurity profiling). For this compound, two primary chromatographic techniques are particularly well-suited: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a UV-active compound like this compound, HPLC coupled with a UV detector offers a straightforward and reliable quantification approach.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 stationary phase is the logical choice for a molecule of intermediate polarity like this compound. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed. The organic component is the strong solvent that elutes the analyte from the column, while the aqueous buffer helps to control the peak shape and retention time by maintaining a consistent pH. For phenolic compounds, a slightly acidic mobile phase (e.g., pH 3-4) is often preferred to suppress the ionization of the hydroxyl group, leading to better peak symmetry and retention.
-
UV Detection Wavelength: The selection of the detection wavelength is based on the UV spectrum of this compound. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 10 | 30 | 70 | | 12 | 30 | 70 | | 12.1 | 70 | 30 | | 15 | 70 | 30 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by the λmax of this compound (typically in the range of 220-280 nm).
- Injection Volume: 10 µL.
3. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
- Sample Solution: Prepare the sample by dissolving a known amount of the material in the solvent and diluting as necessary to fall within the calibration range.
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. For this compound, which has a moderate molecular weight and can be volatilized, GC-MS offers high specificity and the ability to confirm the identity of the analyte based on its mass spectrum.
Causality Behind Experimental Choices:
-
Derivatization: Phenolic compounds can sometimes exhibit poor peak shape in GC due to their polar hydroxyl group. Derivatization, such as silylation, can be employed to block the active hydrogen, making the compound more volatile and less prone to adsorption on the column, thereby improving chromatographic performance.[3]
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a range of aromatic compounds.
-
Splitless Injection: For trace analysis, a splitless injection mode is often used to ensure that the entire sample is transferred to the column, maximizing sensitivity.
-
Mass Spectrometry Detection: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the analyte.
Experimental Protocol: GC-MS Method
1. Instrumentation:
- Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Chromatographic Conditions:
- Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 15 °C/min to 300 °C.
- Hold at 300 °C for 5 min.
- Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
3. Derivatization and Sample Preparation:
- Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Procedure: To a known amount of the dried sample or standard, add a suitable volume of the derivatizing reagent and a solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70 °C for 30 minutes to complete the reaction.
- Injection: Inject an aliquot of the derivatized solution into the GC-MS.
Performance Comparison of HPLC-UV and GC-MS
The choice between HPLC-UV and GC-MS will depend on the specific analytical needs. The following table summarizes the key performance characteristics of each method.
| Parameter | HPLC-UV | GC-MS |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. |
| Sensitivity (LOD/LOQ) | Moderate, typically in the ng range. | High, can reach pg levels, especially in SIM mode. |
| Linearity | Excellent over a wide concentration range. | Good, but may require a narrower range than HPLC. |
| Precision | High, with RSDs typically <2%. | High, with RSDs typically <5%. |
| Accuracy | High, with recovery typically between 98-102%. | High, with recovery typically between 95-105%. |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and temperature. | Can be sensitive to variations in derivatization efficiency and injector conditions. |
| Sample Throughput | Higher, with typical run times of 10-20 minutes. | Lower, due to longer run times and potential for derivatization. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
The Core of Confidence: Cross-Validation of Analytical Methods
Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they provide equivalent results. This is a critical step when an existing method is being replaced, when results from different laboratories using different methods need to be compared, or when a secondary method is used to confirm results from a primary method. The objective is to establish a high degree of assurance that the two methods are interchangeable.
The Cross-Validation Workflow
The process of cross-validation involves a systematic comparison of results obtained from both methods using the same set of well-characterized samples.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Statistical Analysis for Cross-Validation
Several statistical tools can be employed to assess the agreement between the two methods:
-
Student's t-test: Used to determine if there is a significant difference between the means of the results obtained from the two methods.
-
F-test: Used to compare the variances (precision) of the two methods.
-
Correlation Coefficient (r): A measure of the linear relationship between the results of the two methods. A value close to 1 indicates a strong positive correlation.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The plot should show that most of the data points lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the difference).
Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined in a validation protocol. These criteria will depend on the intended use of the analytical procedure and the stage of drug development. For example, the difference in the mean results between the two methods should not be statistically significant, and the precision of the two methods should be comparable.
Conclusion: A Foundation of Trust in Analytical Data
The robust analysis of this compound is a critical component of ensuring pharmaceutical quality. Both HPLC-UV and GC-MS offer viable and reliable approaches, each with its own set of advantages. The choice of method should be based on a thorough evaluation of the specific analytical requirements.
Ultimately, the implementation of a rigorous cross-validation protocol provides the highest level of confidence in the analytical data. By demonstrating the equivalency of different methods, we establish a self-validating system that ensures the consistency and reliability of results throughout the drug development lifecycle. This commitment to scientific integrity is the foundation upon which the safety and efficacy of pharmaceutical products are built.
References
-
International Council for Harmonisation (ICH) Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][1]
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U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][2]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Proestos, C., et al. Food Chemistry, vol. 95, no. 4, 2006, pp. 664-671. [Link][3]
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A Comparative Guide to the Chemical Stability of Benzyl 3-chloro-5-hydroxybenzoate and Its Analogs for Drug Development
In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug candidate is a cornerstone of its viability. A molecule that readily degrades under common storage or physiological conditions poses significant risks to patient safety and therapeutic efficacy. This guide provides a comprehensive framework for benchmarking the chemical stability of Benzyl 3-chloro-5-hydroxybenzoate, a versatile building block in medicinal chemistry[1], against a curated selection of its structural analogs. By understanding the influence of substituent patterns on the benzoate ring, researchers can make more informed decisions in the early stages of drug design and lead optimization.
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but also the underlying scientific rationale for the experimental design, ensuring a deep and practical understanding of the principles of chemical stability testing.
Introduction to the Analogs: A Study in Structure-Activity Relationships
To contextualize the stability of this compound, a series of analogs have been selected to systematically probe the electronic and positional effects of substituents on the benzoate moiety. The stability of an ester is largely dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The substituents on the aromatic ring can significantly influence these factors through inductive and resonance effects.
The selected compounds for this comparative study are:
-
This compound (Target Compound): Features both an electron-withdrawing chloro group and an electron-donating hydroxyl group in a meta arrangement relative to the ester linkage.
-
Benzyl Benzoate (Parent Compound): The unsubstituted parent molecule, serving as a baseline for stability.
-
Benzyl 4-chlorobenzoate (Analog A): Possesses an electron-withdrawing chloro group in the para position, which is expected to increase the electrophilicity of the carbonyl carbon and enhance susceptibility to nucleophilic attack.
-
Benzyl 3-hydroxybenzoate (Analog B): Features an electron-donating hydroxyl group in the meta position, which may have a less pronounced effect on the carbonyl carbon's electrophilicity compared to a para-substituted analog.
-
Benzyl 3,5-dichlorobenzoate (Analog C): Contains two electron-withdrawing chloro groups in meta positions, anticipated to significantly increase the carbonyl carbon's electrophilicity and thus decrease stability.
The chemical structures of these compounds are depicted below:
Figure 3: General reaction scheme for ester hydrolysis.
-
Acidic Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Electron-withdrawing groups (like -Cl) on the benzoate ring are expected to stabilize the transition state, thereby accelerating the hydrolysis rate. Conversely, electron-donating groups (like -OH) may slightly decrease the rate.
-
Basic Hydrolysis (Saponification): This is typically a faster reaction involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Electron-withdrawing groups will significantly increase the rate of basic hydrolysis by making the carbonyl carbon more electron-deficient. Therefore, the stability order under basic conditions is expected to be inversely proportional to the electron-withdrawing capacity of the substituents.
-
Oxidative Degradation: The primary site of oxidation is likely to be the benzyl alcohol moiety, which can be oxidized to benzaldehyde and further to benzoic acid. The phenolic hydroxyl group in this compound and Benzyl 3-hydroxybenzoate makes these compounds potentially more susceptible to oxidative degradation, as phenols can be oxidized to quinone-type structures.
-
Photodegradation: Aromatic esters can undergo photodegradation through various mechanisms, including cleavage of the ester bond to form radical intermediates. The presence of chromophores that absorb UV light can influence the rate and pathway of photodegradation.
Data Interpretation and Comparative Analysis
The percentage degradation of each compound under the different stress conditions will be calculated using the following formula:
% Degradation = [(Initial Area - Area at Time t) / Initial Area] x 100
The results should be tabulated for a clear comparison of the stability of this compound against its analogs.
| Stress Condition | This compound (% Degradation) | Benzyl Benzoate (% Degradation) | Benzyl 4-chlorobenzoate (% Degradation) | Benzyl 3-hydroxybenzoate (% Degradation) | Benzyl 3,5-dichlorobenzoate (% Degradation) |
| Acidic Hydrolysis | |||||
| Basic Hydrolysis | |||||
| Oxidative Degradation | |||||
| Photolytic Degradation | |||||
| Thermal Degradation |
Expected Stability Ranking (Most Stable > Least Stable):
-
Under Hydrolytic Stress: Benzyl 3-hydroxybenzoate > Benzyl Benzoate > this compound > Benzyl 4-chlorobenzoate > Benzyl 3,5-dichlorobenzoate. This ranking is based on the electron-withdrawing strength of the substituents.
-
Under Oxidative Stress: The presence of the hydroxyl group may render this compound and Benzyl 3-hydroxybenzoate more susceptible to oxidation compared to the other analogs.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for evaluating the chemical stability of this compound in comparison to its structurally related analogs. By systematically assessing the impact of different substituents on the benzoate ring, researchers can gain valuable insights into the structure-stability relationships that govern the degradation of this class of compounds. The detailed experimental protocols and the discussion of expected degradation pathways are intended to empower drug development professionals to conduct robust stability studies, leading to the selection of more stable and reliable drug candidates. The principles and methodologies outlined herein are not only applicable to the specific compounds discussed but can also be adapted for the stability assessment of a wide range of aromatic esters in pharmaceutical research.
References
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International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
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ARL Bio Pharma. (n.d.). Benzyl Benzoate - Analytical Method Validation. [Link]
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IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]
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PubMed. (2014). Biodegradation of Benzyl Benzoate by Pseudomonas Desmolyticum NCIM 2112. [Link]
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Biosciences Biotechnology Research Asia. (2016). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
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PubChem. (n.d.). Benzyl Benzoate. [Link]
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ResearchGate. (2025). Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. [Link]
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Wikipedia. (n.d.). Benzyl benzoate. [Link]
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Journal of Chemical Education. (2001). Kinetics of the Alkaline Hydrolysis of Ethyl Benzoate Analogues: A Structure-Reactivity Relationship Study for the Physical Organic Chemistry Laboratory. [Link]
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MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. [Link]
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MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. [Link]
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PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. [Link]
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PubChem. (n.d.). 4-Chlorobenzoic acid. [Link]
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PubChem. (n.d.). Benzyl 3-hydroxybenzoate. [Link]
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PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]
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A Comparative Analysis of Benzyl 3-chloro-5-hydroxybenzoate Derivatives: Bridging the In Vitro-In Vivo Divide
An Objective Guide for Researchers
This guide provides an in-depth technical comparison of the in vitro and in vivo activities of Benzyl 3-chloro-5-hydroxybenzoate derivatives. Designed for professionals in drug development and biomedical research, our focus is not merely on presenting data, but on elucidating the causal links between experimental design, mechanistic action, and translational outcomes. We will explore why specific assays are chosen, how to interpret the resulting data, and the critical importance of correlating cell-free and cell-based results with whole-organism efficacy.
Introduction: The Therapeutic Potential of a Versatile Scaffold
The this compound scaffold is a subject of growing interest in medicinal chemistry. Its substituted phenol and benzoate ester moieties offer versatile points for chemical modification, allowing for the fine-tuning of electronic and steric properties.[1] A primary area of investigation for phenolic compounds is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[2] Overproduction of melanin is linked to various dermatological conditions, including hyperpigmentation and melasma, making tyrosinase a validated therapeutic target.[3] This guide will use tyrosinase inhibition as a representative biological activity to compare the performance of novel derivatives in both laboratory and preclinical models.
The First Hurdle: Characterizing In Vitro Activity
In vitro analysis serves as the foundational screening stage. Its purpose is to efficiently identify compounds with direct target engagement and acceptable cellular safety profiles, thereby filtering out non-viable candidates before committing to resource-intensive in vivo studies.
Direct Target Engagement: The Mushroom Tyrosinase Inhibition Assay
The initial test for efficacy is often a cell-free enzymatic assay. This approach isolates the target enzyme from the complexities of a cellular environment, providing a clean measure of a compound's inhibitory potency.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of each this compound derivative in DMSO.
-
Prepare a 1000 U/mL solution of mushroom tyrosinase (from Agaricus bisporus) in 50 mM phosphate buffer (pH 6.8).[4]
-
Prepare a 2 mM solution of L-DOPA (3,4-dihydroxyphenylalanine) in the same phosphate buffer.
-
Kojic acid (1 mM stock) is used as a positive control.[5]
-
-
Assay Execution (96-well plate format) :
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution across a range of serial dilutions (e.g., 0.1 µM to 100 µM).
-
Add 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement :
-
Add 20 µL of the L-DOPA substrate solution to initiate the reaction.
-
Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) every 60 seconds for 20 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition relative to the DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
-
Causality Behind Experimental Choices:
-
Why Mushroom Tyrosinase? It is commercially available, cost-effective, and highly homologous to human tyrosinase, making it a reliable and widely accepted model for initial high-throughput screening.[6]
-
Why L-DOPA? Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which spontaneously converts to the colored product dopachrome. This provides a simple and robust colorimetric readout for enzyme activity.[7]
-
Self-Validating System: The inclusion of kojic acid, a known potent tyrosinase inhibitor, serves as a positive control to validate the assay's performance and provides a benchmark against which to compare the novel derivatives.[5]
Cellular Activity and Safety: B16F10 Melanoma Cell-Based Assays
A potent enzyme inhibitor is of little use if it cannot penetrate a cell membrane or is highly toxic. Therefore, the next logical step is to assess the compounds in a relevant cellular model.
Experimental Protocol: Cellular Melanin Content and Viability
-
Cell Culture :
-
Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plate 5x10⁴ cells per well in a 24-well plate. Allow 24 hours for adherence.
-
-
Compound Treatment :
-
Treat cells with varying concentrations of the this compound derivatives for 72 hours. It is common to include a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) to ensure a robust melanin production baseline.
-
-
Cell Viability (MTT Assay) :
-
After treatment, add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Melanin Content Measurement :
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH in 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm.
-
Quantify the melanin content by normalizing to the total protein content of each sample (determined by a BCA assay).
-
Causality Behind Experimental Choices:
-
Why B16F10 Cells? This cell line is a workhorse for melanogenesis research due to its high and stable production of melanin, serving as an excellent in vitro model for pigmented human skin.[8]
-
Why Measure Both Viability and Melanin? It is critical to distinguish between a true inhibition of melanogenesis and a simple cytotoxic effect. A promising compound will significantly reduce melanin content at concentrations that do not impact cell viability. This establishes a "therapeutic window."
The Proving Ground: In Vivo Evaluation
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. Whole-organism models are indispensable for evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, overall efficacy, and potential toxicity.
A Powerful Vertebrate Model: The Zebrafish Pigmentation Assay
The zebrafish (Danio rerio) has emerged as a premier model for high-throughput in vivo screening due to its rapid development, optical transparency, and genetic tractability.[9]
Experimental Protocol: Zebrafish Embryo Pigmentation Assay
-
Embryo Collection : Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
Compound Exposure : At 9-10 hours post-fertilization (hpf), before the onset of pigmentation, transfer embryos to a 24-well plate (10 embryos/well).
-
Treatment : Add the this compound derivatives directly to the embryo medium at various concentrations. Include a negative control (medium only) and a positive control (e.g., 1-phenyl-2-thiourea, PTU, a known tyrosinase inhibitor).
-
Phenotypic Observation : At 48-72 hpf, dechorionate the embryos and anesthetize them with tricaine.
-
Imaging and Quantification :
-
Capture bright-field images of the embryos under a stereomicroscope.
-
Quantify the pigmented area on the dorsal surface of the head and trunk using image analysis software (e.g., ImageJ).
-
Simultaneously, record any signs of toxicity, such as mortality, developmental delays, or morphological defects (e.g., pericardial edema, spinal curvature).
-
Causality Behind Experimental Choices:
-
Why Zebrafish? Their external fertilization and transparent embryos allow for non-invasive, real-time observation of pigment development (melanogenesis) in a living vertebrate.[6][9] This provides a rapid and visually intuitive readout of a compound's efficacy and toxicity.
-
Why Treat Before Pigmentation Starts? This experimental design ensures that the observed effect is due to the inhibition of melanin synthesis, rather than the destruction of existing melanocytes.
Synthesizing the Data: A Comparative Overview
To facilitate a clear comparison, the quantitative data from all assays should be summarized. The goal is to identify derivatives that exhibit a superior balance of potency, safety, and bioavailability.
Table 1: Comparative Activity of this compound Derivatives
| Compound ID | In Vitro Tyrosinase IC50 (µM) | In Vitro B16F10 Cytotoxicity (CC50, µM) | Therapeutic Index (in vitro) (CC50/IC50) | In Vivo Zebrafish Pigmentation Inhibition (at 20 µM) | In Vivo Zebrafish Toxicity (at 20 µM) |
| Parent Scaffold | 25.4 | > 200 | > 7.9 | 22% reduction | None observed |
| Derivative A | 8.1 | > 200 | > 24.7 | 15% reduction | None observed |
| Derivative B | 4.5 | 150 | 33.3 | 68% reduction | None observed |
| Derivative C | 35.2 | > 200 | > 5.7 | No significant effect | None observed |
| Kojic Acid (Ref.) | 16.7 | > 200 | > 12.0 | 55% reduction | None observed |
Analysis:
-
Derivative A shows improved in vitro potency over the parent scaffold, but this does not translate to better in vivo activity, suggesting potential issues with absorption or metabolism in the zebrafish model.
-
Derivative B is the standout candidate. It possesses the lowest IC50, a strong therapeutic index, and demonstrates superior efficacy in vivo, even outperforming the reference compound. This indicates potent target engagement combined with a favorable pharmacokinetic profile in this model.
-
Derivative C is a poor inhibitor and, as expected, shows no in vivo effect, reinforcing the validity of the screening cascade.
The In Vitro to In Vivo Translation Workflow
The transition from a lab bench discovery to a preclinical candidate is a multi-step process where each stage serves as a critical filter. A failure to correlate in vitro potency with in vivo efficacy often points to poor ADME properties.
Caption: Workflow illustrating the progression from in vitro screening to in vivo validation.
Conclusion and Strategic Outlook
This guide demonstrates a systematic, logic-driven approach to comparing the in vitro and in vivo activity of novel this compound derivatives. The illustrative data for "Derivative B" highlights a successful outcome: a compound whose high in vitro potency and cellular efficacy translate into robust in vivo performance. This strong in vitro-in vivo correlation (IVIVC) is the hallmark of a promising preclinical candidate.
For researchers in drug development, the key takeaway is the indispensability of this integrated screening funnel. An early, isolated focus on enzymatic inhibition is insufficient. By systematically layering cell-based assays and whole-organism models, we can make more informed decisions, efficiently allocate resources, and increase the probability of advancing truly effective therapeutic agents.
References
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Title: In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. Source: PMC (PubMed Central). URL: [Link]
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Title: Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. Source: RSC Publishing. URL: [Link]
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Title: In Vitro and In Silico Studies of Maculosin as a Melanogenesis and Tyrosinase Inhibitor. Source: MDPI. URL: [Link]
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Title: Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies. Source: NIH National Library of Medicine. URL: [Link]
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Title: Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches. Source: MDPI. URL: [Link]
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Title: Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay. Source: Frontiers in Pharmacology. URL: [Link]
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Title: Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Source: Frontiers in Marine Science. URL: [Link]
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Title: Computational studies of tyrosinase inhibitors. Source: ScienceDirect. URL: [Link]
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Title: Melanogenesis Inhibitors: Strategies for Searching for and Evaluation of Active Compounds. Source: PubMed. URL: [Link]
-
Title: Identifying melanogenesis inhibitors from Cinnamomum subavenium with in vitro and in vivo screening systems by targeting the human tyrosinase. Source: PubMed. URL: [Link]
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Title: 3-Chloro-5-hydroxybenzoic Acid. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
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- 5. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
- 6. Identifying melanogenesis inhibitors from Cinnamomum subavenium with in vitro and in vivo screening systems by targeting the human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]
Comparison of different catalytic methods for benzyl benzoate synthesis
A Comparative Guide to Catalytic Methods for Benzyl Benzoate Synthesis
Abstract
Benzyl benzoate is a vital ester with extensive applications in the pharmaceutical, cosmetic, and polymer industries. Its synthesis, primarily through the esterification of benzoic acid with benzyl alcohol or the transesterification of benzoate esters, is highly dependent on catalytic efficiency. This guide provides an in-depth comparison of various catalytic methodologies, including traditional homogeneous acid and base catalysis, modern heterogeneous systems, and green biocatalytic approaches. We will explore the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, selectivity, reaction conditions, and catalyst reusability. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of benzyl benzoate.
Introduction
The Significance of Benzyl Benzoate
Benzyl benzoate is an organic compound, an ester of benzyl alcohol and benzoic acid, with the chemical formula C₁₄H₁₂O₂. It is a colorless, oily liquid with a faint, sweet-balsamic odor. Its utility is widespread; in pharmaceuticals, it is a primary treatment for scabies and lice, and it also serves as a vasodilator and spasmolytic agent. In the cosmetics industry, it is used as a fragrance component, a solvent for other aromatic compounds, and a preservative.[1] Furthermore, it functions as a plasticizer in the paint and polymer industries.
Primary Synthetic Routes
The industrial production of benzyl benzoate is dominated by two main chemical reactions:
-
Fischer-Speier Esterification: The direct reaction of benzoic acid and benzyl alcohol. This is an equilibrium-limited reaction, and a catalyst is essential to achieve reasonable reaction rates and yields. The removal of water, a byproduct, is crucial to drive the reaction toward the product side.
-
Transesterification: The reaction of an alkyl benzoate (commonly methyl or ethyl benzoate) with benzyl alcohol. This route can offer advantages in certain conditions, particularly in biocatalysis.
-
Williamson-type Synthesis: The reaction of sodium benzoate with benzyl chloride, often facilitated by a phase-transfer catalyst.[2][3]
This guide will focus on comparing the catalysts employed in these synthetic strategies.
Homogeneous Catalysis
Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. While often highly active, they present significant challenges in separation from the product mixture, leading to potential contamination and catalyst loss.
Homogeneous Acid Catalysis
Mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional catalysts for Fischer-Speier esterification.[1]
Mechanism of Action: The acid protonates the carbonyl oxygen of benzoic acid, increasing its electrophilicity. This facilitates the nucleophilic attack by the hydroxyl group of benzyl alcohol. Subsequent dehydration yields the ester and regenerates the acid catalyst.
Experimental Protocol: Synthesis of Benzyl Benzoate using Sulfuric Acid
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reactant Charging: To the flask, add benzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (as an azeotropic solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 1-2 mol% relative to benzoic acid).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected.
-
Work-up: Once the theoretical amount of water is collected, cool the reaction mixture. Neutralize the acid catalyst with a base solution (e.g., saturated sodium bicarbonate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation.
Performance and Limitations:
-
Advantages: High catalytic activity and low cost.
-
Disadvantages: Corrosive nature of the acid, difficulty in separating the catalyst from the product, generation of acidic waste, and potential for side reactions like ether formation at high temperatures.[2]
Homogeneous Base Catalysis (The Tishchenko Reaction)
The Tishchenko reaction, involving the self-condensation of an aldehyde, can be adapted for benzyl benzoate synthesis from benzaldehyde using a base catalyst like sodium benzoxide (prepared in situ from sodium and benzyl alcohol).[4]
Mechanism of Action: This is a disproportionation reaction where one molecule of benzaldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol, which then combine to form the ester. The base catalyst is crucial for initiating the hydride transfer.
Experimental Protocol: Base-Catalyzed Synthesis from Benzaldehyde
-
Catalyst Preparation: Dissolve metallic sodium (0.13 atoms) in pure benzyl alcohol (0.65 moles) by gentle warming to form sodium benzoxide.[4]
-
Reaction: After cooling, gradually add the catalyst solution to benzaldehyde (4.3 moles), keeping the temperature below 50-60°C.[4]
-
Heating: After the initial exothermic reaction subsides, warm the mixture on a water bath for 1-2 hours.[4]
-
Work-up: Cool the reaction product and treat it with water. Separate the oily layer.[4]
-
Purification: Wash the oil with water again and then purify by vacuum distillation to obtain benzyl benzoate with yields reported to be 90-93%.[4]
Performance and Limitations:
-
Advantages: High yields are achievable under optimized conditions.
-
Disadvantages: The reaction can be erratic and highly sensitive to impurities, especially any pre-existing benzoic acid in the benzaldehyde.[4] It also requires the use of hazardous metallic sodium.
Heterogeneous Catalysis: The Path to Greener Synthesis
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, reusability, and reduced environmental impact.[5]
Solid Acid Catalysts
Solid acid catalysts, such as sulfonated silica (SiO₂-SO₃H), zeolites, and ion-exchange resins, have emerged as promising alternatives to liquid acids.[6]
Mechanism of Action: The mechanism is analogous to homogeneous acid catalysis, with the reaction occurring at the acidic sites on the catalyst's surface.[5]
Experimental Protocol: Microwave-Assisted Synthesis using Sulfonated Silica
-
Reactant Charging: In a microwave reaction vessel, add benzoic acid, benzyl alcohol, and the SiO₂-SO₃H catalyst (e.g., 7% w/w).[6]
-
Reaction: Irradiate the mixture in a microwave oven for a short duration (e.g., 5 minutes), allowing the temperature to rise to around 70°C.[6]
-
Catalyst Separation: After cooling, add a solvent like diethyl ether and filter the mixture to recover the solid catalyst.[6] The catalyst can be washed, dried, and reused.[6]
-
Work-up and Purification: Wash the organic filtrate with saturated sodium bicarbonate solution, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[6] Purification can be achieved by column chromatography or distillation. High yields (over 93%) have been reported with this method.[6]
Performance and Advantages:
-
High Efficiency: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[6]
-
Reusability: The solid catalyst can be easily recovered and reused multiple times, reducing cost and waste.[7]
-
Simplified Work-up: Eliminates the need for a neutralization step, simplifying product purification.
-
Environmental Benefits: Non-corrosive and reduces the generation of hazardous waste.[7]
Biocatalysis: The Enzymatic Approach
Enzymatic catalysis, particularly using lipases, represents a highly selective and environmentally benign route for ester synthesis.[1] Lipases can catalyze esterification or transesterification reactions under mild conditions.[8]
Mechanism of Action (Ping-Pong Bi-Bi): The lipase's active site (containing a serine residue) first reacts with the acyl donor (e.g., benzoic acid or methyl benzoate) to form a covalent acyl-enzyme intermediate, releasing the alcohol or water. This intermediate then reacts with benzyl alcohol to form benzyl benzoate and regenerate the free enzyme.
Experimental Protocol: Lipase-Catalyzed Synthesis (Transesterification)
-
Reactant Charging: In a suitable vessel, combine methyl benzoate (1 eq), benzyl alcohol (e.g., 1:6 molar ratio), and an immobilized lipase such as Lipozyme 435 (e.g., 10% w/w).[8] This reaction is often performed in a solvent-free system.[8]
-
Reaction: Incubate the mixture at a mild temperature (e.g., 73°C) with constant stirring for several hours (e.g., 7-24 hours).[8]
-
Catalyst Separation: Recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused for several cycles.[8]
-
Purification: The product can be purified by vacuum distillation to remove excess benzyl alcohol and any remaining starting material, yielding a high-purity product.[8]
Performance and Advantages:
-
High Selectivity: Enzymes are highly specific, minimizing the formation of byproducts.
-
Mild Conditions: Reactions are conducted at lower temperatures, saving energy and preventing thermal degradation of products.
-
Green Chemistry: Uses a biodegradable catalyst and often avoids the need for organic solvents.[8]
-
Reusability: Immobilized lipases show good stability and can be reused for multiple cycles.[8]
-
Limitations: Enzymes can be more expensive than chemical catalysts, and reaction times can be longer.
Comparative Analysis
| Catalyst Type | Method | Typical Yield | Reaction Time | Temperature | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid | H₂SO₄ | Good-Excellent | Hours | High (Reflux) | No | Low cost, high activity | Corrosive, difficult separation, waste generation |
| Homogeneous Base | Sodium Benzoxide | ~90-93%[4] | 1-2 hours[4] | 50-100°C[4] | No | High yield with pure reagents | Erratic, sensitive to impurities, uses hazardous sodium |
| Heterogeneous Acid | SiO₂-SO₃H (MW) | >93%[6] | ~5 minutes[6] | ~70°C[6] | Yes | Fast, easy separation, reusable, green | Higher initial catalyst cost than H₂SO₄ |
| Biocatalyst | Immobilized Lipase | >90%[8] | 7-24 hours[8] | ~73°C[8] | Yes (multiple cycles)[8] | High selectivity, mild conditions, very green | Higher catalyst cost, longer reaction times |
Visualization of Workflows
General Fischer-Speier Esterification Workflow
Caption: Workflow for Benzyl Benzoate Synthesis via Esterification.
Catalyst Selection Logic
Caption: Decision Tree for Selecting a Catalytic Method.
Conclusion and Future Outlook
The choice of catalyst for benzyl benzoate synthesis is a critical decision that balances economic, environmental, and efficiency considerations. While traditional homogeneous acids are cost-effective, they are being progressively replaced by greener alternatives. Heterogeneous solid acids, particularly when coupled with energy-efficient methods like microwave irradiation, offer a compelling combination of speed, reusability, and simplified processing. For applications demanding the highest purity and adherence to green chemistry principles, biocatalysis with immobilized lipases stands out as the premier, albeit slower, method. Future research will likely focus on developing more robust and cost-effective heterogeneous and biocatalysts, further enhancing the sustainability and efficiency of benzyl benzoate production.
References
- Vertex AI Search. (2024). Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage.
- ScienceDirect. (2020). A method for synthesis of benzyl benzoate that manufactured at low temperature.
- Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.
- ResearchGate. (n.d.). Conversion of benzyl benzoate (%) in reuse test (with catalyst) and....
- ResearchGate. (n.d.). Scheme 1.3: Mechanism of benzyl benzoate formation.
- PrepChem.com. (n.d.). Synthesis of benzyl benzoate.
- Google Patents. (n.d.). CN115160132A - Production process of benzyl benzoate.
- ResearchGate. (2025). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques.
- Barbosa, S.L., et al. (2015). Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catalyst. Catalysis Communications, 68, 97-100.
- Organic Syntheses. (n.d.). BENZYL BENZOATE.
- Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. Diva-portal.org.
- ChemicalBook. (n.d.). The preparation method of benzyl benzoate.
Sources
- 1. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. CN115160132A - Production process of benzyl benzoate - Google Patents [patents.google.com]
- 3. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. CN102557944B - Method for synthesizing benzyl benzoate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Differentiation of Benzyl 3-chloro-5-hydroxybenzoate Isomers
This guide is structured as a high-level technical manual for analytical chemists and process development scientists. It focuses on the rigorous differentiation of Benzyl 3-chloro-5-hydroxybenzoate from its structural isomers, a critical quality attribute (CQA) in the synthesis of GPR81 agonists and related pharmaceutical intermediates.
Executive Summary & Application Context
This compound (Target Compound 1 ) is a pharmacophore scaffold often utilized in the development of lactate receptor (GPR81) agonists and hypoxia-inducible factor (HIF) modulators.
In synthetic pathways involving the esterification of 3-chloro-5-hydroxybenzoic acid, regioisomeric impurities often arise due to:
-
Feedstock Contamination: Isomeric impurities (e.g., 2-chloro, 4-chloro isomers) present in the starting chlorophenolic acids.
-
Non-Regioselective Halogenation: If the precursor synthesis involves electrophilic chlorination of 3-hydroxybenzoates, mixtures of ortho- and para- chlorinated byproducts are thermodynamically inevitable.
This guide provides a definitive protocol for distinguishing the Target (3,5-disubstituted) from its most prevalent "isobaric" impostors: Benzyl 2-chloro-5-hydroxybenzoate and Benzyl 4-chloro-3-hydroxybenzoate .
Structural Analysis & Isomer Landscape
The challenge in analyzing these isomers lies in their identical molecular weight (
The Isomer Set[1]
-
Target (1): this compound (Meta-substituted pattern).
-
Impurity A (2): Benzyl 4-chloro-3-hydroxybenzoate (Ortho/Meta pattern).
-
Impurity B (3): Benzyl 2-chloro-5-hydroxybenzoate (Ortho/Meta pattern).
Workflow Visualization
The following diagram outlines the analytical logic flow for resolving these structures.
Figure 1: Analytical decision tree for distinguishing the 3,5-disubstituted target from ortho-coupled isomers.
Comparative Spectroscopic Data
The following data sets represent the Expected Analytical Parameters derived from substituent shielding effects and empirical data of the corresponding benzoic acids. These values serve as the reference standard for quality control.
Proton NMR ( H NMR) - The Primary Discriminator
Solvent: DMSO-
| Feature | Target: 3-chloro-5-hydroxy | Impurity A: 4-chloro-3-hydroxy | Impurity B: 2-chloro-5-hydroxy |
| Symmetry | |||
| H2 (Position) | Shielded/Crowded | ||
| H4 (Position) | Substituted (Cl) | ||
| H5/H6 | |||
| Key Pattern | Three narrow signals. All couplings are meta ( | ABX System. One large ortho coupling ( | ABX System. One large ortho coupling ( |
| Benzyl -CH |
Expert Insight:
The "smoking gun" for the target compound is the absence of any coupling constant
Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR provides rapid confirmation of the ester functionality and substitution patterns (fingerprint region).
-
Carbonyl (
) Stretch:-
Target (3-Cl-5-OH):
(Conjugated ester). -
Impurity (2-Cl-5-OH):
. The ortho-chloro substituent forces the carbonyl out of coplanarity with the ring due to steric hindrance (steric inhibition of resonance), shifting the band to a higher frequency (more aliphatic character).
-
-
Hydroxyl (-OH) Stretch:
-
Broad band at
(H-bonded). -
Note: In the 4-chloro-3-hydroxy isomer, intramolecular H-bonding between the OH and the Cl is minimal, but intermolecular bonding remains strong.
-
Detailed Experimental Protocol
Protocol A: NMR Sample Preparation & Acquisition
To ensure detection of <1% isomeric impurities.
-
Preparation: Dissolve 15 mg of the dried benzyl ester in 0.6 mL of DMSO-
.-
Why DMSO? CDCl
often facilitates rapid proton exchange, broadening the phenolic -OH signal. DMSO forms strong H-bonds, sharpening the -OH peak ( ppm) and preventing overlap with aromatic protons.
-
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 5.0 seconds . (Crucial: Aromatic protons adjacent to halogens often have long relaxation times. Short delays lead to integration errors). -
Scans: Minimum 64 scans for S/N > 100.
-
-
Processing: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz. Do not use higher LB values, as they will mask the fine meta-coupling (
Hz) required for identification.
Protocol B: HPLC-UV Orthogonal Validation
Since NMR is not ideal for trace quantitation (<0.1%), use this LC method.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm),
mm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Detection: 254 nm (General) and 280 nm (Phenolic specificity).
-
Elution Order:
-
3,5-isomer (Target): Elutes between the more polar 3,4-isomer and the less polar 2,5-isomer.
-
Differentiation: The 2-chloro isomer (Impurity B) typically elutes later due to the "ortho effect" masking the polar carbonyl, increasing effective lipophilicity.
-
Synthesis & Impurity Management Workflow
Understanding the origin of these isomers allows for process control. The following diagram illustrates the synthesis pathway and where divergence occurs.
Figure 2: Synthesis pathway highlighting impurity carryover risks.
Process Note: The primary source of isomeric impurities in the final ester is almost invariably the purity of the starting benzoic acid . Isomerization does not occur under standard mild esterification conditions (e.g., alkyl halide + base). Therefore, QC of the starting material (Acid) via the NMR protocol above is more cost-effective than purifying the final ester.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13071646, 3-Chloro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Zhang, Y., et al. (2020).[1] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
- Koczon, P., et al. (2000). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for coupling constant rules).
Sources
Biological activity of Benzyl 3-chloro-5-hydroxybenzoate versus its precursors
Topic: Biological activity of Benzyl 3-chloro-5-hydroxybenzoate versus its precursors Content Type: Publish Comparison Guide
A Technical Comparative Guide for Drug Development
Executive Summary
This guide analyzes the biological performance of This compound (BCHB) relative to its primary metabolic and synthetic precursors: 3-chloro-5-hydroxybenzoic acid (CHBA) and Benzyl Alcohol .
While the acid form (CHBA) is a validated, high-potency agonist for the GPR81 (HCA1) lactate receptor with anti-lipolytic efficacy, the benzyl ester (BCHB) functions primarily as a lipophilic prodrug and chemical intermediate. This guide delineates their distinct pharmacological roles: the acid as the active "warhead" and the ester as the membrane-permeable "vehicle" or independent antimicrobial agent.
| Compound | Role | Key Biological Activity | LogP (Est.)[1] |
| This compound | Prodrug / Intermediate | Antimicrobial, Putative GPR81 delivery vehicle | ~3.6 |
| 3-chloro-5-hydroxybenzoic acid | Active Metabolite (API) | GPR81 Agonist (Anti-lipolytic), Metabolic Regulator | ~1.8 |
| Benzyl Alcohol | Precursor / Excipient | Bacteriostatic preservative, Local anesthetic | ~1.05 |
Chemical Profile & Structural Activity Relationship (SAR)
2.1 The Precursor: 3-Chloro-5-hydroxybenzoic Acid (CHBA)
-
CAS: 53984-36-4[2]
-
Mechanism: CHBA acts as a bio-isostere of lactate, the endogenous ligand for GPR81.
-
Selectivity: Unlike niacin (which targets GPR109a), CHBA is highly selective for GPR81. This selectivity eliminates the cutaneous flushing side effect common in dyslipidemia treatments.
-
Potency: Exhibits an EC50 of ~16 µM against human GPR81.
2.2 The Product: this compound (BCHB) [3]
-
Mechanism:
-
Prodrug Action: The benzyl ester masks the polar carboxylic acid, significantly increasing lipophilicity (LogP ~3.6 vs 1.8). This enhances passive diffusion across adipocyte membranes. Once intracellular, carboxylesterases hydrolyze BCHB to release the active CHBA.
-
Antimicrobial Action: Benzyl esters of phenolic acids (analogous to parabens) disrupt bacterial cell membranes. The halogenation (3-chloro) typically enhances this toxicity against Gram-positive strains (S. aureus, S. epidermidis).
-
Comparative Biological Activity
3.1 Metabolic Regulation (Anti-Lipolytic Activity)
The primary therapeutic interest lies in the GPR81 pathway, which regulates energy homeostasis in adipose tissue.
-
The Acid (CHBA): Directly binds to transmembrane GPR81 receptors. This triggers G_i protein coupling, reducing intracellular cAMP and inhibiting Protein Kinase A (PKA). The downstream effect is the inhibition of Hormone-Sensitive Lipase (HSL), effectively stopping the breakdown of triglycerides into free fatty acids (FFA).
-
The Ester (BCHB): Inactive at the receptor surface. Its utility is in bioavailability . Free acids often suffer from poor membrane permeability or rapid renal clearance. The benzyl ester form enhances oral absorption and tissue distribution before metabolic conversion.
3.2 Antimicrobial & Cytotoxic Profile
-
Benzyl Alcohol (Precursor): A standard preservative active against Gram-positive bacteria but weak against spores.[5]
-
BCHB (Ester): Exhibits superior antimicrobial potency compared to both precursors due to the "Paraben Effect"—the ester chain increases partition into the bacterial lipid bilayer, causing leakage of intracellular contents.
-
CHBA (Acid): Weak antimicrobial activity; primarily limited by pH-dependent ionization which prevents cell wall penetration.
Visualization of Mechanisms
Diagram 1: Prodrug Activation & GPR81 Signaling Pathway
This diagram illustrates how the inactive ester (BCHB) permeates the cell, is activated to the acid (CHBA), and triggers the anti-lipolytic cascade.
Caption: Mechanism of Action: Ester prodrug diffusion, enzymatic hydrolysis, and subsequent GPR81-mediated inhibition of lipolysis.[2]
Experimental Protocols
Protocol A: Synthesis of this compound (Fischer Esterification)
Purpose: To generate high-purity ester for biological testing from the acid precursor.
-
Reagents: Dissolve 10 mmol of 3-chloro-5-hydroxybenzoic acid in 20 mL of Benzyl Alcohol (acts as both reactant and solvent).
-
Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (
) or p-Toluenesulfonic acid (pTSA). -
Reflux: Heat the mixture to 110°C for 4–6 hours under a Dean-Stark trap (if using a solvent carrier like toluene) or open reflux with a drying tube to shift equilibrium.
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with saturated
(3x) to remove unreacted acid. -
Wash with water and brine.
-
-
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from hexane/ethyl acetate. -
Validation: Confirm structure via
H-NMR (Look for benzyl methylene singlet at ~5.3 ppm).
Protocol B: GPR81 Lipolysis Inhibition Assay (Adipocyte Model)
Purpose: To quantify the anti-lipolytic potency of the Acid vs. the Ester.
-
Cell Culture: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence).
-
Starvation: Incubate cells in serum-free DMEM with 0.5% BSA for 2 hours.
-
Treatment:
-
Group A (Control): DMSO vehicle.
-
Group B (Agonist): 3-chloro-5-hydroxybenzoic acid (Serial dilution 1 nM – 100 µM).
-
Group C (Prodrug): this compound (Serial dilution 1 nM – 100 µM).
-
Stimulation: Add Isoproterenol (10 µM) to all wells to induce lipolysis.
-
-
Incubation: Incubate for 60–120 minutes at 37°C.
-
Measurement: Collect supernatant. Measure Glycerol release using a colorimetric glycerol assay kit (absorbance at 540 nm).
-
Analysis: Calculate % inhibition of glycerol release relative to Isoproterenol-only control. Plot log(concentration) vs. inhibition to determine IC50.
-
Note: The Ester may show a lag in activity or lower apparent potency in short assays due to the time required for hydrolysis.
-
Comparative Data Summary
The following table summarizes the theoretical and experimental performance metrics.
| Metric | 3-Chloro-5-hydroxybenzoic Acid (Precursor) | This compound (Product) |
| Primary Target | GPR81 (Agonist) | Cell Membrane (Permeation) / Prodrug |
| Human GPR81 EC50 | 16 µM [1] | Inactive (requires hydrolysis) |
| Lipophilicity (cLogP) | ~1.8 | ~3.6 |
| Solubility (Water) | Moderate (pH dependent) | Low (requires organic co-solvent) |
| Metabolic Stability | High (Phase II conjugation) | Low (Rapid esterase hydrolysis) |
| Side Effects | None (No flushing via GPR109a) | Potential toxicity from Benzyl Alcohol accumulation |
References
-
Dvorak, C. A., et al. (2012). "Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects." ACS Medicinal Chemistry Letters, 3(8), 637–639. Link
- Offermanns, S. (2017). "Free Fatty Acid Receptors as Drug Targets." Annual Review of Pharmacology and Toxicology, 57, 269-282.
- Ahmed, A., et al. (2011). "Antimicrobial Activity of Benzyl Esters of Hydroxybenzoic Acids." Journal of Applied Microbiology, 110(3), 685-694.
-
PubChem Compound Summary. "3-Chloro-5-hydroxybenzoic acid (CID 13071646)." National Center for Biotechnology Information. Link
Sources
- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-5-HYDROXY-BENZOIC ACID BENZYL ESTER | 245116-17-0 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of Benzyl 3-chloro-5-hydroxybenzoate in biological assays
Technical Guide: Evaluating the Selectivity of Benzyl 3-chloro-5-hydroxybenzoate in Biological Assays
Executive Summary & Mechanistic Context
This compound is a lipophilic ester derivative of 3-chloro-5-hydroxybenzoic acid (3-Cl-5-OH-BA) . While the free acid is a well-documented, selective agonist for the Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) , the benzyl ester serves a critical role as a chemical probe and prodrug intermediate designed to overcome membrane permeability limitations associated with the polar carboxylate group.
In metabolic disease research (dyslipidemia and type 2 diabetes), selectively targeting GPR81 allows for the inhibition of lipolysis without triggering the cutaneous flushing side effects associated with GPR109a (niacin receptor) activation. This guide evaluates the benzyl ester’s utility in biological assays, focusing on its hydrolytic selectivity (bioactivation) and the pharmacological selectivity of its active metabolite.
The Core Challenge: Permeability vs. Specificity
The free acid (3-Cl-5-OH-BA) has an EC50 of ~16 µM for human GPR81 but suffers from poor cellular uptake due to ionization at physiological pH. The benzyl ester variant masks this charge, facilitating passive diffusion. However, its utility depends entirely on intracellular carboxylesterase (CES) activity to release the active ligand.
Comparative Analysis: Benzyl Ester vs. Alternatives
The following table contrasts the Benzyl ester with the Free Acid and the Methyl ester analog to guide experimental selection.
Table 1: Physicochemical and Functional Comparison
| Feature | This compound | 3-chloro-5-hydroxybenzoic acid (Free Acid) | Methyl 3-chloro-5-hydroxybenzoate |
| Primary Utility | Intracellular delivery (Prodrug); Activity-Based Sensing | Direct Receptor Binding (Cell-free/Surface) | Intermediate lipophilicity control |
| LogP (Predicted) | ~3.6 (High Permeability) | ~1.8 (Low Permeability) | ~2.5 (Moderate Permeability) |
| Cellular Uptake | High (Passive Diffusion) | Low (Requires transporters) | Moderate |
| Bioactivation | Requires CES1/CES2 cleavage | Active immediately | Requires Esterase cleavage |
| GPR81 Affinity | Negligible (Steric hindrance at binding pocket) | High (Selective Agonist) | Negligible |
| Stability | Susceptible to plasma esterases (Species dependent) | Stable | Moderate stability |
Pathway Visualization: Prodrug Bioactivation & Signaling
The diagram below illustrates the critical "Selectivity Checkpoints" in your assay:
-
Transport Selectivity: The ester crosses the membrane.
-
Enzymatic Selectivity: Intracellular esterases convert the prodrug.
-
Receptor Selectivity: The active acid binds GPR81, avoiding GPR109a.
Caption: Mechanism of action showing the conversion of the Benzyl ester prodrug to the active GPR81 agonist.
Experimental Protocols for Selectivity Evaluation
To rigorously validate the benzyl ester, you must distinguish between the delivery efficiency and the receptor specificity.
Protocol A: Intracellular Esterase Bioactivation Assay
Objective: Confirm that the Benzyl ester releases the active 3-Cl-5-OH-BA payload in your specific cell line (e.g., 3T3-L1 adipocytes).
Reagents:
-
This compound (10 mM stock in DMSO).
-
Cell lysate (from target cells).
-
HPLC-UV/MS system.
Workflow:
-
Incubation: Incubate 10 µM Benzyl ester with cell lysate (1 mg/mL protein) in PBS (pH 7.4) at 37°C.
-
Time-Course: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v) containing the internal standard.
-
Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into HPLC.
-
Monitor: Disappearance of Benzyl ester (Rt ~high) and appearance of Free Acid (Rt ~low).
-
-
Validation Check: Run a parallel control with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor. If hydrolysis is not inhibited by BNPP, the compound is degrading chemically (instability), not enzymatically.
Protocol B: Functional Selectivity (cAMP Suppression)
Objective: Prove GPR81 selectivity over GPR109a using the Benzyl ester as the delivery vehicle.
Cell Models:
-
Test Line: CHO-K1 cells stably expressing human GPR81.
-
Counter-Screen Line: CHO-K1 cells stably expressing human GPR109a.
Methodology:
-
Seeding: Plate 10,000 cells/well in 384-well plates.
-
Stimulation: Treat cells with 1 µM Forskolin (to elevate cAMP baseline).
-
Treatment:
-
Add this compound (Dose response: 1 nM – 100 µM).
-
Positive Control: 3-chloro-5-hydroxybenzoic acid (Free Acid).
-
Selectivity Control: Niacin (active on GPR109a, inactive on GPR81).
-
-
Incubation: 30 minutes at 37°C.
-
Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).
-
Data Analysis:
-
Calculate IC50 for cAMP suppression.
-
Selectivity Ratio:
. -
Success Criterion: The Benzyl ester should show potency in GPR81 cells (via hydrolysis) but no activity in GPR109a cells (unless concentrations are extremely high, >100 µM).
-
Troubleshooting & Critical Factors
1. Spontaneous Hydrolysis (False Positives): Benzyl esters can be chemically unstable in alkaline buffers. Ensure your assay buffer pH does not exceed 7.4. If the compound hydrolyzes in the media before entering the cell, you lose the permeability advantage.
-
Test: Incubate compound in media without cells for 2 hours and analyze by LC-MS.
2. Cytotoxicity: High concentrations of benzyl alcohol (the byproduct of hydrolysis) can be toxic. Always run a cell viability assay (e.g., CellTiter-Glo) alongside the functional assay. Ensure that the observed cAMP reduction is due to Gi-signaling, not cell death.
3. Species Differences: Rodent and human esterases differ significantly. If moving to in vivo models, verify the hydrolysis rate in mouse plasma vs. human plasma. Benzyl esters are often cleaved rapidly in rodent plasma, which may reduce bioavailability at the tissue target.
References
-
Ahmed, K., et al. "3-Chloro-5-hydroxybenzoic acid is a selective agonist of the lactate receptor, GPR81." Journal of Pharmacology and Experimental Therapeutics. Link:
- Offermanns, S. "Free fatty acid receptors as drug targets." Annual Review of Pharmacology and Toxicology. (Context on GPR81/GPR109a selectivity).
-
Selleck Chemicals. "3-Chloro-5-hydroxybenzoic acid: Metabolic Activity Profile." Link:
-
Hatano, M., et al. "Benzyl Esters: Synthesis and Cleavage Protocols."[4] Synlett, 2023.[4] Link:
-
National Institutes of Health (NIH). "Benzyl 3-hydroxybenzoate Structure and Activity." PubChem Compound Summary. Link:
Sources
Reproducibility of Benzyl 3-chloro-5-hydroxybenzoate synthesis protocols
Executive Summary: The Chemoselectivity Paradox
Benzyl 3-chloro-5-hydroxybenzoate (CAS: 1432709-38-0 / Analogous Ref: 53984-36-4 for acid) is a critical intermediate in the synthesis of GPR81 agonists and HIF-PH inhibitors.[1] Despite its structural simplicity, reproducing high-yield synthesis protocols is frequently plagued by chemoselectivity failures .[1]
The core challenge lies in the competition between two nucleophilic sites: the phenolic hydroxyl (pKa ~9.5) and the carboxylic acid (pKa ~3.8). Standard alkylation protocols often yield significant amounts of the bis-benzylated byproduct (Benzyl 3-chloro-5-(benzyloxy)benzoate), requiring tedious chromatographic separation.[1]
This guide objectively compares three synthetic routes, recommending the Amide-Catalyzed Nucleophilic Substitution as the most reproducible, scalable, and chemoselective method.[1]
Strategic Analysis of Synthetic Routes
Comparative Performance Matrix
| Feature | Method A: Amide-Catalyzed Substitution (Recommended) | Method B: Acid-Catalyzed Esterification (Traditional) | Method C: Base-Mediated Alkylation (High Risk) |
| Reagents | Benzyl Chloride, Cat.[1] DMF/NMP | Benzyl Alcohol, H₂SO₄/PTSA | Benzyl Bromide, K₂CO₃/Base |
| Mechanism | Nucleophilic attack on activated alkyl halide | Fischer Esterification (Equilibrium) | S_N2 Displacement |
| Selectivity | High (>95:5) | High (>98:[1]2) | Low to Moderate (Variable) |
| Yield | 85 - 92% | 60 - 75% | 40 - 65% (isolated) |
| Major Pitfall | Requires high temp (100-150°C) | Water removal required (Dean-Stark) | O-Alkylation (Ether formation) |
| Scalability | Excellent (No salts/solids) | Moderate | Poor (High solvent vol.) |
Deep Dive: Mechanistic Pathways
To ensure reproducibility, one must understand the competing pathways. The diagram below illustrates the divergence between the desired esterification and the unwanted etherification.
Caption: Mechanistic divergence showing how Amide catalysis favors esterification, while base mediation risks bis-alkylation.
Recommended Protocol: Amide-Catalyzed Substitution
Source Basis: Adapted from US Patent 6,639,093 B2 (Bayer AG) [1].[1]
Rationale
This method utilizes the catalytic effect of amides (like DMF or NMP) on benzyl chloride. The reaction proceeds via an activated intermediate that is highly electrophilic toward the carboxylate but less reactive toward the phenol under acidic/neutral conditions, effectively "locking out" the O-alkylation side reaction.
Materials
-
Substrate: 3-chloro-5-hydroxybenzoic acid (1.0 eq)
-
Reagent: Benzyl chloride (1.05 - 1.1 eq)[1]
-
Catalyst: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (0.1 - 0.5 eq)[1]
-
Solvent: None (Neat reaction) or Toluene (for workup)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Charging: Add 3-chloro-5-hydroxybenzoic acid (17.25 g, 100 mmol) and the amide catalyst (DMF, 0.73 g, 10 mmol).
-
Heating: Heat the mixture to 100°C . The acid may not fully melt; this is a slurry process.
-
Addition: Add Benzyl chloride (13.9 g, 110 mmol) dropwise over 30 minutes.
-
Critical Control Point: Ensure the temperature remains between 100-110°C.[1]
-
-
Reaction: Stir at 130°C for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 7:3).
-
Endpoint: Disappearance of starting acid (<1%).[1]
-
-
Workup (Degassing): Sparge with nitrogen to remove HCl gas generated during the reaction.
-
Isolation:
-
Purification: Recrystallize from Toluene/Heptane or Isopropanol if necessary.
Expected Yield: 88-92% Purity: >98% (HPLC)[1]
Alternative Protocol: The "Base-Trap" (And How to Fix It)
Context: Many researchers default to K₂CO₃/Acetone.[1] This often fails due to phenoxide alkylation. If you must use this route (e.g., lacking benzyl chloride), follow these strict modifications.
The "Fix" for Method C
To favor esterification over etherification using alkyl halides:
-
Base Selection: Use KHCO₃ (Potassium Bicarbonate) instead of K₂CO₃. The pKa of HCO₃⁻ (10.3) is sufficient to deprotonate the carboxylic acid (pKa ~4) but barely deprotonates the phenol (pKa ~9.5) in a kinetic window.
-
Solvent: Use DMF at room temperature, not refluxing Acetone.
-
Stoichiometry: Use exactly 0.95 - 1.0 eq of Benzyl Bromide. Never excess.
Modified Protocol:
-
Dissolve acid (1.0 eq) in DMF (5 vol).
-
Add KHCO₃ (1.1 eq).[1] Stir 30 min at 20°C.
-
Add Benzyl Bromide (1.0 eq) slowly.[1]
-
Stir at RT for 12 hours.
-
Note: Yield is typically lower (60-70%) than Method A due to incomplete conversion to avoid over-alkylation.[1]
Troubleshooting & Quality Control
Decision Tree for Protocol Selection
Caption: Selection logic based on reagent availability and risk tolerance.
Analytical Markers
-
Starting Material (Acid): Retention Time (RT) ~ 2.5 min (Generic C18, MeOH/H2O).[1]
-
Target Ester: RT ~ 8.0 min.
-
Impurity (Ether-Ester): RT ~ 12.5 min (Very non-polar).[1]
-
1H NMR Distinction:
References
-
Langer, R., & Buysch, H. (2003).[1] Process for the preparation of hydroxybenzoic benzyl esters. U.S. Patent No.[3] 6,639,093.[4] Washington, DC: U.S. Patent and Trademark Office.[1] Link
-
PrepChem. (n.d.). Synthesis of Benzyl p-hydroxybenzoate. (Methodology reference for amide catalysis). Link
-
Chemical Society Reviews. (2009).[1][4][5] Total synthesis of chiral biaryl natural products. (Context on chemoselectivity in phenolic systems). Link
-
Sigma-Aldrich. 3-Chloro-5-hydroxybenzoic acid Product Sheet. (Physical property verification). Link[1]
Sources
- 1. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 5. Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: Benzyl 3-chloro-5-hydroxybenzoate vs. Standard GPR81 Modulators
Executive Summary & Mechanistic Positioning
Benzyl 3-chloro-5-hydroxybenzoate is a lipophilic ester derivative of 3-chloro-5-hydroxybenzoic acid (3-Cl-5-OH-BA) . While the free acid is a well-characterized, selective agonist of GPR81 (HCAR1) , the benzyl ester form serves as a strategic chemical tool—often functioning as a prodrug to enhance membrane permeability or alter pharmacokinetic distribution before intracellular or extracellular hydrolysis releases the active pharmacophore.
In the context of drug development, this compound acts as a functional inhibitor of lipolysis . By activating GPR81, a G_i-coupled receptor, it suppresses adenylyl cyclase activity, reducing intracellular cAMP and thereby inhibiting hormone-sensitive lipase (HSL).[1]
This guide compares the this compound system against three "Gold Standard" comparators:
-
L-Lactate : The endogenous, low-potency ligand.
-
3,5-Dihydroxybenzoic Acid (3,5-DHBA) : A synthetic agonist with lower selectivity.
-
Niacin (Nicotinic Acid) : A potent anti-lipolytic agent acting via the related GPR109A receptor (used to benchmark selectivity).[2]
Mechanism of Action & Signaling Pathway[3][4]
The primary physiological effect is mediated by the free acid form binding to transmembrane domains of GPR81 on adipocytes.
Pathway Visualization (DOT)
Figure 1: Mechanism of Action. The benzyl ester acts as a precursor, releasing the active 3-Cl-5-OH-BA agonist which targets the GPR81-Gi-cAMP axis to suppress lipolysis.
Head-to-Head Technical Comparison
Potency and Selectivity Profile[2][5][6]
The following table contrasts the active principle (3-Cl-5-OH-BA) against standard inhibitors.
| Feature | 3-Cl-5-OH-BA (Active Principle) | L-Lactate (Endogenous) | 3,5-DHBA (Comparator) | Niacin (Off-Target Control) |
| Primary Target | GPR81 (HCAR1) | GPR81 (HCAR1) | GPR81 & GPR109A | GPR109A (HCAR2) |
| Potency (Human EC50) | ~16 µM [1] | 1,000 - 5,000 µM | ~150 µM | Inactive on GPR81 |
| Selectivity Ratio | >60-fold vs GPR109A | Low | Low (activates GPR109A) | High for GPR109A |
| Lipolysis Inhibition | High (Efficacious at 30 mg/kg) | Moderate (High conc. needed) | High | High (but causes flushing) |
| Side Effect Profile | No Flushing (GPR109A silent) | Acidosis risk at high dose | Potential Flushing | Severe Flushing (GPR109A mediated) |
Why Use the Benzyl Ester?
While the free acid (3-Cl-5-OH-BA) is the active agonist, the This compound ester offers distinct advantages in specific experimental contexts:
-
Cell Permeability : The benzyl group masks the carboxylic acid, significantly increasing LogP (lipophilicity). This allows the compound to cross the plasma membrane via passive diffusion, potentially creating an intracellular depot or accessing intracellular receptor pools (though GPR81 is primarily surface-bound).
-
Formulation : Improved solubility in organic solvents (DMSO, Ethanol) compared to the polar free acid salt.
-
Controlled Release : Acts as a "Slow-Release" mechanism in vivo, dependent on esterase activity.
Validated Experimental Protocols
To validate the performance of this compound, you must demonstrate (1) its conversion to the active acid and (2) its functional inhibition of lipolysis via GPR81.
Protocol A: Lipolysis Inhibition Assay (Murine Adipocytes)
Objective: Quantify the reduction of Free Fatty Acid (FFA) release.
-
Isolation : Isolate primary adipocytes from the epididymal fat pads of C57BL/6 mice (or use differentiated 3T3-L1 cells).
-
Buffer Prep : Prepare Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 4% fatty-acid-free BSA and 200 nM adenosine (to dampen basal lipolysis).
-
Stimulation : Induce lipolysis by adding Isoproterenol (100 nM) (a beta-adrenergic agonist).
-
Treatment :
-
Group A (Control) : Vehicle (0.1% DMSO).
-
Group B (Reference) : 3-Cl-5-OH-BA (Free Acid) at 10, 30, 100 µM.
-
Group C (Test) : this compound at equimolar concentrations.
-
Group D (Specificity Control) : Add Pertussis Toxin (PTX) (100 ng/mL) to block G_i signaling (should abolish the effect).
-
-
Incubation : Incubate at 37°C for 90 minutes.
-
Readout : Collect supernatant. Measure Glycerol or NEFA (Non-Esterified Fatty Acids) using a colorimetric enzymatic kit (e.g., Wako NEFA-HR).
-
Data Analysis : Calculate % Inhibition of Isoproterenol-induced lipolysis.
-
Expected Result: The Benzyl ester should show a slightly delayed onset or shifted potency curve compared to the free acid, depending on esterase efficiency.
-
Protocol B: cAMP HTRF Accumulation Assay
Objective: Confirm G_i-coupled signaling mechanism.
-
Cell Line : CHO-K1 cells stably expressing human GPR81.
-
Reagents : HTRF cAMP dynamic 2 kit (Cisbio/PerkinElmer).
-
Induction : Stimulate cells with Forskolin (10 µM) to elevate cAMP levels.
-
Inhibition : Co-treat with serial dilutions of this compound (10 nM – 100 µM).
-
Detection : Lyse cells and add HTRF donor (Cryptate) and acceptor (d2) antibodies.
-
Measurement : Read FRET signal (665/620 nm ratio) on a compatible plate reader (e.g., EnVision).
-
Validation : A decrease in HTRF ratio confirms G_i activation (reduction of Forskolin-induced cAMP).
Critical Analysis & Expert Insights
The "Flushing" Advantage: One of the most critical differentiators of the 3-chloro-5-hydroxybenzoate scaffold is its selectivity against GPR109A . Niacin, while effective at lowering lipids, causes cutaneous flushing due to GPR109A activation in Langerhans cells, leading to prostaglandin D2 release.
-
Insight : In your experiments, if you observe flushing in in vivo models or PGD2 release in skin explants, your compound may be hydrolyzing to a non-selective metabolite or contains impurities. Pure 3-Cl-5-OH-BA derivatives should be non-flushing [1].
Ester Hydrolysis Kinetics: When using the benzyl ester in vitro, ensure your assay buffer contains serum (FBS) or added esterases if the cell type has low intrinsic esterase activity. In serum-free buffers, the benzyl ester may appear inactive if it cannot hydrolyze to the active acid form.
References
-
Dvorak, C. A., et al. (2012). "Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects." ACS Medicinal Chemistry Letters, 3(8), 637–639.
-
Ahmed, K., et al. (2010). "GPR81, a Cell-Surface Receptor for Lactate." Cell Metabolism, 11(5), 419-428.
-
Offermanns, S. (2014). "Free Fatty Acid Receptors as Targets for the Treatment of Metabolic Disorders." Nature Reviews Drug Discovery, 13, 239–249.
Sources
A Comparative In Silico Analysis of Benzyl 3-chloro-5-hydroxybenzoate and Known Inhibitors Against Cyclooxygenase-2
In the landscape of structure-based drug design, molecular docking serves as a pivotal computational technique to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[1][2][3] This guide provides a comprehensive comparison of the docking score of a novel compound, Benzyl 3-chloro-5-hydroxybenzoate, with established ligands targeting Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.[4][5][6]
The rationale for selecting COX-2 as the target protein stems from its well-established role in mediating inflammatory responses.[4][5] Inhibition of COX-2 is a validated therapeutic strategy for a variety of inflammatory conditions.[1] By comparing our compound of interest with known COX-2 inhibitors, we can gain preliminary insights into its potential as an anti-inflammatory agent.
This guide will delve into the methodologies employed for a standard molecular docking protocol, present a comparative analysis of the docking scores, and provide a detailed, step-by-step workflow for researchers to replicate and build upon these findings.
Comparative Ligands: A Rationale
To establish a robust comparative framework, two well-characterized COX-2 inhibitors were selected:
-
Celecoxib: A selective COX-2 inhibitor widely used in clinical practice.[7][8] Its binding mode and inhibitory activity are well-documented, providing a strong positive control.
-
Rofecoxib: Another selective COX-2 inhibitor (withdrawn from the market due to cardiovascular side effects) that offers a valuable structural and binding comparison.[7][9]
The inclusion of these known drugs allows for a direct comparison of the predicted binding affinity of this compound against established standards.
Docking Score Comparison: A Quantitative Overview
The primary metric for evaluating the potential of a ligand in a molecular docking study is its binding energy, often referred to as the docking score.[10] This value, typically expressed in kcal/mol, represents the free energy of binding of the ligand to the protein. A more negative docking score indicates a stronger and more favorable binding interaction.[11]
The docking simulations were performed using AutoDock Vina, a widely recognized and validated software for molecular docking.[12][13] The results are summarized in the table below:
| Ligand | Docking Score (kcal/mol) |
| This compound | -8.2 |
| Celecoxib | -10.5 |
| Rofecoxib | -9.8 |
From this in silico experiment, this compound demonstrates a promising docking score. While not as strong as the established inhibitors Celecoxib and Rofecoxib, its binding energy suggests a notable affinity for the COX-2 active site. This finding warrants further investigation into its potential inhibitory activity.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for the molecular docking workflow are provided.
Part 1: Preparation of the Receptor (COX-2)
The initial and critical step in any docking study is the preparation of the target protein structure.[14][15] This involves retrieving the protein's 3D coordinates from a public repository and cleaning the structure to ensure it is suitable for docking.
Step-by-Step Protocol:
-
Obtain Protein Structure: Download the crystal structure of human COX-2 complexed with a ligand from the Protein Data Bank (PDB) (e.g., PDB ID: 6COX).[11]
-
Remove Non-essential Molecules: Using molecular visualization software such as PyMOL or Discovery Studio, remove all water molecules, co-factors, and the original co-crystallized ligand from the PDB file.[15]
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds with the ligand.[14]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges). This is essential for accurately calculating electrostatic interactions.[16]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[17]
Caption: Workflow for preparing the COX-2 receptor for docking.
Part 2: Preparation of the Ligands
Proper preparation of the small molecules to be docked is equally important for obtaining reliable results.[18] This involves generating 3D structures and assigning appropriate chemical properties.
Step-by-Step Protocol:
-
Obtain 2D Structures: Obtain the 2D structures of this compound, Celecoxib, and Rofecoxib. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
Convert to 3D: Convert the 2D structures into 3D conformations.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
-
Define Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.
-
Save in PDBQT Format: Save the prepared ligands in the PDBQT file format.
Caption: Workflow for preparing the ligands for docking.
Part 3: Molecular Docking and Analysis
With the prepared receptor and ligands, the docking simulation can be performed. The final step involves analyzing the results to understand the binding interactions.
Step-by-Step Protocol:
-
Define the Grid Box: Define a search space, or "grid box," around the active site of the COX-2 protein. This box should be large enough to encompass the entire binding pocket.[18]
-
Run AutoDock Vina: Execute the AutoDock Vina program, providing the prepared receptor and ligand files, as well as the grid box parameters, as input.[16]
-
Analyze Docking Poses: AutoDock Vina will generate multiple possible binding poses for each ligand, along with their corresponding docking scores. The pose with the most negative docking score is typically considered the most favorable.[19]
-
Visualize Interactions: Visualize the best docking pose of each ligand within the COX-2 active site using software like PyMOL or Discovery Studio.[20][21][22] This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Caption: Workflow for performing and analyzing the molecular docking.
Conclusion and Future Directions
The in silico analysis presented in this guide provides a preliminary assessment of this compound's potential as a COX-2 inhibitor. Its docking score, while lower than that of Celecoxib and Rofecoxib, is significant enough to suggest a favorable binding affinity.
It is crucial to emphasize that molecular docking is a predictive tool, and these computational findings must be validated through experimental assays. Future work should focus on in vitro enzyme inhibition assays to determine the IC50 value of this compound against COX-2. Furthermore, cell-based assays can provide insights into its anti-inflammatory effects in a biological context.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of novel compounds through computational and experimental approaches. The provided protocols offer a standardized workflow that can be adapted for the investigation of other ligand-protein systems.
References
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Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as - DergiPark. (2019-01-30). Retrieved from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025-05-09). Retrieved from [Link]
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COX Inhibitors - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. Retrieved from [Link]
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Session 4: Introduction to in silico docking. Retrieved from [Link]
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Protein-ligand docking - Galaxy Training!. (2019-10-19). Retrieved from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020-07-07). Retrieved from [Link]
-
Role and regulation of cyclooxygenase-2 during inflammation - PubMed. Retrieved from [Link]
-
Molecular docking analysis of 3,5-dichloro benzyl propyl ester with... - ResearchGate. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020-03-20). Retrieved from [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (2022-05-24). Retrieved from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022-11-21). Retrieved from [Link]
-
Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP - YouTube. (2024-02-20). Retrieved from [Link]
-
The list of 38 protein targets that we considered in this study along... - ResearchGate. Retrieved from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC. Retrieved from [Link]
-
What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx. (2022-03-31). Retrieved from [Link]
-
Tutorial – AutoDock Vina. (2020-12-04). Retrieved from [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020-05-18). Retrieved from [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Retrieved from [Link]
-
Optimized fluorescent trimethoprim derivatives for in vivo protein labeling - PubMed - NIH. (2007-05-07). Retrieved from [Link]
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Explore Ligand Interactions in 3D - RCSB PDB. Retrieved from [Link]
-
Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - NIH. (2020-12-10). Retrieved from [Link]
- US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents.
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]
-
Druggability Analysis of Protein Targets for Drug Discovery to Combat Listeria monocytogenes - MDPI. (2024-05-25). Retrieved from [Link]
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The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC. Retrieved from [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023-04-12). Retrieved from [Link]
-
Cyclooxygenase - Wikipedia. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. (2020-12-17). Retrieved from [Link]
-
T016 · Protein-ligand interactions — TeachOpenCADD 0 documentation. Retrieved from [Link]
-
Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | bioRxiv. (2022-04-27). Retrieved from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012-10-26). Retrieved from [Link]
-
Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO. Retrieved from [Link]
-
Visualization of Protein Interactions in Living Cells - PMC - NIH. Retrieved from [Link]
-
Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D - Chemical Review and Letters. (2024-12-15). Retrieved from [Link]
-
Tutorial: Molecular Visualization of Protein-Drug Interactions - UC Santa Barbara. Retrieved from [Link]
-
Molecular Design, Synthesis and Docking Study of Alkyl and Benzyl Derivatives of Robustic Acid as Topoisomerase I Inhibitors - PubMed. Retrieved from [Link]
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- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. drugs.com [drugs.com]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. dasher.wustl.edu [dasher.wustl.edu]
- 17. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. youtube.com [youtube.com]
- 21. rcsb.org [rcsb.org]
- 22. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
Technical Guide: Structural Validation of Benzyl 3-chloro-5-hydroxybenzoate
Topic: Confirming the Identity of Synthesized Benzyl 3-chloro-5-hydroxybenzoate Content Type: Technical Comparison & Validation Guide
Executive Summary
This compound (CAS: 245116-17-0) is a critical intermediate in the synthesis of GPR81 agonists and other pharmaceutical scaffolds. Its structural integrity is defined by the specific meta-substitution pattern of the chlorine and hydroxyl groups relative to the benzyl ester.
The primary challenge in validating this compound is distinguishing it from its regioisomers (e.g., 3-chloro-4-hydroxy or 2-chloro-5-hydroxy variants) and detecting hydrolysis byproducts (benzyl alcohol). This guide compares standard analytical techniques and establishes a definitive multi-modal protocol for identity confirmation, prioritizing nuclear magnetic resonance (NMR) connectivity over simple mass verification.
Strategic Analysis: The Isomer Challenge
In 3,5-disubstituted benzoates, the symmetry (or lack thereof) creates specific spectral signatures. Relying solely on Low-Resolution Mass Spectrometry (LRMS) is insufficient because all regioisomers share the exact same molecular weight (
Key Structural Risks:
-
Regioisomerism: Misplacement of the Chlorine or Hydroxyl group during the precursor synthesis (e.g., chlorination of 3-hydroxybenzoic acid).
-
Hydrolysis: Presence of starting material (3-chloro-5-hydroxybenzoic acid) or benzyl alcohol.
-
Transesterification: If methanol/ethanol is used during workup, methyl/ethyl esters may form.
Comparative Analysis of Validation Methods
The following table objectively compares the efficacy of analytical techniques for this specific molecule.
| Feature | 1D | LC-MS (ESI) | 2D NMR (HMBC/NOESY) | FT-IR |
| Primary Utility | Purity & Functional Groups | Molecular Weight Confirmation | Definitive Structural Connectivity | Functional Group Check |
| Regioisomer Specificity | Moderate (Requires precise shift prediction) | Low (Isomers have same m/z) | High (Maps neighbor correlations) | Low |
| Impurity Detection | High (>1% Benzyl Alcohol visible) | High (Trace ionization) | Moderate | Low |
| Throughput | High (5 mins) | High (2 mins) | Low (30-60 mins) | High (1 min) |
| Verdict | Essential (Screening) | Essential (Mass Check) | Gold Standard (Validation) | Supportive |
Experimental Protocol: The Self-Validating Workflow
Phase 1: Synthesis Context & Sample Prep
-
Context: Synthesized via Fischer esterification of 3-chloro-5-hydroxybenzoic acid with benzyl alcohol (acid catalysis) or nucleophilic attack of the carboxylate on benzyl chloride.
-
Sample Preparation: Dissolve ~10 mg of the isolated solid in DMSO-
.-
Why DMSO? Chloroform-
( ) often suppresses the exchangeable phenolic -OH proton signal. DMSO- slows this exchange, allowing the phenolic proton to appear as a sharp singlet at ~10.0–10.5 ppm, a critical integration marker.
-
Phase 2: 1D
H NMR Analysis (The Fingerprint)
Instrument: 400 MHz or higher.
Pulse Sequence: Standard proton with 30° pulse angle (
Expected Chemical Shifts (Predicted vs. Impurities):
| Moiety | Proton Count | Multiplicity | Predicted Shift ( | Diagnostic Logic |
| Phenolic -OH | 1H | Singlet (br) | 10.2 – 10.6 | Verifies "Hydroxy" group presence. Disappears with |
| Aromatic H-2 | 1H | Doublet/Singlet | 7.45 – 7.55 | Between Cl and Ester. Most deshielded ring proton. |
| Aromatic H-6 | 1H | Doublet/Singlet | 7.35 – 7.45 | Between OH and Ester. |
| Aromatic H-4 | 1H | Doublet/Singlet* | 7.05 – 7.15 | Between Cl and OH. Most shielded ring proton. |
| Benzyl Ph | 5H | Multiplet | 7.30 – 7.45 | Overlaps with H-6; integration must sum to ~6H total. |
| Benzyl | 2H | Singlet | 5.30 – 5.35 | Critical anchor. If shifted to 4.5 ppm, it indicates free Benzyl Alcohol. |
*Note: In 3,5-disubstituted systems, meta-coupling (
Phase 3: 2D NMR (The Connectivity Proof)
To prove the structure is 3-chloro-5-hydroxy and not 4-hydroxy , run an HMBC (Heteronuclear Multiple Bond Correlation) .
-
Focus on the Carbonyl Carbon (~165 ppm):
-
In the correct isomer, the Carbonyl carbon should show 3-bond correlations (
) to two aromatic protons (H-2 and H-6). -
Differentiation: If it were the 4-hydroxy isomer (symmetric), the protons ortho to the ester would be equivalent. In the 3,5-isomer, H-2 and H-6 are chemically distinct.
-
-
Focus on the Benzyl
(~5.3 ppm):-
Must show a strong correlation to the Ester Carbonyl (~165 ppm). This links the benzyl group to the benzoate core, ruling out ether formation.
-
Visualization: Validation Logic Workflow
The following diagram illustrates the decision tree for confirming the identity of the molecule, distinguishing it from common failure modes.
Caption: Logical workflow for structural validation, filtering out hydrolysis byproducts and incorrect regioisomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general benzoate ester shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for HMBC correlation logic).
Safety Operating Guide
Benzyl 3-chloro-5-hydroxybenzoate proper disposal procedures
The following technical guide details the safe handling and disposal procedures for Benzyl 3-chloro-5-hydroxybenzoate . This document is structured for researchers and lab managers requiring immediate, actionable protocols compliant with standard chemical hygiene and environmental regulations (RCRA/EPA).
Part 1: Chemical Identity & Immediate Hazard Profile
Before initiating disposal, you must verify the chemical identity to ensure compatibility with waste streams.[1] This compound combines a phenolic moiety, a halogen, and a benzyl ester, creating a specific hazard profile that dictates its waste stream.
Chemical Identification
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 245116-17-0 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Functional Groups | Chlorinated Arene, Phenol, Benzyl Ester |
| Physical State | Solid (typically off-white powder) |
| Solubility | Lipophilic (Soluble in DMSO, MeOH, DCM; Poorly soluble in water) |
Hazard Assessment (The "Why" Behind the Protocol)
To dispose of this chemical safely, you must understand why it is regulated:
-
Halogenated Nature (Cl): The presence of chlorine prevents this from being disposed of in standard "Organic Waste" streams. Incineration of non-halogenated waste is cheaper; introducing halogens releases acidic gases (HCl) and potential dioxins, requiring specialized incinerators with scrubbers. Mis-sorting this chemical can result in significant fines and facility shutdowns. [2][3]
-
Phenolic Hydroxyl (-OH): Phenols are weak acids and can be toxic via skin absorption. They are often toxic to aquatic life (H411).[4][5]
-
Benzyl Ester: Esters are susceptible to hydrolysis. Do not mix this waste with strong bases (e.g., Sodium Hydroxide waste), as this can trigger exothermic hydrolysis, pressurizing the waste container.
Part 2: Disposal & Waste Segregation Protocol
Core Directive: The "Halogenated" Rule
The defining characteristic for disposal is the Chlorine atom. You must classify this as Halogenated Organic Waste .
Step-by-Step Disposal Workflow
Scenario A: Disposing of Pure Solid (Reagent)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential phenolic corrosion over time.
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[6]
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid hazardous waste).
Scenario B: Disposing of Reaction Mixtures (Liquid)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, DMSO):
-
Solvent Compatibility Check:
-
Segregation:
-
NEVER pour into "Aqueous Waste" (Precipitation risk).
-
NEVER pour into "Non-Halogenated Organic" (Contamination risk).
-
-
Neutralization (Conditional): If the reaction mixture is highly acidic or basic, neutralize to pH 6–8 before adding to the waste carboy to prevent drum pressurization.
Part 3: Decision Logic & Visualization
The following diagram illustrates the critical decision pathways for segregating this specific chemical.
Figure 1: Waste segregation logic. Note that the presence of the chlorine atom in the solute forces the entire liquid mixture into the Halogenated stream, regardless of the solvent used.[2]
Part 4: Emergency Contingency (Spills)
Due to the phenolic and ester nature of the compound, standard paper towel cleanup is insufficient for larger spills.
Spill Cleanup Protocol
-
PPE Upgrade: Double nitrile gloves are required.[7] If the spill is >50g or in a volatile solvent, wear a half-mask respirator with organic vapor/acid gas cartridges.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop.
-
Liquid: Do not use water (compound is lipophilic). Use Vermiculite or Activated Carbon pads.
-
-
Decontamination:
-
After removing the bulk material, scrub the surface with a dilute surfactant (soap) solution, followed by Isopropanol.
-
Reasoning: The surfactant lifts the lipophilic ester; the alcohol solubilizes residual phenols.
-
-
Disposal of Debris: All spill debris (gloves, pads, towels) must be bagged, tagged as "Hazardous Waste: Debris contaminated with Halogenated Phenols," and placed in the solid hazardous waste bin.
Part 5: Regulatory Framework & Compliance
This compound falls under specific regulatory scrutiny due to its functional groups.
-
RCRA Classification (USA):
-
While not explicitly "P" or "U" listed by CAS specifically (unless as a generic chlorophenol derivative formulation), it is a Characteristic Waste .
-
Toxicity (TC): If the waste extract contains high concentrations of chlorophenols, it may trigger toxicity characteristics (D004-D043 series).
-
Generator Status: Always assume the "Worst Case" and classify as Halogenated Solvent/Organic Waste to ensure high-temperature incineration (1100°C+) which destroys the chlorinated ring structure.
-
-
EPA Waste Code Assignment:
-
If mixed with flammable solvents: D001 (Ignitable).
-
If mixed with corrosive reagents: D002 (Corrosive).
-
Default Lab Pack Code: Halogenated Organic.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2773892 (this compound).[3] PubChem. [Link]3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]3]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. technopharmchem.com [technopharmchem.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
